molecular formula C8H8O3 B3334073 Methyl Salicylate CAS No. 302912-49-8

Methyl Salicylate

Cat. No.: B3334073
CAS No.: 302912-49-8
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl-d3 salicylate-OD is a high-purity, deuterium-labeled stable isotope of methyl salicylate, specifically designed for use as an internal standard in analytical chemistry and metabolomics research. The incorporation of deuterium (d3) into the methyl group of the salicylate structure provides a reliable mass shift for accurate mass spectrometry-based quantification. This compound is essential for minimizing pre-analytical variability and correcting for matrix effects, ionization efficiency, and sample loss during preparation. Researchers utilize this stable isotope-labeled internal standard for the precise gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of its non-labeled analogue, this compound. This compound (oil of wintergreen) is an organic ester that is the methyl ester of salicylic acid . It is widely studied not only as a flavoring agent and topical analgesic but also as a significant plant metabolite. In plants, it can function as a hormone, playing a role in systemic acquired resistance to pathogens and acting as a volatile signal in plant-to-plant communication . In pharmacological studies, topically applied this compound is absorbed through the skin and metabolized into salicylic acid, the same active metabolite produced by aspirin (acetylsalicylic acid) . Salicylate compounds are known to exert their effects by inhibiting cyclooxygenase enzymes, thereby preventing the production of inflammatory prostaglandins . Furthermore, salicylate toxicity, which can result from overdose, involves complex metabolic derangements including respiratory alkalosis and uncoupling of oxidative phosphorylation, leading to a high-anion gap metabolic acidosis . The availability of a reliable internal standard like Methyl-d3 salicylate-OD is therefore critical for toxicological studies, clinical research, and drug metabolism assays requiring highly accurate and sensitive measurement of salicylate levels in complex biological matrices such as blood, plasma, and tissue homogenates . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Foundational & Exploratory

The Role of Methyl Salicylate in Plant Defense Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense signaling. It functions as a key mobile signal in Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity against secondary infections. Upon pathogen attack, salicylic acid (SA) is converted to MeSA in the infected tissues, transported systemically via the phloem, and then converted back to SA in distal tissues to prime them for defense. This guide provides a comprehensive overview of the biosynthesis, transport, and signaling functions of MeSA, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Biosynthesis and Metabolism of this compound

The dynamic conversion between salicylic acid (SA) and this compound (MeSA) is central to its function in plant defense.

Biosynthesis of this compound:

In response to pathogen infection, the levels of SA rise in the infected leaves. This SA is then methylated to form MeSA by the enzyme S-adenosyl-L-methionine (SAM):salicylic acid carboxyl methyltransferase (SAMT) .[1][2] This conversion is crucial for the transport of the defense signal.

Conversion of this compound back to Salicylic Acid:

In the distal, uninfected tissues, MeSA is demethylated back to the active signaling molecule, SA, by salicylic acid-binding protein 2 (SABP2) , which possesses this compound esterase activity.[3][4] This conversion is a critical step for the perception of the SAR signal in systemic tissues.[3]

Quantitative Data on this compound in Plant Defense

The concentration of MeSA and the expression of defense-related genes change dramatically during a plant's response to pathogens.

Table 1: this compound and Salicylic Acid Concentrations in Tobacco Leaves Following TMV Inoculation

Time post-inoculation (hours)MeSA Concentration in Inoculated Leaf (ng/g FW)SA Concentration in Inoculated Leaf (ng/g FW)MeSA Concentration in Systemic Leaf (ng/g FW)SA Concentration in Systemic Leaf (ng/g FW)
0Not detected~20Not detected~10
24~150~2,000~5~20
48~400~8,000~15~50
72~600~15,000~25~100
96~500~12,000~20~150
144~200~5,000~10~318

Data compiled from Shulaev et al., 1997.[5]

Table 2: Fold Change in Defense-Related Gene Expression in Arabidopsis in Response to MeSA Treatment

GeneFunctionFold Change (24h post-treatment)Fold Change (48h post-treatment)
PR-1Pathogenesis-Related Protein 1~250~400
PR-2Pathogenesis-Related Protein 2 (β-1,3-glucanase)~80~150
PR-5Pathogenesis-Related Protein 5 (Thaumatin-like)~60~100
ICS1Isochorismate Synthase 1 (SA biosynthesis)~10~15
NPR1Nonexpressor of PR Genes 1 (SA receptor)~5~8

Data are approximate and compiled from various studies on Arabidopsis.

Signaling Pathways Involving this compound

MeSA_Signaling_Pathway cluster_transport Phloem Transport MeSA_transport MeSA MeSA_systemic MeSA_systemic MeSA_transport->MeSA_systemic MeSA_infected MeSA_infected MeSA_infected->MeSA_transport

Downstream Signaling of Salicylic Acid

Upon conversion from MeSA, SA in the systemic tissues initiates a signaling cascade that leads to the expression of defense-related genes. A key regulator in this pathway is NONEXPRESSOR OF PR GENES 1 (NPR1) . In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[6] Increased SA levels trigger a change in the cellular redox state, leading to the monomerization of NPR1 and its translocation to the nucleus.[6] In the nucleus, NPR1 interacts with TGA transcription factors , which then bind to the promoters of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5, leading to their transcription and the establishment of SAR.[2][4][7]

Crosstalk with Jasmonic Acid Signaling

The salicylic acid and jasmonic acid (JA) signaling pathways are the backbones of the plant immune system, and they often interact antagonistically.[3][8] Generally, SA-mediated defenses are effective against biotrophic pathogens, while JA-mediated defenses target necrotrophic pathogens and herbivorous insects.[9] The antagonism is often observed as the suppression of JA-responsive genes by SA, and vice versa. This crosstalk allows the plant to fine-tune its defense response to the specific type of attacker. However, synergistic interactions between SA and JA have also been reported, typically at low hormone concentrations.[1]

SA_JA_Crosstalk SA_pathway SA Signaling Pathway JA_pathway JA Signaling Pathway SA_pathway->JA_pathway Biotroph_defense Defense against Biotrophs SA_pathway->Biotroph_defense JA_pathway->SA_pathway Necrotroph_defense Defense against Necrotrophs & Herbivores JA_pathway->Necrotroph_defense

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction and analysis of MeSA from plant leaf tissue using gas chromatography-mass spectrometry (GC-MS).

GCMS_Workflow Start 1. Sample Collection (Leaf Tissue) Grinding 2. Grinding in Liquid Nitrogen Start->Grinding Extraction 3. Extraction with Dichloromethane Grinding->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Derivatization 6. Derivatization (optional, e.g., with BSTFA) Supernatant->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Data_Analysis 8. Data Analysis (Quantification) GCMS->Data_Analysis

Methodology:

  • Sample Preparation: Freeze approximately 100 mg of leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of dichloromethane to the powdered tissue, vortex vigorously for 1 minute, and incubate at room temperature for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new glass vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into a GC-MS system.

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 50 to 300.

  • Quantification: Identify MeSA based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of MeSA using a standard curve.

Analysis of PR-1 Gene Expression by qRT-PCR

This protocol details the measurement of PR-1 gene expression in response to MeSA treatment using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • Plant Treatment: Treat plants with a solution of MeSA (e.g., 1 mM) or a mock solution.

  • RNA Extraction: Harvest leaf tissue at desired time points (e.g., 0, 24, 48 hours) and extract total RNA using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

  • qRT-PCR:

    • Reaction Mixture: Prepare a reaction mixture containing cDNA, forward and reverse primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.

    • Primer Sequences (example for Arabidopsis thaliana):

      • AtPR-1 Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

      • AtPR-1 Reverse: 5'-CACATAATTCCCACGAGGATC-3'

      • AtActin2 Forward: 5'-GGTAACATTGTGCTCAGTGGTGG-3'

      • AtActin2 Reverse: 5'-AACGACCTTAATCTTCATGCTGC-3'

    • Thermal Cycling: Perform the qRT-PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of PR-1 using the ΔΔCt method, normalizing to the expression of the reference gene.

Role of this compound in Different Plant Species

While MeSA is a critical mobile signal for SAR in tobacco, its role in Arabidopsis thaliana is more debated.[10][11] Some studies suggest that MeSA is not essential for SAR in Arabidopsis, and that other signals may be involved.[12][13] These species-specific differences may be due to variations in the stability of free DNA ends and other genetic factors.[14] In tomato, MeSA is involved in defense against pathogens and its levels increase upon infection.[15] In birch species, MeSA is produced constitutively in some species, suggesting a role beyond induced defense.[16]

Conclusion

This compound is a multifaceted signaling molecule in plants, acting as a key long-distance signal in systemic acquired resistance and as a volatile messenger in plant-plant communication. Understanding the intricate details of its biosynthesis, transport, and downstream signaling pathways is crucial for developing novel strategies to enhance plant immunity and for the potential development of new pharmaceuticals. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Further investigation into the species-specific roles of MeSA and its complex interplay with other hormone signaling pathways will undoubtedly uncover new facets of plant defense and communication.

References

The Enigmatic Essence: A Technical Guide to the Natural Sources and Occurrence of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester responsible for the characteristic scent of wintergreen, is a pivotal molecule in the realms of plant biology, chemical ecology, and pharmacology. This volatile organic compound, while synthetically accessible, is naturally abundant across the plant kingdom, where it plays multifaceted roles in defense signaling and plant-to-plant communication.[1][2][3] Its potent analgesic and anti-inflammatory properties have also cemented its place in medicinal applications. This technical guide provides an in-depth exploration of the natural origins, biosynthesis, and quantitative occurrence of this compound, offering a valuable resource for professionals in research and drug development.

Natural Occurrence of this compound

This compound is not confined to a single plant species but is rather widespread, with certain families and genera recognized as exceptionally rich sources. The production of this compound is often a response to environmental cues, particularly biotic stresses like herbivory and pathogen attack.[1]

Prominent Botanical Sources

The most well-documented and commercially significant natural sources of this compound belong to the Ericaceae and Betulaceae families.

  • Ericaceae Family: The quintessential source is Gaultheria procumbens, commonly known as wintergreen or eastern teaberry.[1] The essential oil derived from its leaves is almost pure this compound.

  • Betulaceae Family: Several species within the Betula genus, particularly Betula lenta (sweet birch or black birch), are renowned for their high this compound content, which is primarily found in the bark.[1][4]

  • Other Notable Sources: this compound is also found in various other plant families, including the Rosaceae (in the genus Spiraea, or meadowsweets) and Polygalaceae (in the genus Polygala).[1] It has also been identified as a component of floral scents in plants that rely on nocturnal pollinators and in trace amounts in fruits like strawberries and apples.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of its abundance in prominent natural sources.

Plant SpeciesFamilyPlant PartConcentration of this compoundAnalytical MethodReference(s)
Gaultheria procumbensEricaceaeLeaves (Essential Oil)>98%GC-MS[5]
Betula lentaBetulaceaeBark (Essential Oil)93.24–99.84%GC-MS, GC-FID[5]
Lycopersicon esculentum (Tomato)SolanaceaeLeaves (TMV-infested)>2.0 µg/g fresh weightHS-SPME-GC-MS[6]
Various Betula species (high producers)BetulaceaeBark and Leaf Extracts49–99.8%Not specified[4]

Biosynthesis of this compound in Plants

The biosynthesis of this compound is an elegant enzymatic process that begins with the production of its precursor, salicylic acid. Plants have evolved two distinct pathways originating from the primary metabolite chorismate to synthesize salicylic acid: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[7][8] The final step involves the methylation of salicylic acid.

Salicylic Acid Biosynthesis
  • Isochorismate (IC) Pathway: This is the primary route for pathogen-induced salicylic acid synthesis in many plants, including Arabidopsis thaliana.[9][10][11] Chorismate, derived from the shikimate pathway, is converted to isochorismate by the enzyme isochorismate synthase (ICS) .[9][10] Subsequent enzymatic steps, which can vary between plant species, convert isochorismate to salicylic acid.[9][12]

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) then catalyzes the conversion of phenylalanine to trans-cinnamic acid.[13][14][15][16] A series of subsequent reactions, including β-oxidation, ultimately leads to the formation of benzoic acid, which is then hydroxylated to produce salicylic acid.[13]

The Final Methylation Step

The conversion of salicylic acid to this compound is catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[3][5][7][17][18][19][20][21][22] This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, forming this compound and S-adenosyl-L-homocysteine (SAH).[7] The reverse reaction, the hydrolysis of this compound back to salicylic acid, is catalyzed by salicylic acid-binding protein 2 (SABP2), a methylesterase.[7]

This compound Biosynthesis cluster_SA_synthesis Salicylic Acid Biosynthesis cluster_IC_pathway Isochorismate Pathway cluster_PAL_pathway Phenylalanine Ammonia-Lyase (PAL) Pathway cluster_MeSA_synthesis This compound Synthesis Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine Isochorismate Isochorismate ICS->Isochorismate Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Multiple Steps SAMT Salicylic Acid Methyltransferase (SAMT) Salicylic_Acid->SAMT PAL Phenylalanine Ammonia-Lyase (PAL) trans_Cinnamic_Acid trans-Cinnamic Acid PAL->trans_Cinnamic_Acid Phenylalanine->PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid β-oxidation Benzoic_Acid->Salicylic_Acid Hydroxylation SAH S-adenosyl-L-homocysteine (SAH) SAMT->SAH Methyl_Salicylate This compound SAMT->Methyl_Salicylate SAM S-adenosyl-L-methionine (SAM) SAM->SAMT

Biosynthesis of this compound

Experimental Protocols for Extraction and Quantification

The accurate determination of this compound content in plant materials requires robust extraction and analytical methodologies. The choice of method depends on the sample matrix, the concentration of the analyte, and the research objectives.

Extraction Methodologies

1. Steam Distillation

This is a traditional and widely used method for extracting essential oils rich in this compound from plant materials like wintergreen leaves and birch bark.[1][23][24]

  • Principle: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the immiscible oil is separated from the aqueous phase.

  • Protocol Outline:

    • Weigh a known amount of fresh or dried plant material (e.g., 30 g of wintergreen leaves, cut into small pieces).[1]

    • Place the plant material in a distillation flask and add water.

    • Set up a steam distillation apparatus.

    • Heat the flask to generate steam, which will pass through the plant material.

    • Collect the distillate, which will be a mixture of water and this compound.

    • The distillation is continued until no more oil droplets are observed in the distillate.[1]

    • Separate the this compound from the aqueous layer using a separatory funnel. The aqueous layer can be saturated with sodium chloride to reduce the solubility of this compound and improve recovery.[1]

    • Further purification can be achieved by solvent extraction of the aqueous phase (e.g., with diethyl ether) followed by evaporation of the solvent.[1]

2. Solvent Extraction

This method is suitable for extracting this compound from various plant tissues.[1]

  • Principle: An organic solvent is used to dissolve this compound from the plant matrix.

  • Protocol Outline:

    • Grind a known weight of plant material to a fine powder.

    • Suspend the powder in a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane).[1][25]

    • Agitate the mixture for a defined period to ensure efficient extraction.

    • Separate the solid material by filtration or centrifugation.

    • The solvent containing the extracted this compound is then concentrated under reduced pressure.

    • The crude extract can be further purified using techniques like column chromatography.

3. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free, sensitive, and rapid method for the analysis of volatile compounds like this compound, particularly from complex matrices.[6][26][27][28]

  • Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

  • Protocol Outline:

    • Place a known amount of finely ground plant material (e.g., tomato leaves) into a headspace vial.[6]

    • Seal the vial and incubate it at a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined extraction time.[6]

    • Retract the fiber and immediately introduce it into the heated injection port of a GC-MS system for thermal desorption of the analytes.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[6][29][30][31][32][33]

  • Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their volatility and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is commonly used.

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 230°C) to elute compounds with different boiling points.[32]

    • Injection Mode: Split or splitless injection.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[29]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, and it can also be adapted for the quantification of this compound.[34][35][36][37][38][39]

  • Principle: A liquid sample is pumped through a column packed with a stationary phase under high pressure. Components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

  • Typical HPLC Parameters:

    • Column: A reversed-phase column (e.g., C8 or C18) is commonly used.[37]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[35][37]

    • Detection: UV detection is typically used, with the wavelength set at the maximum absorbance of this compound (around 304 nm).[37]

    • Flow Rate: Typically around 1.0 mL/min.[37]

Conclusion

This compound is a naturally occurring ester with significant biological and pharmacological relevance. Its prevalence in specific plant families, particularly Ericaceae and Betulaceae, makes them valuable natural sources. The biosynthesis of this compound is intricately linked to the plant's primary and secondary metabolism, with two distinct pathways converging on the production of its precursor, salicylic acid. Understanding the nuances of its natural occurrence and the methodologies for its extraction and quantification is crucial for researchers in natural product chemistry, plant science, and drug development. The detailed protocols and biosynthetic pathway outlined in this guide provide a solid foundation for further scientific inquiry and application of this remarkable natural compound.

References

A Technical Guide to the Discovery and Scientific History of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of methyl salicylate in scientific research. It covers its initial isolation from natural sources, its first chemical synthesis, and its evolution into a significant compound in pharmaceuticals and other industries.

Discovery and Initial Isolation

This compound, also known as oil of wintergreen, is an organic ester naturally produced by many plant species.[1] Its formal discovery and isolation marked a key moment in the study of natural products.

  • Initial Isolation: The first successful isolation of this compound was achieved in 1843 by the French chemist Auguste André Thomas Cahours.[1][2][3][4]

  • Natural Source: Cahours isolated the compound from the wintergreen plant, Gaultheria procumbens.[1][2][5] It has also been historically distilled from the twigs of Betula lenta (sweet birch).[2]

  • Identification: Upon isolation, Cahours identified the substance as the methyl ester of salicylic acid.[1][2] This discovery laid the groundwork for understanding its chemical nature and its relationship to other salicylates. Early research quickly established that it possessed analgesic and antipyretic properties similar to salicylic acid, likely due to its hydrolysis to salicylic acid in the body.[6][7]

Commercial Production and Synthesis

While initially sourced directly from plants, the demand for this compound soon necessitated synthetic production methods.

  • Early Commercial Synthesis: The first commercial-scale synthesis of this compound was started by Schimmel & Co. in Leipzig, Germany, in 1886.[8] This made the compound more widely available for various applications. By 1920, companies like Dow Chemical and Monsanto were producing it in the United States, marketing it as "Artificial Oil of Wintergreen."[8]

  • Synthetic Method: The primary method for commercial production, both historically and currently, is the esterification of salicylic acid with methanol.[2][5] This reaction is a classic example of Fischer esterification.

Fischer Esterification of Salicylic Acid

The synthesis of this compound is achieved by reacting salicylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[9][10]

Reaction: C₇H₆O₃ (Salicylic Acid) + CH₃OH (Methanol) ⇌ C₈H₈O₃ (this compound) + H₂O (Water)

The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so excess methanol is often used to drive the equilibrium toward the product side.[9]

Historical Experimental Protocols

The fundamental procedures for the isolation and synthesis of this compound have been refined over time but are based on established chemical principles. Below are generalized methodologies derived from historical and educational laboratory practices.

Protocol: Hydrolysis of this compound to Salicylic Acid

This reverse reaction is important for both analysis and for understanding its in-vivo mechanism. It was soon discovered that the medicinal effects of this compound when taken internally are due to its ease of hydrolysis to salicylic acid under alkaline conditions in the intestinal tract.[6][7]

Methodology:

  • Reaction Setup: this compound is combined with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[7]

  • Reflux: The mixture is heated under reflux for approximately 30 minutes. During this process, the ester bond is hydrolyzed, forming sodium salicylate and methanol.[7]

  • Acidification: After cooling the solution, a strong acid (e.g., sulfuric acid) is added. This neutralizes the excess base and protonates the salicylate salt to precipitate the less soluble salicylic acid.[7]

  • Isolation and Purification: The crude salicylic acid is then isolated via vacuum filtration.[7] It can be further purified by recrystallization from hot water.[7]

Protocol: Synthesis of this compound via Fischer Esterification

Methodology:

  • Reactant Mixture: Salicylic acid is dissolved in a significant excess of methanol in a round-bottom flask.[11]

  • Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the mixture while stirring.[9][11]

  • Reflux: The solution is gently boiled under reflux for 60-75 minutes to allow the esterification to proceed toward completion.[9][11]

  • Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The product is extracted from the aqueous layer using an organic solvent like dichloromethane.[11]

  • Washing and Drying: The organic layer containing the this compound is washed with water and a sodium bicarbonate solution to remove any remaining acid and unreacted salicylic acid.[11] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).[11]

  • Solvent Removal: The solvent is removed using a rotary evaporator to yield the final this compound product.[11]

Properties and Early Research Data

This compound is a colorless, viscous liquid with a characteristic sweet, minty odor.[2] Its properties were cataloged early in its scientific history.

PropertyValue
IUPAC Name Methyl 2-hydroxybenzoate
CAS Number 119-36-8
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Boiling Point 223 °C
Melting Point -8 °C
Density 1.17 g/mL
Refractive Index (nD) 1.538
Flash Point 96 °C (205 °F)
Autoignition Temp. 452.7 °C (846.9 °F)
(Data sourced from modern compilations reflecting established values)[2][7]

Visualized Workflows and Pathways

Synthesis and Hydrolysis Cycle

The following diagram illustrates the reversible reaction connecting salicylic acid and this compound, which is central to its synthesis and biological activity.

G cluster_synthesis Fischer Esterification (Synthesis) cluster_hydrolysis Base-Catalyzed Hydrolysis (In-vivo / Lab) Salicylic_Acid Salicylic Acid Methyl_Salicylate This compound Salicylic_Acid->Methyl_Salicylate + Methanol Methanol Methanol->Methyl_Salicylate + Catalyst1 H₂SO₄ (catalyst) Catalyst1->Methyl_Salicylate Reflux MS_hydro This compound SA_prod Salicylic Acid MS_hydro->SA_prod + Base NaOH (aq) Base->SA_prod + Reflux Acidification H⁺ (Acidification) Acidification->SA_prod

Caption: Chemical pathways for the synthesis and hydrolysis of this compound.

Historical Timeline of Discovery

This diagram outlines the key historical milestones from initial isolation to commercial production.

G node_1843 1843 Isolation of this compound by Auguste Cahours node_source Source: Gaultheria procumbens (Wintergreen Plant) node_1843->node_source node_1886 1886 First Commercial Synthesis by Schimmel & Co. node_1843->node_1886 node_method Method: Esterification of Salicylic Acid & Methanol node_1886->node_method node_1920 ~1920 US Production Begins (Dow, Monsanto) node_1886->node_1920

Caption: Key milestones in the history of this compound discovery.

Evolution in Scientific Research

From its origins as a plant extract, this compound has become a subject of extensive research.

  • Pharmacology: Its primary modern use is as a topical analgesic and rubefacient in deep heating liniments to treat muscle and joint pain.[2][3] It functions as a counterirritant, and its metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes, reducing the production of pain-mediating prostaglandins.[12]

  • Plant Biology: Research has revealed that plants produce this compound as a volatile signal in response to stress, such as pathogen infection or insect attacks. This airborne signal can induce a defensive response in other parts of the same plant or in neighboring plants, acting as a form of plant-to-plant communication.[2]

  • Other Applications: It is widely used as a flavoring agent in foods and as a fragrance.[2][5] In laboratory settings, it serves as a clearing agent in microscopy to make plant and animal tissues transparent and as a simulant for chemical warfare agents due to similar physical properties.[2]

References

Methyl Salicylate as a Kairomone for Insect Attraction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Salicylate as a Kairomone

This compound (MeSA) is a volatile organic compound that plays a pivotal role in the chemical ecology of plant-insect interactions. Emitted by a wide variety of plants, often as a response to herbivore feeding, MeSA serves as a crucial kairomone—a chemical signal that benefits the receiver.[1][2] This "cry for help" from plants is exploited by a diverse range of insects, particularly predators and parasitoids, which use it as a cue to locate their herbivorous prey or hosts.[2][3]

Importance in Insect Pest Management and Research

The ability of MeSA to attract natural enemies of agricultural pests has positioned it as a valuable tool in integrated pest management (IPM) programs.[4] By deploying synthetic MeSA lures, it is possible to enhance the populations of beneficial insects in a targeted area, thereby promoting biological control and reducing reliance on synthetic insecticides.[2][5] For researchers and drug development professionals, the insect olfactory system's response to MeSA provides a model for understanding ligand-receptor interactions and developing novel, environmentally benign methods for pest control.[6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both laboratory and field settings.

PropertyValue
Chemical Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance Colorless to pale yellow liquid
Odor Characteristic sweet, wintergreen scent
Boiling Point 222 °C (432 °F; 495 K)
Melting Point -8.6 °C (16.5 °F; 264.5 K)
Solubility in Water 0.7 g/L at 30 °C
Vapor Pressure 1 mmHg at 54 °C

Mechanism of Action: Olfactory Signaling Pathway

Overview of Insect Olfaction

Insects perceive volatile chemical cues from their environment primarily through their antennae, which are adorned with thousands of sensory hairs called sensilla.[7] Within these sensilla are olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs) on their dendritic membranes.[6]

This compound Perception

The detection of MeSA is mediated by specific ORs expressed by a subset of ORNs.[8][9] Unlike the G-protein coupled receptors found in vertebrates, insect ORs are ligand-gated ion channels. This means that when a MeSA molecule binds to its corresponding OR, it directly causes the ion channel to open.[6]

Signal Transduction Cascade

The binding of MeSA to its specific OR initiates a rapid signal transduction cascade. The opening of the ion channel leads to an influx of ions, causing a depolarization of the ORN's membrane. This change in electrical potential generates an action potential that propagates along the neuron's axon to the antennal lobe of the insect's brain. Within the antennal lobe, the signal is processed in distinct glomeruli before being relayed to higher brain centers, such as the mushroom bodies, where it is integrated with other sensory information to elicit a behavioral response, such as directed flight towards the MeSA source.[7]

cluster_perception Antennal Sensillum cluster_processing Insect Brain MeSA This compound (Kairomone) OR Olfactory Receptor (Ligand-gated ion channel) MeSA->OR Binding ORN Olfactory Receptor Neuron OR->ORN Ion Channel Opening & Depolarization Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Action Potential Transmission Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Signal Processing & Integration Behavioral_Response Behavioral Response (e.g., Attraction) Higher_Brain_Centers->Behavioral_Response

Figure 1. Olfactory signaling pathway of this compound in insects.

Quantitative Data on Insect Attraction

The kairomonal effect of this compound has been quantified in numerous studies across various insect orders and agricultural systems.

Attraction of Predatory and Parasitic Insects
Insect Species/GroupCropQuantitative ObservationReference(s)
Chrysopa nigricornis (Green Lacewing)Grapes & HopsSignificantly greater numbers captured in MeSA-baited traps.[2]
Hemerobius sp. (Brown Lacewing)GrapesSignificantly greater numbers captured in MeSA-baited traps.[2]
Deraeocoris brevis (Predatory Bug)GrapesSignificantly greater numbers captured in MeSA-baited traps.[2]
Stethorus punctum picipes (Predatory Beetle)Grapes & Hops4 times more abundant in MeSA-baited hop yards.[2]
Orius tristicolor (Minute Pirate Bug)Grapes & Hops6 times more abundant in MeSA-baited hop yards.[2]
Syrphidae (Hoverflies)Grapes, Hops, CranberriesSignificantly more abundant in MeSA-baited blocks; ~3 times more captures in baited traps.[2][5]
Braconidae (Parasitoid Wasps)GrapesSignificantly more abundant in MeSA-baited blocks.[2]
Empididae (Dance Flies)Forest ParkSignificantly attracted to MeSA.[10]
Parasitic micro-HymenopteraForest ParkSignificantly attracted to MeSA.[10]
Coccinellidae (Lady Beetles)CranberriesIncreased visitation to sentinel eggs with MeSA lures.[5]
Predatory MitesCranberriesIncreased visitation to sentinel eggs with MeSA lures.[5]
Attraction of Herbivorous Insects

It is important to note that MeSA can also attract certain herbivorous insects, a factor to consider in pest management applications.

Insect Species/GroupCropQuantitative ObservationReference(s)
Phytophagous ThripsCranberries22-33% higher captures in MeSA-baited traps.[5]
Plant Bugs (Miridae)CranberriesApproximately 5 times more abundant on MeSA-baited sticky traps.[5]

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique for measuring the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Methodology:

  • Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or pentane). A known volume (e.g., 10 µL) of each dilution is applied to a small piece of filter paper, which is then placed inside a Pasteur pipette. A control pipette containing only the solvent is also prepared.[11]

  • Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base using fine scissors under a dissecting microscope.[11]

  • Mounting: The excised antenna is mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base. Both electrodes are filled with a conductive saline solution (e.g., insect Ringer's solution) and connected to a pre-amplifier via Ag/AgCl wires.[12][13]

  • Recording: The mounted antenna is placed within a continuous stream of purified and humidified air. The tip of the stimulus pipette is inserted into the airstream, and a puff of air is delivered, carrying the MeSA vapor over the antenna.[11]

  • Data Acquisition and Analysis: The resulting change in electrical potential across the antenna is amplified, recorded, and displayed using specialized software. The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. Responses to different MeSA concentrations are compared to the solvent control.[11]

Start Start Stimulus_Prep Prepare MeSA Dilutions and Control Start->Stimulus_Prep Antenna_Prep Excise Insect Antenna Start->Antenna_Prep Recording Deliver Stimulus & Record Electrical Response Stimulus_Prep->Recording Mounting Mount Antenna on Electrodes Antenna_Prep->Mounting Mounting->Recording Data_Analysis Measure EAG Response Amplitude Recording->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for Electroantennography (EAG).

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard behavioral assay to test the preference of an insect between two different odor stimuli.

Methodology:

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is split and passed through each arm of the Y-tube at a constant flow rate, regulated by flow meters.[14][15]

  • Odor Sources: The two odor sources (e.g., filter paper with MeSA and a solvent control) are placed in separate chambers connected to the upstream end of each arm.[16]

  • Insect Release: A single insect is introduced at the downstream end of the Y-tube and allowed to move freely.[14]

  • Behavioral Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period. A choice is typically defined as the insect moving a certain distance into one of the arms.[16]

  • Experimental Controls: The positions of the test and control odors are swapped between trials to control for any positional bias. The olfactometer is cleaned thoroughly between each trial.[16]

  • Data Analysis: The number of insects choosing the MeSA-treated arm versus the control arm is analyzed using a chi-square test or a binomial test to determine statistical significance.[17]

Air_Source Purified & Humidified Air Flow_Meters Flow Meters Air_Source->Flow_Meters Odor_Source_MeSA Odor Source: MeSA Flow_Meters->Odor_Source_MeSA Odor_Source_Control Odor Source: Control Flow_Meters->Odor_Source_Control Y_Tube Y-Tube Olfactometer Odor_Source_MeSA->Y_Tube Arm 1 Odor_Source_Control->Y_Tube Arm 2 Observation Observe & Record Choice Y_Tube->Observation Insect_Release Insect Release Point Insect_Release->Y_Tube

Figure 3. Experimental setup for a Y-tube olfactometer bioassay.

Field Trapping Experiments

Field trials are essential to validate the attractiveness of MeSA under natural conditions.

Methodology:

  • Experimental Design: A randomized complete block design is typically used, with multiple blocks each containing the different treatments (e.g., MeSA-baited traps and unbaited control traps). Plots should be sufficiently spaced to prevent interference between treatments.[1][18]

  • Lure and Trap Deployment: Slow-release MeSA lures are placed in or on traps (e.g., sticky traps, pitfall traps, or custom-designed traps). Traps are deployed at a uniform height and density within the plots.[1][18][19]

  • Sampling: Traps are checked at regular intervals (e.g., weekly), and all captured insects are collected.[18]

  • Insect Identification and Counting: The collected insects are identified to the species or family level and counted.

  • Data Analysis: The mean number of target insects captured per trap per sampling date is calculated for each treatment. Statistical analyses, such as ANOVA or t-tests, are used to compare the captures between MeSA-baited and control traps.[18]

Synergistic and Antagonistic Effects

The behavioral response of an insect to MeSA can be significantly altered by the presence of other volatile compounds. For example, in some cases, combining MeSA with insect pheromones can have a synergistic effect, increasing the attraction of natural enemies.[20] Conversely, certain plant-derived compounds may act antagonistically, reducing the attractiveness of MeSA.[21] Understanding these interactions is critical for developing effective and selective lures for pest management.

Applications in Pest Management

The primary application of MeSA in pest management is to enhance conservation biological control. By deploying MeSA lures in agricultural fields, growers can attract and retain a higher abundance of natural enemies, leading to increased predation and parasitism of pest insects.[2][5] This can result in a significant reduction in pest populations and crop damage, offering a more sustainable alternative to broad-spectrum insecticides.[2]

Conclusion

This compound is a powerful kairomone that plays a critical role in mediating interactions between plants and insects. A comprehensive understanding of its mechanism of action at the molecular and neurological levels, combined with robust quantitative data from both laboratory and field experiments, is essential for harnessing its potential in sustainable agriculture and for advancing our fundamental knowledge of insect chemical ecology. The protocols and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this exciting field.

References

The Biosynthesis of Methyl Salicylate from Chorismic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate, a volatile organic compound with significant roles in plant defense and as a flavoring agent and analgesic in medicine, is synthesized from the primary metabolite chorismic acid. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic conversions, reaction mechanisms, and regulatory networks. Quantitative kinetic data for the key enzymes are presented for comparative analysis. Detailed experimental protocols for enzyme activity assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and comprehensive understanding of this important biochemical route.

Introduction

The biosynthesis of this compound from chorismic acid is a crucial pathway in plants, leading to the production of a key signaling molecule in systemic acquired resistance (SAR), a form of induced immunity.[1][2] This pathway is also of interest for its potential in producing natural analgesics and flavorings.[2] The core pathway involves three key enzymatic steps converting chorismic acid, a central branch-point metabolite in the shikimate pathway, to this compound. This guide will focus on the isochorismate pathway, which is the primary route for pathogen-induced salicylic acid biosynthesis in many plant species.[3][4][5][6][7]

The Core Biosynthetic Pathway

The conversion of chorismic acid to this compound proceeds through three principal enzymatic reactions catalyzed by Isochorismate Synthase (ICS), Isochorismate Pyruvate Lyase (IPL), and Salicylic Acid Methyltransferase (SAMT).

Step 1: Chorismic Acid to Isochorismic Acid
  • Enzyme: Isochorismate Synthase (ICS)

  • Reaction: ICS catalyzes the isomerization of chorismic acid to isochorismic acid.[3][5] This reaction is a key regulatory point in the pathway.[1][3]

  • Mechanism: The reaction is a magnesium-dependent isomerization where the hydroxyl group at C4 of chorismate is moved to the C2 position, forming isochorismate.[3]

Step 2: Isochorismic Acid to Salicylic Acid
  • Enzyme: Isochorismate Pyruvate Lyase (IPL)

  • Reaction: IPL catalyzes the elimination of pyruvate from isochorismate to yield salicylic acid.[8][9][10]

  • Mechanism: The reaction is proposed to proceed via a concerted, but highly asynchronous, pericyclic mechanism.[9][10] This involves a[4][11]-sigmatropic rearrangement where the hydrogen at C2 is transferred to C9 of the enolpyruvyl side chain, concurrent with the cleavage of the C-O bond.[9]

Step 3: Salicylic Acid to this compound
  • Enzyme: Salicylic Acid Methyltransferase (SAMT)

  • Reaction: SAMT catalyzes the methylation of the carboxyl group of salicylic acid using S-adenosyl-L-methionine (SAM) as the methyl donor, producing this compound and S-adenosyl-L-homocysteine (SAH).[12]

  • Mechanism: This reaction is a typical S-adenosyl-L-methionine-dependent methylation.[12]

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the key enzymes in the this compound biosynthesis pathway from various plant sources. This data is essential for comparative biochemical analysis and for modeling the pathway's flux.

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference
Isochorismate Synthase (ICS)
AtICS1Arabidopsis thalianaChorismate34.3 ± 3.763.5 ± 2.4 nM s-10.64 ± 0.03[3]
AtICS2Arabidopsis thalianaChorismate28.8 ± 6.928.3 ± 2.0 nM s-10.28 ± 0.02[3]
Salicylic Acid Methyltransferase (SAMT)
CbSAMTClarkia breweriSalicylic Acid24--[12]
CbSAMTClarkia breweriS-adenosyl-L-methionine9--[12]
AmSAMTAntirrhinum majusSalicylic Acid83--[12]
AtBSMT1Arabidopsis thalianaSalicylic Acid16--[6]

Note: Kinetic data for plant Isochorismate Pyruvate Lyase (IPL) is not widely available, as research has primarily focused on its reaction mechanism.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level, in response to various biotic and abiotic stresses, most notably pathogen attack.

Transcriptional Regulation of ICS1

The expression of ICS1, the key gene for pathogen-induced salicylic acid synthesis, is rapidly and strongly induced upon pathogen recognition.[3][4] This induction is mediated by a complex signaling cascade.

ICS1_Transcriptional_Regulation pathogen Pathogen Recognition (PAMPs/Effectors) ca_influx Ca2+ Influx pathogen->ca_influx eds1_pad4 EDS1/PAD4 Complex pathogen->eds1_pad4 Activation cam Calmodulin (CaM) & Calmodulin-Binding Proteins ca_influx->cam cpl CBP60g & SARD1 (Transcription Factors) cam->cpl Activation ics1_gene ICS1 Gene Expression cpl->ics1_gene Transcriptional Activation eds1_pad4->cpl Activation sa_biosynthesis Salicylic Acid Biosynthesis ics1_gene->sa_biosynthesis

Upstream signaling cascade leading to the transcriptional activation of the ICS1 gene.

Upon pathogen recognition, a rapid influx of calcium ions (Ca2+) into the cytosol acts as a secondary messenger.[1] This Ca2+ signal is perceived by calmodulin and other calcium-binding proteins, which in turn activate downstream transcription factors such as CBP60g and SARD1.[1] Concurrently, the EDS1/PAD4 complex, another key signaling node in plant immunity, is activated and also contributes to the activation of these transcription factors.[4] CBP60g and SARD1 then directly bind to the promoter of the ICS1 gene, initiating its transcription and leading to the synthesis of salicylic acid.[1][4]

Experimental Protocols

The following are detailed methodologies for assaying the activity of the key enzymes in the this compound biosynthesis pathway.

Isochorismate Synthase (ICS) Activity Assay (HPLC-based)

This protocol is adapted from established methods for measuring ICS activity by quantifying the formation of isochorismate from chorismate using High-Performance Liquid Chromatography (HPLC).[3][13]

  • Enzyme Extraction:

    • Homogenize plant tissue or bacterial cell pellets expressing the ICS enzyme in an appropriate extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.7

      • 10 mM MgCl₂

      • 1 mM Dithiothreitol (DTT)

      • 1 mM Chorismic acid (substrate)

      • Enzyme extract (e.g., 50-100 µg of total protein)

    • The final reaction volume is typically 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • HPLC Analysis:

    • Centrifuge the stopped reaction to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a C18 column with a suitable mobile phase gradient (e.g., a gradient of methanol in water with 0.1% formic acid).

    • Monitor the elution of chorismate and isochorismate by UV absorbance at 275 nm.

    • Quantify the amount of isochorismate produced by comparing the peak area to a standard curve of purified isochorismate.

Isochorismate Pyruvate Lyase (IPL) Activity Assay (Fluorometric)

This assay takes advantage of the fluorescent properties of the product, salicylic acid.[14]

  • Enzyme Preparation:

    • Prepare a purified or partially purified IPL enzyme solution.

  • Reaction Buffer:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Reaction Setup:

    • In a microplate well or cuvette, add:

      • Reaction buffer

      • Isochorismate (substrate) at a suitable concentration (e.g., 50 µM)

      • IPL enzyme solution

    • The final reaction volume can be 100-200 µL.

  • Measurement:

    • Monitor the increase in fluorescence over time using a fluorometer.

    • Set the excitation wavelength to approximately 305 nm and the emission wavelength to approximately 412 nm.

    • The rate of increase in fluorescence is proportional to the IPL activity.

    • Quantify the salicylic acid produced using a standard curve of known salicylic acid concentrations.

Salicylic Acid Methyltransferase (SAMT) Activity Assay (Radiochemical)

This is a highly sensitive assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to salicylic acid.

  • Enzyme Preparation:

    • Prepare a crude or purified enzyme extract as described for the ICS assay.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 1 mM Salicylic acid

      • 10 µM S-adenosyl-L-[¹⁴C-methyl]methionine (¹⁴C-SAM)

      • Enzyme extract

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding a small volume of concentrated HCl.

    • Extract the radiolabeled this compound into an organic solvent (e.g., ethyl acetate).

    • Transfer the organic phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • The amount of radioactivity is directly proportional to the amount of this compound produced.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the cloning, expression, and purification of a biosynthetic enzyme like ICS, IPL, or SAMT for subsequent characterization.

Enzyme_Cloning_Expression_Workflow start Start gene_synthesis Gene Synthesis or PCR Amplification start->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Expression Host (e.g., E. coli) cloning->transformation culture_growth Cell Culture and Induction of Protein Expression transformation->culture_growth cell_lysis Cell Lysis and Crude Extract Preparation culture_growth->cell_lysis purification Protein Purification (e.g., Affinity Chromatography) cell_lysis->purification characterization Enzyme Characterization (e.g., Activity Assays, SDS-PAGE) purification->characterization end End characterization->end

A generalized workflow for producing and characterizing biosynthetic enzymes.

Conclusion

The biosynthesis of this compound from chorismic acid is a well-defined pathway with significant implications for plant biology and biotechnology. This technical guide has provided a comprehensive overview of the core enzymatic steps, their regulation, and methods for their study. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of plant science, biochemistry, and drug development, facilitating further investigation into this important metabolic route. The visualization of the signaling pathway and experimental workflow offers a clear framework for understanding the complex processes involved. Further research into the structural biology of these enzymes and the intricate details of their regulation will undoubtedly open new avenues for their application.

References

The Role of Methyl Salicylate in Plant-to-Plant Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plants, though seemingly passive, engage in complex interactions with their environment. A fascinating aspect of this is their ability to communicate with each other, particularly in response to threats such as herbivory and pathogen attacks. This communication is often mediated by a class of airborne chemicals known as volatile organic compounds (VOCs). Among these, methyl salicylate (MeSA), the volatile ester of the well-known plant defense hormone salicylic acid (SA), plays a pivotal role.[1][2][3] When a plant is under attack, it can produce and release MeSA into the atmosphere.[2][4] Neighboring plants can then perceive this airborne signal, prompting them to activate their own defense systems in preparation for the impending threat.[1][2][5] This guide provides a technical overview of the mechanisms underlying MeSA-mediated plant-to-plant communication, focusing on the signaling pathways, quantitative data from key experiments, and the methodologies used to study this phenomenon.

From Signal Emission to Reception

The process begins when a plant experiences biotic stress, such as an insect attack or pathogen infection. This stress triggers the synthesis of salicylic acid, which is then converted to the more volatile this compound.[2][3] This conversion allows the signal to travel through the air to nearby plants.[1][2] Upon reaching a neighboring plant, MeSA is typically taken up through the stomata.[1] Inside the receiver plant's tissues, a crucial conversion takes place: MeSA is demethylated back into salicylic acid by methyl esterase enzymes.[3][6][7] This newly formed salicylic acid then initiates a downstream signaling cascade, leading to the activation of defense responses.[1]

The Salicylic Acid Signaling Pathway

The perception of salicylic acid and the subsequent activation of defense genes are primarily mediated by a key regulatory protein called NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[8][9] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. The increase in SA concentration following the conversion of MeSA leads to a change in the cellular redox state, which causes the NPR1 oligomer to break down into monomers.[10] These NPR1 monomers then translocate to the nucleus.[10]

Inside the nucleus, NPR1 interacts with TGA transcription factors, which are a family of proteins that bind to specific DNA sequences in the promoters of defense-related genes.[11][12] This interaction is crucial for activating the expression of a suite of defense genes, including the Pathogenesis-Related (PR) genes.[8][9] The products of these genes include antimicrobial proteins and enzymes that help to bolster the plant's resistance to pathogens.[1] NPR1, along with its paralogs NPR3 and NPR4, act as salicylic acid receptors, playing a central role in this signaling pathway.[8][11]

MeSA-mediated signaling from a stressed to a receiver plant.

Quantitative Data on MeSA-Induced Defenses

The effects of MeSA exposure on plant defense responses have been quantified in numerous studies. These studies typically measure changes in the activity of defense-related enzymes, the expression of defense genes, and the emission of other volatile compounds.

Parameter MeasuredPlant SpeciesMeSA TreatmentResultReference
Superoxide Dismutase (SOD) ActivityPoplar (Populus × euramericana)1.0 mM and 10.0 mMSignificant increase in SOD activity at 24 and 48 hours post-treatment.[13]
Peroxidase (POD) ActivityPoplar (Populus × euramericana)0.001 mM to 10.0 mMIncreased POD activity across all tested concentrations.[13]
Catalase (CAT) ActivityPoplar (Populus × euramericana)0.001 mM and 0.01 mMIncreased CAT activity at lower concentrations.[13]
Catalase (CAT) ActivityPoplar (Populus × euramericana)10.0 mMSignificantly lower CAT activity compared to controls at 48 hours.[13]
Volatile Release ((Z)-3-hexen-1-ol)Poplar (Populus × euramericana)Not specifiedIncreased release at 48 and 72 hours post-treatment.[13]
Volatile Release (cis-3-hexenyl acetate)Poplar (Populus × euramericana)Not specifiedHigher release compared to controls throughout the experiment.[13]
PR Gene ExpressionSystemic Leaves of ArabidopsisPrimary infection with Pst DC3000/avrRpt2Increased systemic expression of defense genes.[14]
Systemic MeSA and SA AccumulationArabidopsisugt71c3 mutantsPrimary infection with Pst DC3000/avrRpt2Significantly more systemic MeSA and SA accumulation compared to wild-type.[14][15]
Resistance to InfectionArabidopsis thaliana24-hour exposure to low concentrations of MeSA90% reduction in attachment and tubercle formation by the parasite Orobanche aegyptiaca.[16]
Volatile Release (this compound)Citrus plants infected with 'Candidatus' Liberibacter asiaticusPathogen infectionSignificantly more this compound released from infected plants.[17]

Experimental Protocols

Studying plant-to-plant communication via volatile compounds requires carefully designed experiments. Below is a generalized protocol for investigating the effects of MeSA on a receiver plant.

Objective: To determine if airborne MeSA emitted from a stressed "emitter" plant can induce defense responses in a neighboring "receiver" plant.

Materials:

  • Two separate, airtight chambers or containers.

  • Emitter plants (e.g., tobacco, lima bean).

  • Receiver plants (e.g., Arabidopsis, poplar).

  • A mechanism for inducing stress on the emitter plant (e.g., herbivorous insects, pathogen inoculum).

  • Air pump and tubing to connect the chambers.

  • System for collecting volatile organic compounds (e.g., Solid Phase Microextraction (SPME) fibers, adsorbent traps).

  • Gas Chromatography-Mass Spectrometry (GC-MS) for VOC analysis.

  • Equipment for molecular analysis (e.g., qRT-PCR for gene expression, spectrophotometer for enzyme assays).

Methodology:

  • Plant Growth: Grow emitter and receiver plants in separate, controlled environments to ensure they are healthy and of a similar developmental stage.

  • Experimental Setup: Place the emitter plant(s) in one chamber and the receiver plant(s) in another. Connect the chambers with tubing, using an air pump to draw air from the emitter chamber to the receiver chamber. A control setup should be established with an unstressed emitter plant.

  • Stress Induction: Introduce the stressor to the emitter plant. This could involve adding herbivorous insects like spider mites or caterpillars, or inoculating the leaves with a pathogen such as Pseudomonas syringae.

  • Volatile Exposure: Allow the air from the emitter chamber to flow into the receiver chamber for a defined period (e.g., 24-72 hours).

  • Volatile Collection and Analysis: During the exposure period, collect VOCs from the headspace of both chambers using SPME fibers or other trapping methods. Analyze the collected volatiles by GC-MS to confirm the presence and quantify the amount of MeSA and other compounds.

  • Sample Collection from Receiver Plant: After the exposure period, collect tissue samples (e.g., leaves) from the receiver plants.

  • Analysis of Defense Responses:

    • Gene Expression: Extract RNA from the collected tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense genes (e.g., PR-1, PR-2).

    • Enzyme Assays: Prepare protein extracts from the tissue to measure the activity of defense-related enzymes like peroxidase (POD), superoxide dismutase (SOD), and catalase (CAT).

  • Data Analysis: Compare the levels of gene expression and enzyme activity in receiver plants exposed to stressed emitters versus those exposed to unstressed control emitters. Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of any observed differences.

Experimental Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_exposure 3. Exposure & Collection cluster_analysis 4. Analysis Emitter Emitter Plant in Chamber A Airflow Air Pump Emitter->Airflow Air out Exposure Airborne Exposure (24-72 hours) Receiver Receiver Plant in Chamber B Control Control Plant in Chamber C Airflow->Receiver Air in Stressor Induce Stress on Emitter Plant (e.g., Herbivores) Stressor->Exposure VOC_Collection VOC Collection (e.g., SPME) Exposure->VOC_Collection Tissue_Harvest Harvest Receiver Plant Tissue GCMS GC-MS Analysis of VOCs VOC_Collection->GCMS Data_Comparison Data Comparison (Treatment vs. Control) GCMS->Data_Comparison Molecular_Analysis Molecular & Biochemical Analysis (qRT-PCR, Enzyme Assays) Tissue_Harvest->Molecular_Analysis Molecular_Analysis->Data_Comparison cluster_setup cluster_setup cluster_treatment cluster_treatment cluster_setup->cluster_treatment cluster_exposure cluster_exposure cluster_analysis cluster_analysis cluster_exposure->cluster_analysis

References

The Metabolism of Airborne Methyl Salicylate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense, acting as an airborne signal to induce systemic acquired resistance (SAR) in both emitter and neighboring plants. This technical guide provides an in-depth exploration of the metabolic fate of airborne MeSA upon its perception by plants. It details the enzymatic conversion of MeSA to salicylic acid (SA) and its subsequent conjugation to various metabolites, including salicylic acid glucoside (SAG), salicylic acid glucose ester (SAGE), and salicyloyl-L-aspartic acid (SA-Asp). Furthermore, this guide outlines the signaling cascade initiated by MeSA, leading to the induction of defense responses. Detailed experimental protocols for the quantification of MeSA and its metabolites, as well as for the characterization of key enzymes, are provided. Quantitative data from various studies are summarized, and key metabolic and signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of plant biology and phytopharmacology.

Introduction

Plants have evolved sophisticated chemical communication systems to respond to a variety of biotic and abiotic stresses. Volatile organic compounds (VOCs) are key components of this communication network, enabling plants to signal distress and prime defenses in neighboring plants. This compound (MeSA), the methyl ester of the phytohormone salicylic acid (SA), is a well-established airborne signal crucial for inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens.[1][2] Upon perception by a plant, airborne MeSA is metabolized into SA, the active signaling molecule, which then triggers a cascade of downstream defense responses.[2] Understanding the metabolic pathways of airborne MeSA is fundamental to harnessing its potential for enhancing crop protection and developing novel plant-based therapeutics.

This guide delves into the core aspects of airborne MeSA metabolism in plants, providing a detailed overview of the biochemical transformations, the enzymes involved, and the subsequent signaling events.

Metabolism of Airborne this compound

The primary metabolic fate of airborne MeSA in plants is its conversion to salicylic acid. This demethylation is a critical step, as SA is the biologically active molecule that initiates defense signaling. The resulting SA can then undergo further modifications, primarily through conjugation with sugars or amino acids, to regulate its activity, transport, and storage.

Conversion of this compound to Salicylic Acid

The hydrolysis of MeSA to SA is catalyzed by a class of enzymes known as this compound esterases.[3] A key enzyme identified in this process is SALICYLIC ACID-BINDING PROTEIN 2 (SABP2), which exhibits this compound esterase activity.[3][4] This conversion is essential for the activation of SAR in tissues distal to the initial infection or stress event.[5]

Conjugation of Salicylic Acid

Once formed, free SA can be conjugated to various molecules, leading to the formation of a pool of SA derivatives. These modifications are thought to play a role in regulating the levels of active SA and its transport within the plant. The major known conjugates of SA are:

  • Salicylic Acid Glucoside (SAG): Formed by the glucosylation of the hydroxyl group of SA.

  • Salicylic Acid Glucose Ester (SAGE): Formed by the glucosylation of the carboxyl group of SA.

  • Salicyloyl-L-aspartic acid (SA-Asp): An amino acid conjugate of SA.[6]

These conjugated forms are generally considered inactive but can be hydrolyzed back to free SA when needed.

Quantitative Analysis of this compound and its Metabolites

The quantification of MeSA and its metabolites is crucial for understanding the dynamics of MeSA metabolism and signaling. Various analytical techniques, primarily based on mass spectrometry, are employed for this purpose.

Data Presentation

The following table summarizes the quantitative data on the accumulation of salicylic acid and its derivatives in Arabidopsis thaliana following exposure to airborne deuterated this compound (MeSA-d4) for 24 hours.

CompoundTreatmentConcentration (relative peak area/intensity)Plant SpeciesReference
Salicylic acid-d4 (SA-d4)Airborne MeSA-d4Peak intensity converted to 100% at 1.1 x 105Arabidopsis thaliana[1]
Salicylic acid glucoside-d4 (SAG-d4)Airborne MeSA-d4Peak intensity converted to 100% at 2.0 x 104Arabidopsis thaliana[1]
Salicyloyl-L-aspartic acid-d4 (SA-Asp-d4)Airborne MeSA-d4Peak intensity converted to 100% at 1.5 x 104Arabidopsis thaliana[1]

The following table presents data on the induction of rosmarinic acid in Perilla frutescens after exposure to airborne MeSA for 24 hours.

CompoundTreatmentRelative Amount (Peak Area/Internal Standard)Plant SpeciesReference
Rosmarinic AcidControl (Et2O)~1.0Perilla frutescens[1]
Rosmarinic AcidAirborne MeSA~2.5Perilla frutescens[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of airborne MeSA metabolism in plants.

Airborne this compound Treatment and Metabolite Extraction

This protocol describes the exposure of plants to airborne MeSA and the subsequent extraction of metabolites for analysis.

Materials:

  • Plant specimens (e.g., Arabidopsis thaliana, Perilla frutescens)

  • Semiclosed chamber

  • Filter paper

  • This compound (MeSA) or deuterated this compound (MeSA-d4)

  • Diethyl ether (Et2O) (for control)

  • Ethanol (EtOH)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Procedure:

  • Place six thirty-day-old A. thaliana plants into a semiclosed chamber.[1]

  • For treatment, place three filter papers, each containing 1 mg of MeSA or MeSA-d4, inside the chamber.[1]

  • For the control group, use filter papers with Et2O instead of MeSA.[1]

  • Seal the chamber and expose the plants for 24 hours under a 16-hour light and 8-hour dark photoperiod at 23°C.[1]

  • After the exposure period, harvest the upper parts of the plants and immediately freeze them in liquid nitrogen.

  • Grind the frozen plant tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extract the powdered tissue with a known volume of EtOH.

  • Centrifuge the extract to pellet the cell debris.

  • Collect the supernatant for UPLC-MS/MS analysis.

Experimental Workflow for Airborne MeSA Treatment and Analysis

experimental_workflow plant_growth Plant Growth (e.g., Arabidopsis thaliana, 30 days) mesa_exposure Airborne MeSA Exposure (24 hours in a sealed chamber) plant_growth->mesa_exposure harvesting Harvesting and Freezing (Liquid Nitrogen) mesa_exposure->harvesting extraction Metabolite Extraction (Ethanol) harvesting->extraction analysis UPLC-MS/MS Analysis extraction->analysis

Caption: Workflow for airborne MeSA treatment and metabolite analysis.

UPLC-MS/MS Analysis of MeSA Metabolites

This protocol outlines the analysis of SA and its conjugates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF)

LC Conditions (example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the compounds of interest.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for SA and its conjugates.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions (example for SA-d4): Precursor ion (m/z) 140.8 -> Product ion (m/z) 96.6.[1]

  • Internal Standards: Use of deuterated standards (e.g., SA-d4) is highly recommended for accurate quantification.

Heterologous Expression and Purification of SAMT and MeSA Esterase (SABP2)

This protocol describes the production of recombinant Salicylic Acid Methyltransferase (SAMT) and this compound Esterase (SABP2) in E. coli for enzymatic assays.

Materials:

  • Expression vector (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Purification buffers (wash and elution)

Procedure:

  • Clone the coding sequence of the target enzyme (SAMT or SABP2) into an expression vector with an affinity tag (e.g., 6x-His tag).

  • Transform the expression plasmid into a suitable E. coli strain.

  • Grow the bacterial culture in LB medium to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to the culture and incubate for several hours at a suitable temperature (e.g., 18-37°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Purify the recombinant protein from the supernatant using affinity chromatography.

  • Elute the purified protein and dialyze against a suitable storage buffer.

  • Verify the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

This assay measures the conversion of SA to MeSA.

Reaction Mixture:

  • Purified recombinant SAMT

  • Salicylic acid (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding acid or heat).

  • Extract the product (MeSA) with an organic solvent (e.g., ethyl acetate).

  • Analyze the extracted MeSA by GC-MS or HPLC.

This assay measures the conversion of MeSA to SA.[3]

Reaction Mixture:

  • Purified recombinant SABP2

  • This compound (substrate)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period.

  • Stop the reaction.

  • Quantify the product (SA) using HPLC or a coupled enzymatic assay where the produced SA is converted to a detectable product.[3]

Quantification of Rosmarinic Acid in Perilla frutescens

This protocol details the quantification of rosmarinic acid by HPLC.[7]

Extraction:

  • Extract dried and powdered Perilla frutescens leaves with a suitable solvent mixture (e.g., water-acetone-hydrochloric acid).[8]

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate rosmarinic acid from other compounds. An example gradient is 12% B for the first 30 minutes, then a ramp to 20% B over 15 minutes, followed by a ramp to 30% B over another 15 minutes.[7]

  • Detection: UV detector at 330 nm.[7]

  • Quantification: Use a standard curve of pure rosmarinic acid for quantification.

Signaling Pathways

Airborne MeSA initiates a signaling cascade that leads to the induction of plant defense responses. A key pathway involves the conversion of MeSA to SA, which then activates a transcriptional regulatory module.

MeSA-Induced Signaling Pathway

mesa_signaling cluster_perception Perception and Conversion cluster_signaling Transcriptional Regulation Airborne_MeSA Airborne MeSA SABP2 SABP2 (MeSA Esterase) Airborne_MeSA->SABP2 Demethylation SA Salicylic Acid (SA) SABP2->SA NAC2 NAC2 (Transcription Factor) SA->NAC2 Activation Plant_Defense Plant Defense Response SA->Plant_Defense Induction of Defense Genes (e.g., PR genes) SAMT1 SAMT1 (SA Methyltransferase) NAC2->SAMT1 Transcriptional Activation MeSA_synthesis MeSA Biosynthesis SAMT1->MeSA_synthesis MeSA_synthesis->Airborne_MeSA Emission & Inter-plant signaling

Caption: MeSA-mediated airborne defense signaling circuit.[9]

Upon perception, airborne MeSA is converted to SA by SABP2. SA then activates the transcription factor NAC2, which in turn induces the expression of SALICYLIC ACID CARBOXYLMETHYLTRANSFERASE 1 (SAMT1).[9] SAMT1 catalyzes the synthesis of MeSA from SA, creating a positive feedback loop and amplifying the signal for both intra- and inter-plant communication.[9] The accumulation of SA also leads to the induction of pathogenesis-related (PR) genes, culminating in an enhanced defense state.

Conclusion

The metabolism of airborne this compound is a critical component of plant-plant communication and systemic acquired resistance. The conversion of MeSA to SA and its subsequent conjugation are tightly regulated processes that control the levels of the active signaling molecule. The elucidation of the signaling pathway from MeSA perception to the induction of defense gene expression provides a framework for understanding how plants coordinate their defenses at a community level. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate this fascinating aspect of plant biology. Future research in this area will likely focus on identifying additional components of the MeSA metabolic and signaling pathways, understanding the tissue-specific regulation of these processes, and exploring the potential for manipulating MeSA signaling to enhance crop resilience.

References

Methyl Salicylate: A Versatile Intermediate in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide explores the role of methyl salicylate, commonly known as oil of wintergreen, as a pivotal intermediate in chemical synthesis. Beyond its well-known applications in flavorings and topical analgesics, this compound serves as a readily available and cost-effective starting material for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. This document provides researchers, scientists, and drug development professionals with a detailed overview of its key transformations, including experimental protocols, quantitative data, and process workflows.

Core Chemical Transformations of this compound

This compound's structure, featuring a phenolic hydroxyl group and a methyl ester, allows for selective modifications at two key positions, making it a versatile building block in organic synthesis. The primary transformations involve hydrolysis of the ester to form salicylic acid and amidation to produce salicylamide.

Hydrolysis to Salicylic Acid

The hydrolysis of this compound is a fundamental and widely used reaction that yields salicylic acid, a crucial precursor for numerous pharmaceuticals, most notably acetylsalicylic acid (aspirin).[1][2] The reaction is typically carried out under basic conditions, followed by acidification.[3][4]

Under alkaline conditions, the ester is hydrolyzed to form the disodium salt of salicylic acid, as both the newly formed carboxylic acid and the existing phenolic hydroxyl group are deprotonated.[3] Subsequent acidification of the reaction mixture precipitates the salicylic acid, which can then be purified by recrystallization.[1][4]

Hydrolysis_Workflow cluster_hydrolysis Step 1: Base-Catalyzed Hydrolysis cluster_acidification Step 2: Acidification & Isolation cluster_purification Step 3: Purification MS This compound NaOH NaOH (aq) MS->NaOH Add Reflux Reflux (15-30 min) NaOH->Reflux Heat Intermediate Disodium Salicylate (in solution) Reflux->Intermediate Forms Acid H₂SO₄ or HCl (aq) Intermediate->Acid Add slowly with stirring Precipitate Precipitation of Salicylic Acid Acid->Precipitate Filter Vacuum Filtration Precipitate->Filter CrudeSA Crude Salicylic Acid Filter->CrudeSA Recrystallize Recrystallization (from hot water) CrudeSA->Recrystallize PureSA Pure Salicylic Acid Crystals Recrystallize->PureSA

Caption: Experimental workflow for the hydrolysis of this compound.

The following protocol is a synthesis of common laboratory procedures for the basic hydrolysis of this compound.[3][4][5]

  • Reaction Setup: In a round-bottomed flask, combine this compound and an aqueous solution of sodium hydroxide (e.g., 2-6 M). Typically, a molar excess of NaOH is used.[3][6] For example, 7.5 g of this compound can be added to 25 mL of 5 M NaOH.[1]

  • Reflux: Add boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle.[6] Maintain reflux for approximately 15-30 minutes. The solid that may initially form should dissolve as the reaction proceeds.[3][4]

  • Cooling and Transfer: After the reflux period, allow the mixture to cool to room temperature. The solution, which now contains the sodium salt of salicylic acid, can be transferred to a beaker for the next step.[3]

  • Acidification: While stirring vigorously, slowly add a strong acid, such as 3 M sulfuric acid or 2 M hydrochloric acid, to the solution.[1][5] Continue adding acid until the solution is acidic (pH ~1-2, check with indicator paper), which will cause a white precipitate of salicylic acid to form.[1]

  • Isolation: Cool the mixture in an ice-water bath to maximize precipitation.[4] Collect the crude salicylic acid product by vacuum filtration using a Büchner funnel and wash the solid with ice-cold water.[4][5]

  • Purification: Recrystallize the crude product from hot water to obtain pure salicylic acid crystals.[3][5] The purity can be assessed by measuring the melting point, which should be sharp and close to 159 °C.[5]

ParameterValue / ConditionSource(s)
Reactants This compound, Sodium Hydroxide (NaOH)[1][3]
Solvent Water, Ethanol (optional)[3][5]
Base Concentration 2 M - 6 M NaOH[3][5]
Reaction Time 15 - 30 minutes (reflux)[3][4][6]
Acidification Agent Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[1][4][5]
Purification Method Recrystallization from water[3][5]
Product Melting Point 158-161 °C[3][7]
Reported Yield 86% - 88%[7][8]
Table 1. Summary of quantitative data for the hydrolysis of this compound.
Ammonolysis to Salicylamide

Salicylamide is an important organic intermediate and an active pharmaceutical ingredient with analgesic and antipyretic properties.[9] The industrial synthesis often involves the direct ammonolysis of this compound, where the methyl ester is converted to a primary amide by reaction with ammonia.[9][10] This process is typically performed under pressure to maintain a sufficient concentration of ammonia in the reaction mixture.

Ammonolysis_Workflow cluster_reaction Step 1: Ammonolysis Reaction cluster_workup Step 2: Product Isolation cluster_purification Step 3: Crystallization MS This compound Solvent Toluene MS->Solvent Dissolve in Reactor Pressurized Reactor (40-45 °C, 0.25-0.35 MPa) Solvent->Reactor Mixture Reaction Mixture Reactor->Mixture React for 5-6 hours Ammonia Ammonia (gas) Ammonia->Reactor Introduce continuously Distill Distillation Mixture->Distill Recovered Recovered Toluene & Methanol Distill->Recovered Volatiles Residue Residual Material Distill->Residue Non-volatiles Cool Cool to 20-25 °C Residue->Cool Centrifuge Centrifugation Cool->Centrifuge Crystallized solid Product Pure Salicylamide Centrifuge->Product

Caption: Industrial workflow for the synthesis of salicylamide.

The following protocol is based on patented industrial synthesis methods.[11][12]

  • Reaction Setup: Charge a suitable pressure reactor with this compound and a solvent such as toluene. A typical weight ratio is 1 part this compound to 2.8-3.2 parts toluene.[11]

  • Ammonolysis: Heat the mixture to 40-45 °C. Continuously introduce ammonia gas into the reactor to maintain a pressure of 0.25-0.35 MPa.[11][12]

  • Reaction Time: Maintain the reaction under these conditions for 5-6 hours.[11]

  • Solvent Removal: After the reaction is complete, stop the ammonia feed and heat the mixture to distill and recover the toluene and the methanol byproduct.[11][12]

  • Crystallization and Isolation: Cool the remaining material to 20-25 °C to induce crystallization of the salicylamide.[11] The solid product is then collected, typically by centrifugation.[12]

ParameterValue / ConditionSource(s)
Reactants This compound, Ammonia (NH₃)[10][11]
Solvent Toluene[11][12]
Temperature 40 - 45 °C[11][12]
Pressure 0.25 - 0.35 MPa[11][12]
Reaction Time 5 - 6 hours[11]
Purification Method Crystallization, Centrifugation[11][12]
Reported Yield 97.8% - 98.4%[12]
Table 2. Summary of quantitative data for the ammonolysis of this compound.
Synthesis of Derivatives for Drug Development

This compound is an attractive starting point for the synthesis of more complex derivatives with potential therapeutic applications. Its phenolic hydroxyl group can be alkylated or acylated to introduce diverse functionalities. A notable example is the synthesis of this compound derivatives bearing a piperazine moiety, which have shown potent anti-inflammatory activities.[13][14][15]

The synthesis often begins by reacting this compound with an appropriate electrophile, such as epichlorohydrin, to form an epoxide intermediate. This intermediate can then be opened by a nucleophile, like piperazine, to build the final molecule.[15]

Piperazine_Derivatives_Pathway MS This compound Reagent1 Epichlorohydrin, K₂CO₃, Acetone MS->Reagent1 Alkylation Intermediate Methyl 2-(oxiran-2-ylmethoxy)benzoate Reagent1->Intermediate Yield: 85% Reagent2 Piperazine, Toluene Intermediate->Reagent2 Ring-opening Product This compound- Piperazine Derivatives Reagent2->Product Yield: 34-67%

Caption: Synthetic pathway to anti-inflammatory piperazine derivatives.

The following is a generalized procedure for synthesizing this compound-piperazine derivatives, as described in the literature.[15]

  • Epoxide Formation: this compound is reacted with an excess of epichlorohydrin in a solvent like acetone, with potassium carbonate (K₂CO₃) as a base. The mixture is heated under reflux for an extended period (e.g., 30 hours) to form the key intermediate, methyl 2-(oxiran-2-ylmethoxy)benzoate.

  • Piperazine Coupling: The purified epoxide intermediate is then dissolved in a solvent such as toluene. A substituted or unsubstituted piperazine is added, and the mixture is heated to reflux for approximately 12 hours.

  • Isolation and Purification: After the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified, typically using column chromatography, to yield the final piperazine derivative.

StepReagents & ConditionsTypical YieldSource(s)
1. Alkylation Epichlorohydrin, K₂CO₃, Acetone, Reflux (30 h)85%[13][15]
2. Coupling Piperazine, Toluene, Reflux (12 h)34% - 67%[13][15]
Table 3. Summary of reaction conditions for piperazine derivative synthesis.

These derivatives have shown significant in vivo anti-inflammatory activity, in some cases comparable or superior to standard drugs like aspirin and indomethacin, by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α and down-regulating COX-2 expression.[14][15]

Spectroscopic Characterization

Distinguishing this compound from its primary hydrolysis product, salicylic acid, is straightforward using standard spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • IR Spectroscopy: Salicylic acid exhibits a very broad O-H stretching band (from the carboxylic acid) from approximately 2500-3300 cm⁻¹. This compound lacks this feature but shows a strong C=O ester stretch around 1700-1730 cm⁻¹. Both compounds show a phenolic O-H stretch.[16][17]

  • NMR Spectroscopy: In ¹H NMR, this compound shows a characteristic singlet for the methyl ester protons (-OCH₃) at around 3.9 ppm. This signal is absent in the spectrum of salicylic acid.[18]

Conclusion

This compound is a highly valuable and versatile intermediate in chemical synthesis. Its dual functional handles—a phenolic hydroxyl and a methyl ester—provide access to a range of important molecules through straightforward and high-yielding transformations. The hydrolysis to salicylic acid and ammonolysis to salicylamide are industrially significant processes that form the basis for the production of numerous pharmaceuticals and fine chemicals. Furthermore, its use as a scaffold for creating novel derivatives, particularly in the field of drug discovery, highlights its continuing importance for researchers and chemical development professionals. The protocols and data presented in this guide serve as a comprehensive resource for leveraging this key intermediate in the laboratory and beyond.

References

Methodological & Application

Application Note: Quantification of Methyl Salicylate in Plant Tissue using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl salicylate (MeSA), a volatile organic compound known for its characteristic wintergreen scent, is a critical signaling molecule in the plant kingdom.[1] It is synthesized from salicylic acid (SA) and plays a pivotal role in plant defense mechanisms, particularly in mediating Systemic Acquired Resistance (SAR) against a broad spectrum of pathogens.[2][3] Upon pathogen attack, plants often produce MeSA, which can act as an airborne signal to warn neighboring plants or as a mobile signal transported through the phloem to activate defenses in distal parts of the infected plant.[4][5][6] Given its importance in plant immunity and communication, the accurate and sensitive quantification of MeSA in plant tissues is essential for research in plant science, agriculture, and the development of novel crop protection strategies. This application note provides a detailed protocol for the quantification of MeSA in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

This compound Biosynthesis and Signaling Pathway

In plants, MeSA is synthesized from salicylic acid (SA), which itself is primarily produced via the isochorismate and phenylalanine ammonia-lyase pathways.[7][8] The conversion of SA to MeSA is catalyzed by the enzyme salicylic acid methyltransferase (SAMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM).[1][3]

As a mobile signal for SAR, MeSA is transported from infected tissues to systemic, uninfected tissues.[9] There, it is converted back to salicylic acid by methyl esterases, such as salicylic acid-binding protein 2 (SABP2), to trigger defense gene expression and establish a state of heightened immunity.[1][3][4] The levels of MeSA are tightly regulated, in part through glucosylation, which converts MeSA into non-volatile glucosides, thereby modulating the defense response.[9][10]

MeSA_Signaling_Pathway cluster_local Infected Tissue (Local Response) cluster_systemic Distal Tissue (Systemic Response) Chorismate Chorismate SA Salicylic Acid (SA) Chorismate->SA Phenylalanine or Isochorismate Pathway SAMT SAMT SA->SAMT MeSA This compound (MeSA) (Volatile/Mobile Signal) SAMT->MeSA Methylation MeSA_distal This compound (MeSA) MeSA->MeSA_distal Phloem Transport or Airborne Signal SABP2 SABP2 (Esterase) MeSA_distal->SABP2 SA_distal Salicylic Acid (SA) SABP2->SA_distal Demethylation Defense Defense Gene Expression (SAR) SA_distal->Defense

Caption: this compound Biosynthesis and Signaling Pathway in Plant Defense.

Experimental Protocols

This section outlines a general protocol for the extraction and quantification of MeSA from plant tissue. The method can be adapted based on the specific plant matrix and available instrumentation.

1. Materials and Reagents

  • This compound (MeSA) standard (≥99% purity)

  • Internal Standard (IS), e.g., this compound-D4 or Dihydrojasmonate

  • Solvents: Methanol, Ethyl Acetate, Hexane (GC or HPLC grade)

  • Liquid Nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge tubes (1.5 mL or 2 mL)

  • GC vials with inserts

  • Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane) for headspace analysis (optional)

2. Sample Preparation

Two common methods for extracting volatile compounds like MeSA are Headspace Solid-Phase Microextraction (HS-SPME) and solvent extraction.

Method A: Headspace Solid-Phase Microextraction (HS-SPME) [11]

  • Flash-freeze fresh plant tissue (e.g., 100-200 mg) in liquid nitrogen immediately after collection to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Quickly transfer the powdered tissue to a 2 mL or 4 mL headspace vial and seal it tightly.

  • For quantification, add a known amount of internal standard to the sample.

  • Place the vial in a heating block or water bath (e.g., at 60°C for 30 min) to facilitate the release of volatiles.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 min) to adsorb the analytes.

  • Immediately after sampling, retract the fiber and insert it into the GC injector for thermal desorption and analysis.

Method B: Solvent Extraction [12]

  • Weigh 100-200 mg of finely ground, frozen plant tissue into a 2 mL centrifuge tube.

  • Add 1 mL of 80% methanol (or another suitable solvent like ethyl acetate).

  • Add a known amount of internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 20 minutes in an ultrasonic bath.

  • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube. For cleaner samples, the extract can be passed through a primary secondary amine (PSA) sorbent to remove interferences.[12]

  • Transfer the final extract to a GC vial for injection.

3. GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for MeSA analysis. Parameters should be optimized for the specific instrument and column used.

ParameterTypical SettingReference
Gas Chromatograph Agilent 6890N or similar[12]
Injector Splitless or Split (e.g., 10:1) mode; 225-280°C[12]
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[12]
Oven Program Initial 60-70°C (hold 2-4 min), ramp 5-10°C/min to 250-300°C (hold 2-5 min)[12][13]
Mass Spectrometer Agilent 5973i or similar[12]
Ionization Mode Electron Ionization (EI) at 70 eV[12]
MS Source Temp. 230°C[12][13]
MS Quad Temp. 150°C[12]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan (m/z 40-500) for identification[12][14]
SIM Ions for MeSA Quantifier: m/z 120; Qualifiers: m/z 92, 152 (molecular ion)[15][16]

4. Calibration and Quantification

  • Prepare a stock solution of MeSA in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serial dilution of the stock solution, covering the expected concentration range in the samples.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Analyze the standards using the optimized GC-MS method.

  • Construct a calibration curve by plotting the ratio of the MeSA peak area to the internal standard peak area against the concentration of MeSA.[12]

  • Calculate the concentration of MeSA in the plant samples using the regression equation from the calibration curve.

Experimental Workflow

The overall process from sample collection to data analysis is illustrated in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A 1. Plant Tissue Collection B 2. Flash Freezing (Liquid N2) A->B C 3. Homogenization (Grinding) B->C D_solvent 4a. Solvent Extraction C->D_solvent D_spme 4b. HS-SPME Adsorption C->D_spme E 5. GC-MS Analysis D_solvent->E D_spme->E F 6. Peak Integration & Identification E->F G 7. Quantification (Calibration Curve) F->G

Caption: General workflow for the quantification of MeSA in plant tissue by GC-MS.

Data Presentation and Method Performance

The concentration of MeSA in plant tissues can vary significantly depending on the species, tissue type, and biotic or abiotic stress conditions.

Table 1: Quantitative Data of this compound in Plant Tissues from Literature

Plant SpeciesTissueTreatment/ConditionMeSA ConcentrationReference
Lycopersicon esculentum (Tomato)LeavesInfested with Tobacco Mosaic Virus (TMV)> 2.0 µg/g FW[11]
Lycopersicon esculentum (Tomato)LeavesControl (uninfested)Not Detected[11]
Lycopersicon esculentum (Tomato)LeavesDefense response to TMVLarge amounts produced[17]
Ulmus pumila (Elm)LeavesInfected by Tetraneura akinireIncreased significantly[12]

Table 2: Summary of Method Validation Parameters

The performance of the GC-MS method is assessed through various validation parameters.

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.997[12]
Limit of Detection (LOD) 0.05 ng/mL - 10 ng/g FW[11]
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 5% for intra-day and inter-day[11]
Accuracy (Recovery %) 73.8% - 103.0%[12]

The GC-MS method detailed in this application note is a sensitive, specific, and reliable tool for the quantification of this compound in plant tissues. Proper sample preparation, including immediate freezing and the use of an appropriate extraction technique like HS-SPME or solvent extraction, is crucial for accurate results. By employing a validated GC-MS protocol, researchers can effectively monitor the dynamics of this key signaling molecule, providing valuable insights into plant defense mechanisms, plant-to-plant communication, and the overall chemical ecology of plant interactions.

References

Application Note: Quantitative Analysis of Methyl Salicylate in Topical Formulations by Static Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate is a volatile organic compound widely used in topical analgesic formulations for its rubefacient and analgesic properties.[1][2] Accurate quantification of this compound is crucial for ensuring product quality, safety, and efficacy. Static headspace gas chromatography (HS-GC) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile compounds within complex matrices without the need for extensive sample extraction.[1][3] This application note details a validated HS-GC method for the quantitative determination of this compound in pharmaceutical preparations.

Experimental Protocol

This protocol provides a detailed methodology for the analysis of this compound using a static headspace sampler coupled with a gas chromatograph equipped with a Flame Ionization Detector (FID).

1. Instrumentation and Reagents

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Headspace Autosampler: Capable of heating and pressurizing sample vials.

  • GC Column: DB-624, 30 m x 0.53 mm ID, 3 µm film thickness (or equivalent).

  • Software: Chromatography data station for instrument control and data analysis.

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

  • Reagents:

    • This compound (analytical standard)

    • Liquid Paraffin or 1-Methyl-2-Pyrrolidinone (NMP) (dilution solvent)[1][3]

    • Nitrogen (carrier gas)

    • Hydrogen and Air (for FID)

2. Preparation of Standards and Samples

  • Stock Standard Solution: Accurately weigh and dissolve this compound in the chosen dilution solvent (e.g., liquid paraffin) to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation (e.g., cream, ointment) into a 20 mL headspace vial.

    • Add a precise volume of the dilution solvent to the vial. The choice of solvent is critical; liquid paraffin has been shown to be a compatible option.[1]

    • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

    • Vortex the vial to ensure thorough mixing of the sample with the solvent.

3. HS-GC Method Parameters

The following table outlines the instrumental parameters for the headspace autosampler and the gas chromatograph.

Parameter Headspace Autosampler Gas Chromatograph
Temperatures Oven: 80-100°CInjector: 170-250°C[3][4]
Loop: 90-110°CDetector (FID): 250-300°C
Transfer Line: 100-120°COven Program: Initial 35-120°C, hold for 2-5 min, ramp 4-15°C/min to 200-230°C, hold for 3-12 min[3][5]
Timings Incubation (Equilibration): 15-30 min
Injection: 0.5-1.0 min
Pressures/Flows Vial Pressurization: 10-15 psiCarrier Gas (N₂ or He): Constant flow (e.g., 5.0 mL/min)[5]
Injection Loop Volume: 1 mLSplit Ratio: 10:1 to 20:1

Experimental Workflow Diagram

G Figure 1: HS-GC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gc GC Separation & Detection cluster_data Data Processing A Weigh Sample/Standard B Add Dilution Solvent A->B C Seal Vial B->C D Vortex/Mix C->D E Incubate Vial (e.g., 90°C for 20 min) D->E F Pressurize Vial E->F G Fill Sample Loop F->G H Inject into GC G->H I Separation on Capillary Column H->I J Detection by FID I->J K Integrate Peak Area J->K L Generate Calibration Curve K->L M Quantify this compound L->M

Caption: HS-GC Workflow for this compound Analysis.

Method Validation and Performance

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Quantitative Data Summary

Validation Parameter Typical Performance Reference
Linearity (R²) > 0.996
Limit of Detection (LOD) 0.05 - 10 ng/g[6]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[7]
Accuracy (Recovery) 98% - 102%
Precision (RSD) Intra-day: 1.43% - 2.35%
Inter-day: 1.91% - 2.97%[7]

Logical Relationship Diagram: Headspace Equilibrium

G Figure 2: Factors Influencing Headspace Equilibrium cluster_params Key Experimental Parameters center Headspace Concentration of this compound Temp Incubation Temperature Temp->center Increases Time Incubation Time Time->center Increases (until equilibrium) Matrix Sample Matrix (e.g., Ointment, Gel) Matrix->center Affects Partitioning Solvent Dilution Solvent Solvent->center Affects Partitioning

Caption: Factors Influencing Headspace Equilibrium.

The described static headspace gas chromatography method provides a robust, sensitive, and accurate means for the quantitative analysis of this compound in various topical pharmaceutical formulations. The method avoids complex sample extractions, reducing sample preparation time and potential for error. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control and drug development applications.

References

Application Notes and Protocols for the Extraction of Methyl Salicylate from Plant Samples for HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate is a naturally occurring organic ester predominantly found in wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[1][2] It is widely utilized in the pharmaceutical and food industries for its analgesic, anti-inflammatory, and flavoring properties. Accurate quantification of this compound in plant materials is crucial for quality control, formulation development, and research into its biosynthesis and physiological roles. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive analytical technique for the determination of this compound. This document provides detailed protocols for various extraction methods from plant samples and subsequent analysis by HPLC.

Extraction Methodologies

The choice of extraction method can significantly impact the yield and purity of this compound. Below are protocols for several common and effective techniques.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils, including this compound, from plant materials.[1][2][3]

Protocol:

  • Sample Preparation: Weigh approximately 100 g of fresh or dried plant material (e.g., wintergreen leaves, birch bark). Macerate or chop the material to increase the surface area.

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the prepared plant material in the distillation flask and add sufficient water to cover the sample.

  • Distillation: Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the this compound.

  • Collection: Condense the steam and collect the distillate, which will be a two-phase mixture of water and this compound (as an oily layer).

  • Separation: Separate the this compound from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected this compound over anhydrous sodium sulfate to remove any residual water.

  • Sample for HPLC: Accurately weigh the extracted this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration for HPLC analysis.

Solvent Extraction

Solvent extraction is a versatile method that can be adapted for various sample types and scales.[1]

Protocol:

  • Sample Preparation: Weigh 1-5 g of finely ground, dried plant material into a flask.

  • Solvent Addition: Add a suitable organic solvent such as methanol, ethanol, or acetonitrile.[4][5][6][7] A common ratio is 1:10 (sample weight:solvent volume).

  • Extraction: Agitate the mixture using a shaker or sonicator for 30-60 minutes at room temperature. For improved efficiency, heating can be applied, for example, on a water bath.[8][9]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[8][9]

  • Solvent Evaporation (Optional): If necessary, evaporate the solvent under reduced pressure to concentrate the extract.

  • Reconstitution: Reconstitute the dried extract in the HPLC mobile phase to a known volume for analysis.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes sound waves to enhance the extraction process, often leading to higher yields in shorter times.[10]

Protocol:

  • Sample Preparation: Place 1-2 g of powdered, dried plant material into an extraction vessel.

  • Solvent Addition: Add 20 mL of a suitable solvent (e.g., ethanol:water mixture).[11][12]

  • Ultrasonication: Immerse the vessel in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.

  • Centrifugation and Filtration: Centrifuge the mixture to pellet the solid material, then filter the supernatant through a 0.45 µm filter prior to HPLC injection.[11]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds like this compound.[13][14][15][16][17] It is particularly useful for analyzing fresh plant tissues.

Protocol:

  • Sample Preparation: Place a small amount (e.g., 0.5 g) of finely ground fresh plant material into a headspace vial.[13]

  • Incubation: Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and insert it into the heated injection port of the GC-MS or HPLC (with an appropriate interface) for thermal desorption of the analytes.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or acetic acid is commonly used.[8][18]

  • Flow Rate: 1.0 mL/min.[8][18]

  • Column Temperature: 25-30°C.[8][18]

  • Detection Wavelength: 304 nm or 237 nm.[5][8]

  • Injection Volume: 10-20 µL.[8][18]

Standard Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

Sample Analysis:

  • Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various extraction methods for this compound from plant samples.

Extraction MethodPlant MaterialSolventConcentration Range (µg/g)Recovery (%)Reference
HPLC-DADPolygalaceae speciesAcetonitrile:0.04% Formic Acid (60:40)14.1 - 126.9Not Reported[18]
RPLCMedicated CreamMethanol25 - 175 (µg/mL)99.78 - 100.0[8]
Steam DistillationGaultheria fragrantissimaWaterNot Reported1.48% (yield)[19][20]

Experimental Workflow and Diagrams

The overall workflow for the extraction and analysis of this compound can be visualized as follows:

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Plant_Material Plant Material (e.g., Wintergreen leaves) Grinding Grinding/Maceration Plant_Material->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction UAE Ultrasonic-Assisted Extraction Grinding->UAE HS_SPME Headspace-SPME Grinding->HS_SPME Filtration Filtration (0.45 µm) Steam_Distillation->Filtration Solvent_Extraction->Filtration UAE->Filtration HPLC_Analysis HPLC-DAD/UV Analysis HS_SPME->HPLC_Analysis Concentration Solvent Evaporation / Concentration Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Reconstitution->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: General workflow for this compound extraction and analysis.

The logical relationship for selecting an appropriate extraction method based on sample characteristics and research goals is outlined below.

Method_Selection cluster_input Input Considerations cluster_methods Extraction Methods cluster_outputs Method Characteristics Sample_Type Sample Type (Fresh/Dried) Steam_Distillation Steam Distillation Sample_Type->Steam_Distillation Dried/Fresh Solvent_Extraction Solvent Extraction Sample_Type->Solvent_Extraction Dried UAE Ultrasonic-Assisted Extraction Sample_Type->UAE Dried HS_SPME Headspace-SPME Sample_Type->HS_SPME Fresh Analyte_Volatility Analyte Volatility Analyte_Volatility->Steam_Distillation High Analyte_Volatility->HS_SPME High Solvent_Use Solvent Use Preference Solvent_Use->Solvent_Extraction Yes Solvent_Use->UAE Yes Solvent_Use->HS_SPME No Extraction_Time Desired Extraction Time Extraction_Time->Steam_Distillation Long Extraction_Time->Solvent_Extraction Moderate Extraction_Time->UAE Short SD_char Good for bulk, traditional method Steam_Distillation->SD_char SE_char Versatile, scalable Solvent_Extraction->SE_char UAE_char Fast, efficient UAE->UAE_char HS_SPME_char Solvent-free, for volatiles HS_SPME->HS_SPME_char

Caption: Decision tree for selecting an extraction method.

References

Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of methyl salicylate and its derivatives is a critical process in the discovery of novel therapeutic agents. This compound, a naturally occurring organic ester, and its analogs exhibit a wide range of biological activities, including well-documented anti-inflammatory, analgesic, and antibacterial properties. This document provides detailed experimental procedures for the synthesis of this compound derivatives, presents quantitative data in a clear, tabular format, and includes diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound, the methyl ester of salicylic acid, is a key starting material and a biologically active molecule in its own right. Its derivatives are of significant interest in medicinal chemistry due to their potential to modulate various biological targets. Salicylates are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.[1] Furthermore, novel derivatives have been designed to target other enzymes, such as methionine aminopeptidase (MetAP), a promising target for new antibacterial agents.[2] The synthesis of these derivatives often involves classical organic reactions such as Fischer esterification, hydrolysis, and coupling reactions.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a key derivative, acetylsalicylic acid.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from salicylic acid and methanol using an acid catalyst.[3][4]

Materials:

  • Salicylic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylic acid and an excess of methanol.[3]

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[3][4]

  • Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 5-6 hours.[3][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane to extract the this compound.[3]

  • Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 8.0-9.0).[4] This step neutralizes any remaining acid and removes unreacted salicylic acid.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by distillation under reduced pressure (15-20 mmHg) at 112-117°C.[4]

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride.[5][6]

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Water

  • Erlenmeyer flask

  • Water bath

Procedure:

  • Place approximately 3.5 g of salicylic acid into a 125-mL Erlenmeyer flask.[5]

  • Carefully add 3.5 mL of acetic anhydride to the flask.[5]

  • Add 4-5 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture as a catalyst.[5]

  • Gently heat the flask in a water bath at approximately 70°C for 15-20 minutes, stirring occasionally.[7]

  • After the reaction period, cautiously add water to the warm solution to decompose any excess acetic anhydride.

  • Allow the flask to cool to room temperature to induce crystallization of the acetylsalicylic acid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude acetylsalicylic acid can be recrystallized from a mixture of ethanol and water to improve purity.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis procedures.

Reactant Amount Reference
Salicylic Acid0.65 g[3]
Methanol2.0 mL[3]
Concentrated H₂SO₄0.75 mL[3]
Reaction Time 75 minutes[3]
Temperature ~80°C[3]
Reactant Amount Reference
Salicylic Acid69 g[4]
Methanol160 g[4]
Concentrated H₂SO₄20 g[4]
Reaction Time 5.5 hours[4]
Temperature ~93°C[4]
Reactant Amount Reference
Salicylic Acid~3.5 g[5]
Acetic Anhydride3.5 mL[5]
Concentrated H₂SO₄4-5 drops[5]
Reaction Time 15-20 minutes[7]
Temperature ~70°C[7]

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Salicylic_Acid Salicylic Acid Reflux Reflux (80-100°C, 5-6h) Salicylic_Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Extraction Extraction with CH₂Cl₂ Reflux->Extraction Wash_Bicarb Wash with 5% NaHCO₃ Extraction->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Drying Dry with Na₂SO₄ Wash_Water->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Methyl_Salicylate Pure this compound Distillation->Methyl_Salicylate

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Anti-inflammatory Action of Salicylates

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Inhibition cluster_response Biological Response Stimulus Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme Stimulus->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Stimulus->Cytokines Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Cytokines->Inflammation Promotes Salicylates This compound Derivatives Salicylates->COX2 Inhibits Salicylates->Cytokines Inhibits

References

Application Notes and Protocols for Methyl Salicylate Treatment of Arabidopsis thaliana in Defense Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl salicylate (MeSA), a volatile organic compound, plays a significant role in plant defense signaling, particularly in systemic acquired resistance (SAR). In Arabidopsis thaliana, MeSA can be converted to salicylic acid (SA), a key phytohormone that activates a downstream signaling cascade, leading to the expression of defense-related genes and enhanced resistance to a broad spectrum of pathogens.[1][2] These application notes provide an overview of the role of MeSA in Arabidopsis defense and detailed protocols for its application in research settings.

Mode of Action: The Salicylic Acid Signaling Pathway

Upon perception of a pathogen-associated molecular pattern (PAMP) or effector, Arabidopsis synthesizes SA. MeSA can act as a mobile signal, translocating from the site of initial infection to distal tissues, where it is converted back to SA.[1][3] The increased levels of SA trigger a signaling cascade that is largely dependent on the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).

Under basal conditions, NPR1 exists as an oligomer in the cytoplasm. Following SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), activating their transcription and leading to a heightened state of defense.

Salicylic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (oligomer) NPR1_monomer_cyto NPR1 (monomer) NPR1_oligomer->NPR1_monomer_cyto SA-induced redox change NPR1_monomer_nu NPR1 (monomer) NPR1_monomer_cyto->NPR1_monomer_nu Nuclear Translocation TGA TGA Transcription Factors NPR1_TGA_complex NPR1-TGA Complex PR1_promoter PR1 Promoter PR1_gene PR1 Gene Expression MeSA_ext This compound (MeSA) SA Salicylic Acid (SA) MeSA_ext->SA Conversion SA->NPR1_oligomer Pathogen Pathogen (e.g., P. syringae) Pathogen->SA Induces biosynthesis

Caption: Salicylic acid signaling pathway in Arabidopsis thaliana.

Data Presentation: Quantitative Analysis of Defense Gene Expression

Treatment of Arabidopsis thaliana with this compound or pathogenic bacteria that induce the SA pathway leads to a significant upregulation of defense-related genes. The following tables summarize the fold change in the expression of key defense marker genes following such treatments.

Table 1: Expression of SA-responsive genes after treatment.

Treatment Gene Fold Change vs. Control Time Point Reference
Pseudomonas syringae pv. tomato DC3000 PR1 ~2.55 72 hpi [4]

| 1 mM Salicylic Acid | PR1 | >100 | 24 h |[5] |

Table 2: Expression of JA/ET-responsive genes after treatment.

Treatment Gene Fold Change vs. Control Time Point Reference
Alternaria brassicicola PDF1.2 ~2.86 72 hpi [4]

| Methyl Jasmonate | PDF1.2 | >100 | 24 h |[6] |

Experimental Protocols

Plant Growth and Maintenance

For consistent and reproducible results in defense studies, standardized growth conditions for Arabidopsis thaliana are crucial.

  • Planting: Sow seeds on a sterile soil mix (e.g., peat-based potting mix and vermiculite in a 3:1 ratio).

  • Stratification: To synchronize germination, cold-treat the seeds at 4°C for 2-4 days in the dark.

  • Growth Conditions:

    • Temperature: 22-23°C.

    • Photoperiod: 16 hours light / 8 hours dark (long day) or 8 hours light / 16 hours dark (short day), depending on the experimental requirements.

    • Light Intensity: 100-150 µmol/m²/s.

    • Humidity: 60-70%.

  • Watering: Water as needed, allowing the soil to dry slightly between waterings to prevent fungal growth.

This compound (MeSA) Treatment Protocols

a) Volatile MeSA Treatment

This method is suitable for observing the effects of airborne MeSA on plant defense.

  • Materials:

    • 4- to 5-week-old Arabidopsis thaliana plants.

    • A sealed growth chamber or a desiccator.

    • A cotton wick or a small vial.

    • This compound (MeSA).

  • Procedure:

    • Place the Arabidopsis plants inside the sealed chamber.

    • Apply a known amount of MeSA to the cotton wick or vial. A common starting concentration is 10-100 µM.

    • Place the MeSA source inside the chamber, ensuring it does not come into direct contact with the plants.

    • Seal the chamber and incubate the plants for the desired duration (e.g., 24-72 hours).

    • For control plants, use a similar setup with a cotton wick or vial containing only the solvent (e.g., ethanol or water).

    • After the treatment period, harvest the plant tissue for analysis.

b) MeSA Spray Application

Direct application of MeSA to the foliage.

  • Materials:

    • 4- to 5-week-old Arabidopsis thaliana plants.

    • This compound (MeSA).

    • A spray bottle.

    • Surfactant (e.g., Silwet L-77 or Tween-20).

  • Procedure:

    • Prepare a MeSA solution at the desired concentration (e.g., 100 µM to 1 mM) in water.

    • Add a surfactant to the solution (e.g., 0.01-0.05% v/v) to ensure even coverage of the leaves.

    • Spray the solution evenly onto the leaves of the Arabidopsis plants until runoff.

    • For control plants, spray with a solution containing only water and the surfactant.

    • Keep the treated plants under standard growth conditions for the desired duration before harvesting for analysis.

Pathogen Bioassay: Pseudomonas syringae pv. tomato DC3000 Infection

This protocol is used to assess the disease resistance of Arabidopsis plants following MeSA treatment.

  • Materials:

    • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture.

    • King's B (KB) medium.

    • 10 mM MgCl₂.

    • 1 mL needleless syringe.

  • Procedure:

    • Inoculum Preparation:

      • Streak Pst DC3000 on a KB agar plate with the appropriate antibiotic and grow at 28°C for 2 days.

      • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

      • Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in 10 mM MgCl₂.

      • Adjust the bacterial suspension to the desired optical density at 600 nm (OD₆₀₀), typically 0.002 for infiltration (equivalent to 1 x 10⁶ colony-forming units (CFU)/mL).

    • Plant Infiltration:

      • Select fully expanded leaves of 4- to 5-week-old Arabidopsis plants.

      • Gently press the tip of the needleless syringe against the abaxial (lower) surface of the leaf and slowly infiltrate the bacterial suspension into the leaf apoplast until a water-soaked area is visible.

      • Infiltrate control plants with 10 mM MgCl₂.

    • Disease Assessment:

      • At 3-4 days post-infiltration, observe and photograph disease symptoms (e.g., chlorosis, necrosis).

      • To quantify bacterial growth, take leaf discs from the infiltrated area, homogenize them in 10 mM MgCl₂, serially dilute, and plate on KB agar.

      • Count the number of colonies after 2 days of incubation at 28°C to determine the in planta bacterial titer (CFU/cm²).

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol allows for the quantification of the expression levels of defense-related genes.

  • Materials:

    • Plant tissue harvested after treatment.

    • Liquid nitrogen.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green qPCR master mix.

    • qRT-PCR instrument.

    • Gene-specific primers (e.g., for PR1, PDF1.2, and a reference gene like ACTIN2 or UBQ5).

  • Procedure:

    • RNA Extraction:

      • Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder.

      • Extract total RNA using a commercial kit according to the manufacturer's instructions.

      • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • cDNA Synthesis:

      • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

    • qRT-PCR:

      • Set up the qPCR reactions with SYBR Green master mix, cDNA template, and gene-specific primers.

      • Run the qPCR program on a real-time PCR instrument.

    • Data Analysis:

      • Determine the cycle threshold (Ct) values for the target and reference genes.

      • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental_Workflow start Start: Arabidopsis Plant Growth (4-5 weeks) treatment MeSA Treatment (Volatile or Spray) start->treatment control Control Treatment (Solvent only) start->control pathogen_bioassay Pathogen Bioassay (P. syringae infiltration) treatment->pathogen_bioassay gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression control->pathogen_bioassay control->gene_expression data_analysis Data Analysis (Disease scoring, bacterial count, relative gene expression) pathogen_bioassay->data_analysis gene_expression->data_analysis end End: Conclusion on MeSA-induced defense data_analysis->end

Caption: Experimental workflow for studying MeSA-induced defense in Arabidopsis.

References

Application Notes and Protocols for the Analytical Determination of Methyl Salicylate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of methyl salicylate in various complex matrices, including biological fluids, pharmaceutical formulations, and plant tissues. The protocols outlined below are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods.

Introduction

This compound, the methyl ester of salicylic acid, is a widely used compound found in a variety of products, including topical analgesics, flavoring agents, and as a signaling molecule in plants.[1] Accurate and sensitive detection of this compound in complex matrices is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, toxicological analysis, and agricultural research.[2][3] This document provides detailed protocols and comparative data for the most common analytical methods employed for this purpose.

General Experimental Workflow

The analysis of this compound in complex matrices typically follows a general workflow from sample collection to final data analysis. The specific steps and techniques may vary depending on the matrix and the chosen analytical method.

General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Blood, Cream, Plant Tissue) Extraction Extraction (e.g., LLE, SPE, SPME) SampleCollection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (DAD, MS, Electrochemical) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Enzymatic Cascade for this compound Detection MeSA This compound SalicylicAcid Salicylic Acid MeSA->SalicylicAcid Esterase Catechol Catechol SalicylicAcid->Catechol Salicylate Hydrolase oBenzoquinone 1,2-Benzoquinone Catechol->oBenzoquinone Tyrosinase ElectrochemicalReduction Electrochemical Reduction oBenzoquinone->ElectrochemicalReduction ElectrochemicalReduction->Catechol Signal

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate, the methyl ester of salicylic acid, is a naturally occurring organic compound found in many plant species, most notably in wintergreens. It is widely utilized in food and fragrance industries and possesses analgesic and rubefacient properties, making it a common ingredient in topical pain relief formulations. Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and research in plant signaling.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[1][2][3] This application note provides a detailed protocol for the SPME of this compound coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis.

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase.[4] The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating until equilibrium is reached.[5] Subsequently, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[4] The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte.[5]

Applications

This protocol is applicable to a wide range of sample matrices, including:

  • Plant Tissues: For studying plant defense mechanisms and signaling pathways.[1][6]

  • Pharmaceutical Formulations: For quality control of topical analgesics.[7]

  • Food and Beverages: For flavor and fragrance analysis.

  • Biological Fluids: For pharmacokinetic and toxicological studies.[8]

  • Environmental Samples: For monitoring of environmental contaminants.[9]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the SPME of this compound.

Materials and Equipment
  • SPME Fiber Assembly: A manual or autosampler SPME holder with an appropriate fiber. For this compound, a 100 µm polydimethylsiloxane (PDMS) fiber is commonly used and has shown good performance.[1] Other suitable fibers include Carboxen/PDMS for volatile compounds.[10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).[9]

  • Vials and Caps: 10 mL or 20 mL amber glass vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or a shaker to ensure sample homogeneity and facilitate analyte extraction.[4]

  • Standard Solutions: A stock solution of this compound in methanol or another appropriate solvent, and working standards prepared by serial dilution.

  • Sample Matrix: The specific sample to be analyzed (e.g., homogenized plant tissue, diluted pharmaceutical formulation).

SPME Procedure: Headspace (HS-SPME)

Headspace SPME is the most common method for volatile and semi-volatile compounds like this compound as it minimizes matrix effects.[4][5][11]

Step 1: Sample Preparation

  • Accurately weigh or pipette a known amount of the sample into a headspace vial. For solid samples like plant leaves, grinding under liquid nitrogen is recommended to increase the surface area.[1]

  • For liquid samples, dilution with deionized water may be necessary.

  • To enhance the release of this compound into the headspace, the addition of a salt (e.g., NaCl) to the sample matrix can be employed, a technique known as "salting out".[4][5]

Step 2: Fiber Conditioning

  • Before the first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the GC injector port at a specific temperature for a designated time to remove any contaminants.

Step 3: Extraction

  • Place the vial in the heating block or water bath and allow it to equilibrate at the desired extraction temperature (e.g., 50-70°C) for a set period (e.g., 5-15 minutes).[10]

  • Pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample.

  • Allow the analytes to partition onto the fiber for a predetermined extraction time (e.g., 15-30 minutes) with continuous agitation.

Step 4: Desorption

  • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

  • Immediately insert the needle into the hot GC injector port.

  • Expose the fiber to desorb the analytes onto the GC column. A typical desorption temperature is 250°C for 2-5 minutes.[9]

SPME Procedure: Direct Immersion (DI-SPME)

Direct immersion SPME can be used for less volatile compounds or when higher sensitivity is required.[5]

Step 1: Sample Preparation

  • Prepare a liquid sample in a vial as described for HS-SPME. Ensure the sample is free of particulate matter that could damage the fiber.

Step 2: Extraction

  • Pierce the vial septum and lower the SPME fiber directly into the liquid sample.

  • Agitate the sample at a constant rate for the specified extraction time.

Step 3: Desorption

  • After extraction, retract the fiber, gently wipe it with a lint-free tissue to remove any residual matrix, and then introduce it into the GC injector for thermal desorption as described for HS-SPME.

GC-MS Analysis
  • Injector: Splitless mode is typically used for higher sensitivity.

  • Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8]

Data Presentation

The following table summarizes typical quantitative data for the SPME-GC-MS analysis of this compound from various studies.

ParameterValueMatrixSPME FiberReference
Limit of Detection (LOD) 10 ng/gTomato Leaves100 µm PDMS[1]
0.1 µg/mLStandard SolutionPDMS[6][12]
Linear Range 1 ppb - 10 ppmGeneral VolatilesCarboxen/PDMS[10]
0.25 - 12 µg/mLStandard SolutionPDMS[6][12]
Relative Standard Deviation (RSD) < 5.0%Tomato Leaves100 µm PDMS[1]
Injector Temperature 225°CAirNot Specified[9]
Extraction Time 5 minStandard SolutionPDMS[6]

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Plant Tissue, Formulation) Vial Place in Headspace Vial Sample->Vial Equilibrate Equilibrate Sample (Heating & Agitation) Vial->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Injector Expose_Fiber->Desorb GCMS GC-MS Analysis (Separation & Detection) Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) of this compound.

Conclusion

The SPME-GC-MS method provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in a variety of matrices. The protocols outlined in this application note can be adapted and optimized for specific research and analytical needs. Proper selection of the SPME fiber and optimization of extraction parameters are key to achieving accurate and reproducible results.

References

Application Notes and Protocols: Methyl Salicylate as a Clearing Agent in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical clearing techniques are essential for three-dimensional imaging of biological tissues, enabling deep-tissue visualization with minimal sectioning. Methyl salicylate, a benzoate ester also known as oil of wintergreen, is a classical and effective clearing agent used in microscopy.[1] Its high refractive index, miscibility with ethanol, and relatively low toxicity compared to agents like xylene make it a valuable tool for rendering tissues transparent for various imaging modalities, including confocal and light-sheet microscopy.[1][2] These application notes provide detailed protocols and quantitative data for the use of this compound as a clearing agent.

Principle of Operation

The transparency of biological tissue is limited by light scattering, which arises from mismatches in the refractive indices (RI) of its various components (e.g., cytoplasm, lipids, extracellular matrix).[3][4][5] The principle of tissue clearing with this compound involves the replacement of intracellular and extracellular water with a clearing agent that has a refractive index close to that of the tissue's proteins and lipids.[4] This refractive index matching minimizes light scattering, making the tissue optically transparent.[2][3][6] this compound has a refractive index of approximately 1.536-1.5409, which is a good match for many biological tissues and standard immersion oils (RI ≈ 1.518).[3][7]

Applications in Research and Drug Development

The use of this compound for tissue clearing has several applications in basic research and drug development:

  • 3D Visualization of Tissue Architecture: Enables detailed morphological analysis of intact organs and tissues, providing insights into normal and pathological states.[8]

  • Neuroscience: Facilitates the tracing of neuronal circuits and the study of neuronal morphology in cleared brain and nervous system tissues.[6]

  • Developmental Biology: Allows for the whole-mount imaging of embryos and developing organs to study organogenesis and morphogenesis.[1]

  • Cancer Biology: Enables the visualization of tumor microenvironments, including vasculature and immune cell infiltration, in three dimensions.[9]

  • Pharmacology and Toxicology: Can be used to assess the distribution and effects of drugs on tissues and organs in 3D.

Quantitative Data

The following tables summarize key quantitative data for this compound and compare it with other common clearing agents.

Table 1: Refractive Indices of Common Microscopy Reagents

SubstanceRefractive Index (n)Reference
Vacuum1.000[3]
Air1.0003[3]
Water1.333[3]
Ethanol1.361[3]
Glycerol (80%)1.4429[3]
Glycerol (100%)1.4739[3]
Vectashield1.45[7]
2,2'-Thiodiethanol (TDE) (97%)1.515[7]
Immersion Oil1.518[3]
This compound 1.536 - 1.5409 [3][7]
Benzyl Alcohol Benzyl Benzoate (BABB)1.53 - 1.57[4]

Table 2: Comparison of Clearing Agent Properties

Clearing AgentAdvantagesDisadvantages
This compound - Excellent clearing and imaging depth[7]- Refractive index matches immersion oil well[7]- Less toxic than BABB and xylene[1][7]- Allows for brightfield visualization during mounting[7]- Better preservation of cell morphology than BABB[7]- Can preserve fluorescence of some proteins[9]- Can cause tissue shrinkage[1][3]- Incompatible with polystyrene and some other plastics[8]- Can quench some fluorescent proteins
BABB - Excellent clearing and imaging depth[7]- Can cause significant perturbation of cell morphology[7]- Higher toxicity[5]- Quenches most fluorescent proteins[4]
TDE - Excellent preservation of cell morphology[7]- Tunable refractive index[4]- Reduced imaging depth compared to this compound and BABB[7]- Can quench EGFP[4]
Xylene - Rapid clearing action[6]- Inexpensive[6]- High toxicity and flammability[10]- Can cause tissue hardening and brittleness[6]

Experimental Protocols

General Protocol for Tissue Clearing with this compound

This protocol provides a general workflow for clearing fixed biological samples. Incubation times may need to be optimized depending on the tissue type and size.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Graded series of Ethanol (EtOH): 30%, 50%, 70%, 90%, 100%

  • This compound

  • Glass containers (vials or bottles)[8]

  • Orbital shaker or rocker

Protocol:

  • Fixation:

    • Immerse the tissue sample in at least 10 volumes of 4% PFA in PBS.

    • Incubate at 4°C overnight on a rocker. For larger samples, fixation time may need to be extended.

  • Washing:

    • Wash the fixed tissue in PBS three times for 1 hour each at room temperature to remove the fixative.

  • Dehydration:

    • Dehydrate the tissue through a graded ethanol series. This is a critical step as this compound is not miscible with water.[3]

    • Immerse the sample in the following solutions sequentially, with gentle agitation:

      • 30% EtOH in distilled water for 1-2 hours.

      • 50% EtOH in distilled water for 1-2 hours.

      • 70% EtOH in distilled water for 1-2 hours.

      • 90% EtOH in distilled water for 1-2 hours.

      • 100% EtOH for 2 hours (perform this step twice with fresh ethanol).

    • Note: For delicate tissues, a more gradual dehydration series (e.g., with 10% increments) and longer incubation times may be necessary to minimize tissue shrinkage.[3]

  • Clearing:

    • Transfer the dehydrated tissue into a glass container with pure this compound.[8] Ensure the tissue is fully submerged.

    • Incubate at room temperature with gentle agitation. The tissue will become transparent over a period of a few hours to overnight, depending on its size and density. The clearing is complete when the tissue is translucent.[2]

  • Imaging:

    • Mount the cleared tissue in a glass-bottom dish or on a slide with a coverslip using fresh this compound as the mounting medium.

    • Use an oil-immersion objective for imaging to match the refractive index.[11][12]

dot

G cluster_workflow General this compound Clearing Workflow Fixation 1. Fixation (e.g., 4% PFA, 4°C, overnight) Washing 2. Washing (PBS, 3x 1hr, RT) Fixation->Washing Dehydration 3. Dehydration (Graded Ethanol Series: 30%-100%) Washing->Dehydration Clearing 4. Clearing (100% this compound, RT) Dehydration->Clearing Imaging 5. Imaging (Confocal/Light-Sheet Microscopy) Clearing->Imaging

Caption: General workflow for tissue clearing using this compound.

Protocol for Clearing Adipose Tissue

This protocol is adapted for the specific challenges of clearing lipid-rich adipose tissue.[8][13]

Materials:

  • In addition to the general protocol materials:

    • 0.3% Glycine in PBS

    • 0.2% Triton X-100 in PBS

    • 20% Dimethyl Sulfoxide (DMSO)

Protocol:

  • Fixation:

    • Immerse adipose tissue in 4% PFA and incubate at room temperature for 1 hour, followed by overnight incubation at 4°C with shaking.[13]

  • Washing and Quenching:

    • Rinse with PBS for 5 minutes.

    • Quench free aldehyde groups with 0.3% glycine in PBS for 1 hour at room temperature.[8]

  • Permeabilization:

    • Immerse in 0.2% Triton X-100 in PBS for 2 hours at 37°C with shaking.[13]

    • Treat with 0.2% Triton X-100 and 20% DMSO in PBS for 2 hours at 37°C.

  • Dehydration:

    • Follow the graded ethanol series as described in the general protocol (70%, 95%, 100%, 100%), with each step lasting 2 hours at room temperature with shaking.[8]

  • Clearing:

    • Immerse in this compound in a glass container and shake for at least 2 hours at room temperature until transparent.[8]

dot

G cluster_workflow Adipose Tissue Clearing Workflow Fixation 1. Fixation (4% PFA) Wash_Quench 2. Wash & Quench (PBS, Glycine) Fixation->Wash_Quench Permeabilization 3. Permeabilization (Triton X-100, DMSO) Wash_Quench->Permeabilization Dehydration 4. Dehydration (Graded Ethanol) Permeabilization->Dehydration Clearing 5. Clearing (this compound) Dehydration->Clearing

Caption: Workflow for clearing adipose tissue with this compound.

Logical Relationships in Tissue Clearing

The success of tissue clearing with this compound depends on a series of logical steps, each preparing the tissue for the next.

dot

G cluster_logic Logical Steps for Successful Clearing Fixation Fixation (Preserves Structure) Dehydration Dehydration (Removes Water) Fixation->Dehydration RI_Matching Refractive Index Matching (Reduces Scattering) Dehydration->RI_Matching Enables Infiltration Transparency Optical Transparency RI_Matching->Transparency

Caption: Logical progression for achieving tissue transparency.

Troubleshooting

  • Opaque or Cloudy Tissue: This is often due to incomplete dehydration.[3] Ensure fresh, anhydrous ethanol is used for the final dehydration steps and that incubation times are sufficient for the tissue size.

  • Tissue Shrinkage: Rapid changes in solvent concentration can cause shrinkage.[1][3] Use a more gradual dehydration series and consider extending incubation times.

  • Fluorescence Quenching: this compound can quench some fluorescent proteins. It is recommended to test the compatibility of the specific fluorophore with this compound beforehand. Some studies suggest that ethanol fixation may better preserve fluorescence compared to PFA fixation when using solvent-based clearing methods.[9]

  • Material Incompatibility: this compound can dissolve certain plastics, including polystyrene.[8] Always use glass containers for the clearing and imaging steps.

Safety Precautions

While less toxic than some other clearing agents like xylene and BABB, this compound is not non-toxic and should be handled with care in a well-ventilated area or a chemical fume hood.[1][7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

Conclusion

This compound is a robust and effective clearing agent for a wide range of microscopy applications. Its high refractive index provides excellent imaging depth, and its use is compatible with standard laboratory equipment. By following the detailed protocols and understanding the underlying principles, researchers can successfully render tissues transparent for high-resolution, three-dimensional imaging, advancing our understanding of complex biological systems.

References

Application Notes and Protocols: Methyl Salicylate in Pest Management Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), a naturally occurring volatile organic compound, is a key signaling molecule in plant defense and has emerged as a multifaceted tool in integrated pest management (IPM). Its application spans from inducing systemic acquired resistance (SAR) in plants to directly modifying the behavior of both pests and their natural enemies. These notes provide a comprehensive overview of MeSA's applications, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Core Applications of this compound

This compound's utility in pest management can be categorized into three primary functions:

  • Induction of Plant Defenses (Systemic Acquired Resistance): MeSA is a mobile signal that triggers SAR, a state of heightened, broad-spectrum immunity in plants against pathogens and certain herbivores.[1][2][3] Upon herbivore or pathogen attack, salicylic acid (SA) is converted to the more volatile MeSA, which can travel through the plant's phloem or as an airborne signal to prime distal, undamaged tissues for defense.[1][4]

  • Attraction of Natural Enemies: As a common herbivore-induced plant volatile (HIPV), MeSA serves as a chemical cue for predators and parasitoids, attracting them to areas with pest infestations.[4][5][6] This enhances biological control by increasing the abundance and efficacy of beneficial arthropods.

  • Pest Repellency and Deterrence: MeSA can directly repel or deter certain pests, particularly aphids, by making the host plant less attractive for colonization and feeding.[6][7][8] This "push" effect is a valuable component of push-pull strategies.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies on the effectiveness of MeSA in pest management.

Table 1: Attraction of Natural Enemies by this compound Lures

Natural Enemy GroupCropTreatment Details% Increase in Attraction (Compared to Control)Reference(s)
Hoverflies (Syrphidae)CranberryPredaLure® MeSA luresSignificant increase in captures on sticky traps[4]
Lady Beetles (Coccinellidae)CranberryPredaLure® MeSA luresIncreased visitation to sentinel eggs[4]
Green Lacewings (Chrysopidae)SoybeanMeSA luresSignificantly greater numbers on traps adjacent to lure[5]
Predatory Thrips (Aeolothrips)Ornamental StockPredalure® MeSA lures (180 lures/ha)563% increase in captures on sticky traps (Year 1)[9]
Predatory Insects (general)GrapesControlled-release MeSA dispensers4x greater beneficial arthropod population[10]

Table 2: Repellent and Insecticidal Effects of this compound on Pest Insects

Pest SpeciesCrop / SettingMeSA Concentration / DoseObserved Effect% Reduction / MortalityReference(s)
Soybean Aphid (Aphis glycines)SoybeanMeSA luresReduced aphid abundance in treated plotsSignificant reduction[5]
Peach Potato Aphid (Myzus persicae)Pak Choi (Brassica rapa)100 mg/L aqueous sprayReduced aphid survival and larviposition25% mortality after 48h; 36% larviposition reduction[7]
Glasshouse Whitefly (T. vaporariorum)Tomato1:100 MeSA solution (volatile exposure)Increased dispersal from plants~50% dispersal after 24h[11]
Stored Product Pests (Trogoderma granarium)Lab Fumigation2-10 mg in 120 mLDose-dependent mortality>80% mortality after 48h across all doses[12]
Thrips (Anaphothrips obscurus)Pepper / Broad Bean600 g A.I. ha⁻² (10% ME spray)Field control efficacy89.17% (pepper), 82.59% (broad bean) after 7 days[13]

Table 3: Synergistic Effects of this compound with Other Compounds

CompoundPest SpeciesRatio (MeSA:Compound)Observed EffectCo-toxicity Coefficient / EfficacyReference(s)
CarvacrolThrips (Anaphothrips obscurus)5:5 (v/v)Synergistic fumigant toxicity151.15[13]
Trans-cinnamaldehydeMosquito (Culex pipiens pallens)1:1 (v/v)Synergistic knockdown and lethal effect90% knockdown in 30 min[14]

Experimental Protocols

Protocol 1: Preparation of Slow-Release this compound Alginate Beads

This protocol is adapted from methodologies used for creating slow-release formulations for field applications.[15][16]

Objective: To create a stable, slow-release formulation of MeSA for consistent dispersal in field settings.

Materials:

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • This compound (MeSA)

  • Tween-80 (or other suitable emulsifier)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Beakers

  • Sieve

Procedure:

  • Prepare Sodium Alginate Solution: Dissolve sodium alginate in distilled water to create a 1.5-2.0% (w/v) solution. Stir continuously with a magnetic stirrer until the sodium alginate is fully dissolved. This may take several hours.

  • Prepare MeSA Emulsion: In a separate beaker, add the desired amount of MeSA to the sodium alginate solution. Add a small amount of an emulsifier like Tween-80 (e.g., 0.15% v/v) and stir vigorously to form a stable emulsion.[15]

  • Prepare Calcium Chloride Solution: Prepare a 2.0-2.5% (w/v) solution of calcium chloride in distilled water.

  • Form Beads: Using a syringe or a dropping funnel, add the MeSA-alginate emulsion dropwise into the calcium chloride solution from a height of about 15-20 cm. Stir the CaCl₂ solution gently.

  • Curing: Upon contact with the CaCl₂ solution, the droplets will instantly form insoluble calcium alginate beads, encapsulating the MeSA. Allow the beads to cure in the solution for at least 30 minutes to ensure complete cross-linking.

  • Harvest and Dry: Collect the beads by pouring the mixture through a sieve. Wash the beads gently with distilled water to remove any excess CaCl₂.

  • Drying: Air-dry the beads at room temperature on a clean, non-stick surface until they reach a stable weight. Avoid high temperatures, which could cause premature volatilization of the MeSA.

Protocol 2: Field Trial for Evaluating MeSA Lures on Natural Enemy Attraction

This protocol outlines a typical field experiment to assess the efficacy of MeSA in attracting beneficial insects.[9][10][17]

Objective: To quantify the attraction of predatory and parasitic insects to MeSA lures in an agricultural setting.

Materials:

  • Slow-release MeSA lures (e.g., PredaLure® or prepared alginate beads)

  • Inert control lures (e.g., empty sachets)

  • Yellow sticky traps

  • Canopy shake sample equipment (e.g., funnel, collection vials with ethanol)

  • Marking flags

  • Randomized complete block design plan for the field plots

Procedure:

  • Experimental Design: Design a randomized complete block experiment with at least four replicate blocks. Each block should contain one plot for the MeSA treatment and one for the control. Plots should be of a standardized size (e.g., 50 m²) and separated by a sufficient distance (e.g., >100 m) to prevent interference.[9][17]

  • Lure Deployment: In the center of each treatment plot, deploy one MeSA lure at a specified height (e.g., 1.5 m from the ground) and density (e.g., 180 lures/ha).[9] In control plots, deploy an inert lure in the same manner.

  • Sampling - Sticky Traps: Place yellow sticky traps within a set distance from the lure (e.g., 1 m) and further away (e.g., 5 m) in both treatment and control plots. Collect and replace the traps weekly.

  • Sampling - Canopy Shake: Once a week, conduct canopy shake samples. Vigorously shake a set number of plants (e.g., three) over a 1 m² funnel, and collect the dislodged arthropods in a vial containing 70% ethanol.[10]

  • Data Collection: In the laboratory, identify and count the target natural enemies (e.g., Coccinellidae, Syrphidae, Chrysopidae) and key pests from the sticky traps and shake samples.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the abundance of natural enemies and pests between MeSA-treated and control plots.

Protocol 3: Laboratory Bioassay for Aphid Repellency of MeSA Sprays

This protocol details a laboratory experiment to test the repellent effect of a MeSA spray on aphids.[7]

Objective: To determine if treating a host plant with a MeSA solution reduces aphid settlement and performance.

Materials:

  • This compound (Sigma-Aldrich)

  • Deionized water

  • Spray bottle (100 mL)

  • Host plants (e.g., Pak Choi, Brassica rapa) at a specific growth stage (e.g., five true leaves)

  • Aphids (Myzus persicae)

  • Clip cages (2.5 cm diameter)

  • Growth chamber with controlled conditions (e.g., 24°C, 16:8 L:D photoperiod)

Procedure:

  • Preparation of MeSA Solution: Prepare a stock solution of MeSA (e.g., 100 mg/L) by dissolving it in deionized water. An emulsifier may be needed for higher concentrations. Prepare any further dilutions (e.g., 75 mg/L) from this stock. The control treatment will be deionized water only.[7]

  • Plant Treatment: Randomly assign plants to treatment and control groups. Spray each plant evenly with the corresponding solution (e.g., three trigger pulls, ~250 µL) from a distance of 30 cm. Keep treated and control plants in separate compartments to avoid cross-contamination. Allow plants to dry for 24 hours before introducing aphids.[7]

  • Aphid Performance (Clip Cage Assay):

    • Attach two clip cages to the lower surface of leaves on each plant.

    • Introduce a set number of adult aphids (e.g., ten) into each clip cage.

    • After 48 and 96 hours, count the number of surviving adults and the number of nymphs (larviposition).[7]

  • Aphid Settlement Assay:

    • Place one MeSA-treated and one control plant in a larger cage (e.g., BugDorm).

    • Release a population of adult aphids (e.g., 100) into the center of the cage.

    • After 24 hours, count the number of aphids that have settled on each plant.

  • Data Analysis: Statistically compare aphid survival, larviposition, and settlement between the MeSA-treated and control plants.

Visualization of Pathways and Workflows

Diagram 1: Systemic Acquired Resistance (SAR) Signaling Pathway

This diagram illustrates the role of this compound as a mobile signal in inducing systemic acquired resistance in plants.

SAR_Pathway Systemic Acquired Resistance (SAR) Signaling cluster_local Local Infected Tissue cluster_transport Long-Distance Transport cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathogen->SA Induces Accumulation SAMT SAMT (SA Methyltransferase) SA->SAMT Substrate MeSA_local This compound (MeSA) SAMT->MeSA_local Produces Phloem Phloem / Airborne MeSA_local->Phloem Transport MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic Arrival SABP2 SABP2 (MeSA Esterase) MeSA_systemic->SABP2 Substrate SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Converts to PR_Genes Pathogenesis-Related (PR) Gene Expression SA_systemic->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Field_Trial_Workflow Workflow for MeSA Lure Field Trial Evaluation A 1. Experimental Design (Randomized Block) B 2. Plot Setup (Treatment & Control Plots) A->B C 3. Lure Deployment (MeSA vs. Inert Lures) B->C D 4. Weekly Sampling - Sticky Traps - Canopy Shakes C->D E 5. Sample Processing (Insect Identification & Counting) D->E F 6. Data Analysis (Statistical Comparison) E->F G 7. Conclusion (Efficacy Assessment) F->G Push_Pull_Strategy MeSA in a 'Push-Pull' Pest Management Strategy Crop High-Value Crop Pests Pest Insects Pests->Crop Attack MeSA This compound Source (Lure/Spray) MeSA->Pests 'PUSH' (Repels) Trap Attractive Trap (e.g., Sticky Trap with Lure) Trap->Pests 'PULL' (Attracts & Captures)

References

Application Notes and Protocols for the Formulation of Topical Analgesics Containing Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of topical analgesics containing methyl salicylate. The protocols outlined below are intended to serve as a practical resource for the development of safe, effective, and stable topical drug products.

Introduction to this compound as a Topical Analgesic

This compound, a naturally derived or synthetically produced organic ester, is a widely used active pharmaceutical ingredient (API) in over-the-counter (OTC) topical analgesics for the symptomatic relief of musculoskeletal aches and pains.[1][2][3] It functions as a counter-irritant, producing a sensation of warmth on the skin that can mask the underlying pain signals.[1][2][3] This is achieved through the dilation of capillaries, leading to increased blood flow in the area of application.[1][3] Upon absorption through the skin, this compound is metabolized to salicylic acid, which exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[4]

Formulation Development of Topical Analgesics

The formulation of topical analgesics with this compound involves the careful selection of excipients to ensure optimal drug delivery, stability, and patient acceptability. Common dosage forms include gels, creams, ointments, and patches.[2]

Example Formulations

The following tables provide example formulations for different types of topical dosage forms containing this compound. These formulations can be used as a starting point for development and optimization studies.

Table 1: Example Formulations of this compound Gels with Varying Gelling Agent Concentrations [1]

IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)Formulation F4 (% w/w)
This compound1.01.01.01.0
Carbopol 934P0.51.01.52.0
Isopropyl Alcohol3.03.03.03.0
Isopropyl Myristate2.02.02.02.0
Sodium Metabisulphite0.10.10.10.1
Triethanolamineq.s. to pH 6.8q.s. to pH 6.8q.s. to pH 6.8q.s. to pH 6.8
Purified Waterq.s. to 100q.s. to 100q.s. to 100q.s. to 100

Table 2: Physical Properties and In Vitro Drug Release of Example Gel Formulations [1]

ParameterFormulation F1Formulation F2Formulation F3Formulation F4
pH6.656.786.896.94
Spreadability (g.cm/sec)5.24.84.33.9
Cumulative % Drug Release (at 6 hours)83.6770.3962.1260.26

Table 3: Composition of Commercial Topical Analgesic Products Containing this compound

Product NameDosage FormThis compound Concentration (%)Other Active Ingredients (%)
Bengay Ultra StrengthCream30Menthol (10%), Camphor (4%)[5]
Salonpas Pain Relieving PatchPatch10l-Menthol (3%)[6]
Icy Hot CreamCream30Menthol (10%)
Deep Heat RubCream12.8Menthol (5.91%)[7]
Antiphlamine-SCream20L-menthol (6%)[4][8]

Experimental Protocols

Preparation of this compound Gel

This protocol describes the preparation of a this compound gel based on the formulations presented in Table 1.

Materials:

  • This compound

  • Carbopol 934P

  • Isopropyl Alcohol

  • Isopropyl Myristate

  • Sodium Metabisulphite

  • Triethanolamine

  • Purified Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Homogenizer

  • pH meter

Procedure: [1]

  • Prepare Solution A: In a beaker, dissolve the required amount of this compound in isopropyl alcohol. Add isopropyl myristate to this solution and mix until fully dissolved.

  • Prepare Solution B: In a separate beaker, disperse the specified amount of Carbopol 934P in purified water containing sodium metabisulphite. Stir continuously until the polymer is fully hydrated.

  • Mixing: Slowly add Solution A to Solution B with continuous stirring using a homogenizer to form a uniform dispersion.

  • Neutralization: Adjust the pH of the gel to approximately 6.8 by adding triethanolamine dropwise while stirring.

  • Final Volume: Make up the final weight to 100g with purified water and mix until a homogenous gel is formed.

  • Equilibration: Allow the prepared gel to equilibrate for at least 24 hours at room temperature before characterization.[1]

In Vitro Release Testing (IVRT)

This protocol outlines the procedure for assessing the in vitro release of this compound from topical formulations using a Franz diffusion cell.

Apparatus and Materials:

  • Franz diffusion cell apparatus[9][10]

  • Synthetic membrane (e.g., cellulose acetate, polysulfone)[9][10]

  • Receptor medium (e.g., phosphate buffer pH 6.8)[1]

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C[11]

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells, ensuring the receptor chamber is filled with degassed receptor medium and maintained at 32 ± 1°C.[11]

  • Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments, ensuring there are no air bubbles trapped underneath.

  • Sample Application: Apply a known quantity (e.g., 1 gram) of the this compound formulation uniformly onto the surface of the membrane in the donor chamber.[1]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a specific volume of the receptor medium from the sampling port.[9]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as HPLC or UV-Vis spectrophotometry at 310 nm.[1]

  • Data Calculation: Calculate the cumulative amount of this compound released per unit area over time.

In Vitro Permeation Testing (IVPT)

This protocol describes the evaluation of this compound permeation through the skin using a Franz diffusion cell.

Apparatus and Materials:

  • Franz diffusion cell apparatus[12]

  • Excised human or animal skin (e.g., porcine ear skin)[12]

  • Receptor medium (e.g., phosphate buffered saline, PBS)[12]

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C

  • Syringes and needles for sampling

  • HPLC for analysis

Procedure: [12]

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Apparatus Setup: Fill the receptor compartment with degassed PBS and maintain the temperature to ensure the skin surface is at 32 ± 0.5°C.[12]

  • Sample Application: Apply a finite dose (e.g., 10 µL/cm²) of the formulation onto the skin surface.[12]

  • Sampling: Withdraw samples from the receptor compartment at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[12]

  • Medium Replacement: Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Mass Balance: At the end of the experiment, wash the skin surface with a suitable solvent (e.g., methanol) to recover any unabsorbed formulation. Cut the skin into smaller pieces and extract the drug to determine the amount retained in the skin.[12]

  • Sample Analysis: Analyze the receptor solution, skin wash, and skin extract samples for this compound content using a validated HPLC method.[12]

Analytical Method for this compound Quantification (HPLC)

This protocol provides a general procedure for the quantification of this compound in formulation samples using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C8 or C18 reversed-phase column (e.g., Lichrosorb C8, 150 mm x 4.6 mm, 5 µm)[13]

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) containing 1.0% acetic acid.[13]

  • Flow Rate: 1.0 mL/min[13]

  • Injection Volume: 20 µL[13]

  • Detection Wavelength: 304 nm[13]

  • Column Temperature: 30 ± 0.5°C[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol and perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 25-175 µg/mL).[13]

  • Sample Preparation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent (e.g., methanol), and dilute it to fall within the concentration range of the standard curve. Filter the sample through a 0.45 µm membrane filter before injection.[13]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Stability Testing

This protocol outlines a stability testing program for topical formulations containing this compound.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[14]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[14]

Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[15]

  • Accelerated: 0, 3, and 6 months

Parameters to be Evaluated:

  • Physical Appearance: Color, odor, homogeneity, and phase separation.

  • Physicochemical Properties: pH, viscosity, and spreadability.

  • Assay of this compound: Quantification of the active ingredient.

  • Microbial Limits: To ensure the product remains free from microbial contamination.

Procedure:

  • Sample Packaging: Store the stability samples in the proposed commercial packaging.

  • Sample Storage: Place the packaged samples in stability chambers maintained at the specified storage conditions.

  • Sample Withdrawal: At each time point, withdraw the required number of samples for analysis.

  • Analysis: Perform the specified tests on the withdrawn samples according to validated analytical procedures.

  • Data Evaluation: Evaluate the data for any trends or out-of-specification results to determine the shelf-life of the product.

In Vivo Efficacy Evaluation (Clinical Study)

This protocol provides a framework for a clinical study to evaluate the efficacy of a topical analgesic containing this compound for the relief of mild to moderate muscle strain.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[6]

Inclusion Criteria:

  • Male or female subjects, ≥18 years of age.[6]

  • Clinical diagnosis of mild to moderate muscle strain.[6]

Procedure:

  • Randomization: Randomly assign eligible subjects to receive either the active formulation or a placebo.

  • Treatment Application: Instruct subjects to apply the assigned product to the affected area.

  • Pain Assessment: Assess pain intensity at baseline and at various time points after application (e.g., up to 12 hours) using a 100-mm Visual Analog Scale (VAS) at rest and with movement.[6]

  • Efficacy Endpoints: The primary efficacy endpoint can be the Summed Pain Intensity Difference (SPID) over a specified period (e.g., 8 hours).[6]

  • Safety Assessment: Monitor and record all adverse events throughout the study.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy and safety of the active formulation with the placebo.[6]

Visualizations

Signaling Pathway of this compound's Analgesic Action

Methyl_Salicylate_Pathway MS This compound (Topical Application) Skin Skin Penetration MS->Skin Absorption CounterIrritation Counter-Irritation (Vasodilation, Warmth) MS->CounterIrritation Direct Effect SA Hydrolysis to Salicylic Acid Skin->SA COX COX-1 & COX-2 Enzymes SA->COX Inhibition PGs Prostaglandin Synthesis COX->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Brain Pain Signal Perception in Brain Inflammation->Brain Sends Signal CounterIrritation->Brain Masks Signal

Caption: Signaling pathway of this compound.

Experimental Workflow for Topical Formulation Development

Formulation_Development_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_Preclinical Preclinical & Stability cluster_Clinical Clinical Evaluation F1 Formulation Design (Excipient Selection) F2 Preparation of Prototypes F1->F2 F3 Physical & Chemical Characterization (pH, Viscosity, Assay) F2->F3 IV1 In Vitro Release Testing (IVRT) F3->IV1 IV2 In Vitro Permeation Testing (IVPT) IV1->IV2 P1 Stability Studies IV2->P1 P2 In Vivo Efficacy & Safety (Animal Models) P1->P2 C1 Phase I-III Clinical Trials P2->C1 C2 Regulatory Submission C1->C2

Caption: Workflow for topical formulation development.

Logical Relationship for In Vitro Release Testing (IVRT)

IVRT_Logic Setup Franz Cell Setup Receptor Medium: Degassed Buffer Temperature: 32°C Membrane: Synthetic Application Formulation Application Apply known quantity to membrane Setup->Application Sampling Sampling Withdraw aliquots at pre-defined times Replace with fresh medium Application->Sampling Analysis Sample Analysis Quantify Drug Conc. (HPLC/UV-Vis) Sampling->Analysis Result {Data Analysis|Calculate Cumulative Release vs. Time} Analysis->Result

References

Application Notes: Identification of Methyl Salicylate Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate, a widely used topical analgesic and flavoring agent, is rapidly metabolized in the body. Understanding its metabolic fate is crucial for pharmacokinetic studies, toxicological assessments, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound metabolites using GC-MS.

Metabolic Pathway of this compound

Upon absorption, this compound is primarily hydrolyzed by esterases in the skin and liver to its active metabolite, salicylic acid. Salicylic acid then undergoes further phase II metabolism, primarily in the liver, before excretion. The major metabolic pathways include:

  • Hydrolysis: Conversion of this compound to salicylic acid and methanol.

  • Conjugation:

    • Glycine Conjugation: Salicylic acid is conjugated with glycine to form salicyluric acid.

    • Glucuronidation: Salicylic acid is conjugated with glucuronic acid to form salicyl acyl glucuronide and salicyl phenolic glucuronide.

  • Hydroxylation: A minor pathway involves the hydroxylation of salicylic acid to form gentisic acid (2,5-dihydroxybenzoic acid).

Data Presentation

Table 1: Quantitative GC-MS Data for this compound and its Metabolites

AnalyteMatrixSample PreparationDerivatization ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compoundRat PlasmaChloroform ExtractionBSTFA31 - 1250 ng/mL--[1]
Salicylic AcidRat PlasmaChloroform ExtractionBSTFA31 - 800 ng/mL--[1]
This compoundHuman PlasmaHexane ExtractionBSTFA-1 ng/mL5 ng/mL[2]
Salicylic AcidHuman PlasmaEther-Dichloromethane (4:1) ExtractionBSTFA0.2 - 10.0 µg/mL0.1 µg/mL-[3]
This compoundTomato LeavesHeadspace SPMENone-10 ng/g-[4]

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; SPME: Solid-Phase Microextraction

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Derivatization for GC-MS Analysis of this compound and Salicylic Acid in Plasma

This protocol is adapted from a method for the simultaneous quantitative analysis of this compound and salicylic acid in biological fluids[1].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., ethyl salicylate).

  • Acidify the sample by adding 50 µL of 1M HCl to facilitate the extraction of acidic metabolites.

  • Add 500 µL of chloroform as the extraction solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or oven to facilitate the derivatization of salicylic acid.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • This compound: m/z 120, 152

    • Salicylic Acid (TMS derivative): m/z 267, 282

    • Ethyl Salicylate (Internal Standard): m/z 120, 166

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of Volatile this compound

This protocol is based on a method for the determination of this compound in plant leaves and can be adapted for biological fluids[4].

1. Sample Preparation (HS-SPME):

  • Place 1 mL of the biological sample (e.g., urine, plasma) into a 10 mL headspace vial.

  • Add an appropriate amount of internal standard (e.g., d4-methyl salicylate).

  • Seal the vial with a PTFE/silicone septum cap.

  • Incubate the vial at 60°C for 15 minutes in a heating block with agitation to allow for the equilibration of volatile compounds in the headspace.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.

  • Retract the fiber into the needle.

2. GC-MS Analysis:

  • Gas Chromatograph and Mass Spectrometer: As described in Protocol 1.

  • Column: As described in Protocol 1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Desorption: Insert the SPME fiber into the GC inlet and desorb the analytes for 5 minutes.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Parameters: As described in Protocol 1, using full scan mode for identification and SIM mode for quantification.

Mandatory Visualization

Metabolic Pathway of this compound cluster_hydrolysis Hydrolysis cluster_conjugation Conjugation (Phase II) cluster_hydroxylation Hydroxylation (Minor Pathway) This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Esterases Salicyluric Acid Salicyluric Acid Salicylic Acid->Salicyluric Acid Glycine Salicyl Glucuronides Salicyl Glucuronides Salicylic Acid->Salicyl Glucuronides Glucuronic Acid Gentisic Acid Gentisic Acid Salicylic Acid->Gentisic Acid

Caption: Metabolic Pathway of this compound.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction or HS-SPME Biological_Sample->Extraction Evaporation Evaporation (for LLE) Extraction->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Identification Metabolite Identification (Mass Spectra Library) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: GC-MS Experimental Workflow.

References

synthesis of methyl salicylate from aspirin for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Methyl Salicylate from Aspirin

Introduction

This compound, the primary ester component of Oil of Wintergreen, is a widely used organic compound in flavorings, fragrances, and topical pain relief ointments.[1][2] Its synthesis from acetylsalicylic acid (aspirin) is a classic and illustrative laboratory experiment for demonstrating key organic chemistry principles, including hydrolysis and Fischer esterification.[3] This process involves a two-step reaction sequence that can be performed in a single pot.[3][4] First, the ester linkage in aspirin is hydrolyzed to yield salicylic acid. Subsequently, the carboxylic acid group of the resulting salicylic acid undergoes an acid-catalyzed esterification with methanol to produce this compound.[3]

These application notes provide a comprehensive protocol for this synthesis, tailored for researchers and professionals in chemical and pharmaceutical development.

Reaction Principle and Pathway

The conversion of aspirin to this compound is a tandem reaction involving two primary stages:

  • Hydrolysis of Aspirin: Aspirin (acetylsalicylic acid) is first hydrolyzed under acidic conditions. The acetyl (ester) group is cleaved, yielding salicylic acid and acetic acid.

  • Fischer Esterification: The newly formed salicylic acid then reacts with excess methanol, using a strong acid catalyst (typically sulfuric acid), to form this compound and water.[5][6] The use of excess methanol helps to drive the reaction equilibrium towards the product side.[6][7]

The overall reaction transforms one ester (aspirin) into another (this compound) through hydrolysis followed by esterification, a process that can also be viewed as a tandem transesterification-Fischer esterification.[4][8]

G cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Fischer Esterification Aspirin Aspirin (Acetylsalicylic Acid) SA Salicylic Acid Aspirin->SA + H₂O (from catalyst/reagents) reagent1 H₂SO₄ (catalyst) MS This compound SA->MS + CH₃OH (Methanol) - H₂O reagent2 H₂SO₄ (catalyst) Heat (Reflux)

Caption: Reaction pathway from Aspirin to this compound.

Quantitative Data

Table 1: Reagent Properties and Sample Quantities

This table outlines the properties of the necessary reagents and provides example quantities for a laboratory-scale synthesis.

ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Sample Mass (g)Sample Volume (mL)Moles (mol)
AspirinC₉H₈O₄180.16-13.00-0.072
MethanolCH₃OH32.040.792-~60~1.48 (excess)
Sulfuric Acid (conc.)H₂SO₄98.081.84-10.0~0.184 (catalyst)
Product
This compoundC₈H₈O₃152.151.1825[9]11.0 (Theoretical)9.3 (Theoretical)0.072

Experimental Protocol

This protocol is divided into three main parts: synthesis, isolation and purification, and characterization.

Part I: Synthesis of this compound

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dissolution: Weigh 13.00 g of aspirin tablets and crush them into a fine powder. Transfer the powder to a 125 mL Erlenmeyer flask. Add approximately 60 mL of methanol to the flask and swirl until the aspirin dissolves. Note that binders from the tablets may not dissolve completely, which is acceptable.[9]

  • Catalyst Addition: Carefully and slowly add 10.0 mL of concentrated sulfuric acid to the methanol-aspirin mixture while swirling.[9] This addition is exothermic and may cause the solution to heat up; slow addition prevents boiling and sputtering.[9]

  • Reaction (Reflux): Clamp the flask into a water bath on a hot plate. Heat the mixture to approximately 60-80°C and maintain this temperature for 60-75 minutes under reflux.[7][9] A distinct wintergreen odor will become noticeable as the reaction proceeds.[9] If using an open flask, add methanol as needed to maintain the initial volume, as some will evaporate.[9]

  • Concentration: After the reflux period, remove the flask from the heat. If a significant amount of methanol remains, it can be gently boiled off in the fume hood to reduce the volume by about half.[9] Allow the reaction mixture to cool to room temperature.

G start Start: Aspirin Powder & Methanol add_aspirin 1. Dissolve 13.0g Aspirin in 60mL Methanol start->add_aspirin add_acid 2. Slowly Add 10mL conc. H₂SO₄ add_aspirin->add_acid reflux 3. Heat at 60-80°C for 60-75 min (Reflux) add_acid->reflux cool 4. Cool Reaction Mixture to Room Temperature reflux->cool purify Proceed to Purification cool->purify

Caption: Workflow for the synthesis of crude this compound.

Part II: Isolation and Purification

The crude product is a mixture containing this compound, excess methanol, sulfuric acid, and other impurities. Purification is achieved via liquid-liquid extraction.

  • Initial Extraction: Pour the cooled reaction mixture into a separatory funnel. Add approximately 50 mL of ice-cold water, cap the funnel, and shake vigorously for 30 seconds, venting frequently. Allow the layers to separate. The lower, denser layer is the organic phase containing the crude this compound.[9] Drain and collect the organic layer.

  • Neutralization Wash: Return the organic layer to the separatory funnel. Add 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid.[10][11] Swirl gently at first to control the CO₂ evolution, then cap and shake, venting often.

  • Separation: Allow the layers to separate. Drain the lower organic layer (crude this compound) into a clean, dry Erlenmeyer flask.[9]

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.

  • Final Product: Decant or filter the dry this compound into a pre-weighed vial to determine the final mass and calculate the percent yield.

G start Start: Cooled Reaction Mixture extraction1 1. Pour into Separatory Funnel + 50mL Cold Water start->extraction1 separate1 2. Shake, Vent, Separate Collect Lower Organic Layer extraction1->separate1 wash 3. Wash Organic Layer with 50mL 5% NaHCO₃ Solution separate1->wash separate2 4. Separate and Collect Lower Organic Layer wash->separate2 dry 5. Dry with Anhydrous Sodium Sulfate separate2->dry product Final Product: Pure this compound dry->product

Caption: Workflow for the isolation and purification of this compound.

Part III: Characterization

The purity and identity of the synthesized this compound can be confirmed through several analytical techniques.

Table 2: Physical and Spectroscopic Characterization Data
Property / TechniqueExpected ResultReference
AppearanceColorless to pale yellow oil[3]
OdorCharacteristic strong wintergreen/minty scent[9][12]
Density~1.18 g/mL at 25°C[9]
Boiling Point222°C[13]
Freezing Point-8.3°C[9]
SolubilityInsoluble in water; soluble in organic solvents[9][13]
IR SpectroscopyPeak for C=O (ester) ~1730 cm⁻¹, Peak for O-H (phenol) ~3200 cm⁻¹-
¹H NMR SpectroscopySignals corresponding to aromatic, phenolic, and methyl ester protons[14]

Troubleshooting and Discussion

  • Low Yield: A common reason for low yield is incomplete reaction due to insufficient heating time or catalyst amount. Another cause is loss of product during extractions. Ensure distinct layers form in the separatory funnel before separating.

  • Product Color: The final product may have a brownish tint, indicating impurities.[3] While distillation would yield a colorless oil, the described extraction procedure is sufficient for many laboratory applications.[3]

  • Emulsion Formation: Vigorous shaking during extraction can sometimes lead to an emulsion. If this occurs, let the mixture stand for a longer period or add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Catalyst Role: Sulfuric acid is a catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5][6][7] It also serves to catalyze the initial hydrolysis of aspirin.

References

Application Notes and Protocols: Methyl Salicylate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a widely used compound in pharmaceutical formulations, food flavorings, and as a chemical agent simulant.[1][2][3] Its well-defined chemical and physical properties make it an excellent analytical standard for the calibration of instruments and the validation of analytical methods. These application notes provide detailed protocols for the use of this compound as a standard in various analytical techniques, including chromatography, spectroscopy, and titrimony.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound is frequently used as a standard for the quantitative analysis of biological and environmental samples.[1][4]

Application: Quantitative Analysis of this compound in Biological Fluids

This protocol is adapted from a method for the simultaneous quantitative analysis of this compound, ethyl salicylate, and salicylic acid in biological fluids.[4]

Experimental Protocol:

  • Sample Preparation (Rat Plasma or Liver Homogenate):

    • To 100 µL of the biological sample, add an internal standard.

    • Extract the analytes with chloroform.

    • Evaporate the chloroform extract to dryness.

    • Derivatize the residue with a silylating agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide).[4]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Data Analysis:

    • Monitor characteristic ions for this compound and the internal standard. For the derivatized this compound, the mass transitions can be monitored for quantification and qualification.[2]

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data:

ParameterValueReference
Standard Curve Range31 ng/mL to 1250 ng/mL[4]
Limit of Detection (LOD)0.05 ng/mL[2]
Limit of Quantification (LOQ)0.5 ng/mL[2]
Intraday Precision (RSD)1.43% to 2.35%[2]
Interday Precision (RSD)1.91% to 2.97%[2]
Intraday Accuracy100.28% to 102.03%[2]
Interday Accuracy99.48% to 102.33%[2]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Chloroform Extraction IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatize with BSTFA Evaporation->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. This compound can be readily analyzed by reverse-phase HPLC.[5][6][7]

Application: Determination of this compound in a Medicated Cream

This protocol is based on a validated reversed-phase liquid chromatographic (RPLC) method.[6]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of this compound and dissolve it in methanol in a 100 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase.[6]

    • Sample Preparation: Accurately weigh a portion of the medicated cream, dissolve it in a suitable solvent, and dilute it with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm membrane filter before injection.[6]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV-Vis detector.[5][6]

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 ± 0.5°C.[6]

    • Injection Volume: 20 µL.[6]

    • Detection Wavelength: 304 nm.[6]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data:

ParameterValueReference
Retention Time~3.861 min[7][8]
Linearity Range25-175 µg/mL[6]
Correlation Coefficient (R²)0.9999[6]
Recovery99.78% - 100.0%[6]
Tailing Factor< 1.3[6]

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (25-175 µg/mL) Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from Medicated Cream) Sample_Prep->Injection Separation Isocratic Separation (C8 Column) Injection->Separation Detection UV Detection (304 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. This compound serves as a standard for calibrating chemical shifts and for quantitative NMR (qNMR) applications.[9][10][11][12]

Application: Identification and Purity Assessment

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound standard in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0.0 ppm).[10]

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Acquire the spectra using standard pulse sequences.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the chemical shifts and coupling patterns with reference spectra to confirm the identity of this compound.

    • Assess purity by identifying any impurity peaks.

¹H and ¹³C NMR Spectral Data (in CDCl₃):

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H~3.9Singlet-OCH₃[13]
¹H~6.8 - 7.8MultipletsAromatic Protons[11][13]
¹H~10.8SingletPhenolic -OH[13]
¹³C~52-OCH₃[10]
¹³C~112 - 161Aromatic Carbons[10]
¹³C~170Carbonyl Carbon[10]

Logical Relationship for NMR Signal Assignment:

Assignment of ¹H NMR signals to the this compound structure.

Titrimetry

Titrimetric methods, particularly acid-base titrations, are classic analytical techniques that are still widely used for the assay of pure substances due to their high precision and accuracy. Pharmacopoeial methods often rely on titrimetry for the assay of this compound.[14][15][16]

Application: Assay of this compound Purity

This protocol is based on a saponification and back-titration method described in various pharmacopoeias.[15][16]

Experimental Protocol:

  • Reagents:

    • 0.5 M Potassium Hydroxide-Ethanol VS (Volumetric Solution) or 1 N Sodium Hydroxide VS.[14][15]

    • 0.5 M Hydrochloric Acid VS or 1 N Sulfuric Acid VS.[15]

    • Phenolphthalein TS (Test Solution) as an indicator.[14]

  • Procedure:

    • Accurately weigh about 2 g of this compound into a flask.[14]

    • Add a precisely measured volume (e.g., 50 mL) of 0.5 M potassium hydroxide-ethanol VS.[14]

    • Heat the mixture on a water bath under a reflux condenser for a specified time (e.g., 2 hours) to ensure complete saponification of the ester.[14][15]

    • Cool the solution to room temperature.

    • Titrate the excess potassium hydroxide with 0.5 M hydrochloric acid VS using phenolphthalein as the indicator until the pink color disappears.[14]

    • Perform a blank determination under the same conditions without the this compound.

  • Calculation:

    • Calculate the amount of potassium hydroxide consumed by the saponification of this compound by subtracting the volume of hydrochloric acid used for the sample titration from the volume used for the blank titration.

    • Calculate the percentage purity of this compound using the following formula:

    % Purity = [((V_blank - V_sample) * M_acid * 152.15) / (Weight_sample * 10)]

    Where:

    • V_blank = Volume of acid used for the blank titration (mL)

    • V_sample = Volume of acid used for the sample titration (mL)

    • M_acid = Molarity of the acid (mol/L)

    • 152.15 = Molecular weight of this compound ( g/mol )

    • Weight_sample = Weight of the this compound sample (g)

Quantitative Data:

ParameterSpecificationReference
Purity (by Titration)Not less than 98.0% and not more than 100.5%[15]
Purity (USP-NF, HPLC method)98.0% - 102.0%[17]

Titration Workflow:

Titration_Workflow Start Weigh this compound Add_KOH Add Excess Standard KOH-Ethanol Start->Add_KOH Reflux Heat under Reflux (Saponification) Add_KOH->Reflux Cool Cool to Room Temperature Reflux->Cool Titrate Back-titrate with Standard HCl Cool->Titrate Calculate Calculate Purity Titrate->Calculate Blank Perform Blank Titration Blank->Calculate

Workflow for the titrimetric assay of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Methyl Salicylate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl salicylate in biological samples. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in biological samples?

A1: The primary challenges include:

  • Hydrolysis: this compound can readily hydrolyze to salicylic acid, both in vivo and during sample preparation.[1][2][3][4][5] This necessitates methods that can either prevent hydrolysis or accurately quantify both compounds.

  • Sample Matrix Complexity: Biological matrices like blood, plasma, urine, and tissue contain numerous endogenous compounds that can interfere with the analysis, requiring effective sample clean-up procedures.[6][7]

  • Analyte Stability: The stability of this compound in biological samples during collection, storage, and processing is a critical consideration to ensure accurate results.[8][9]

  • Method Sensitivity: For applications such as pharmacokinetic studies, highly sensitive analytical methods are required to detect low concentrations of this compound and its metabolites.[10][11]

  • Derivatization for GC-MS: When using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydrolysis product, salicylic acid, is often necessary to increase its volatility, adding a step to the workflow.[6][12]

Q2: Should I use GC-MS or LC-MS/MS for my analysis?

A2: The choice between GC-MS and LC-MS/MS depends on your specific requirements:

  • GC-MS is a robust technique, particularly for volatile compounds like this compound. However, its main metabolite, salicylic acid, is less volatile and typically requires a derivatization step before analysis.[6][7]

  • LC-MS/MS offers high sensitivity and specificity and can often analyze both this compound and salicylic acid simultaneously without derivatization.[10] This makes it well-suited for studies requiring high throughput and the quantification of low analyte concentrations.

Q3: How can I prevent the hydrolysis of this compound during sample preparation?

A3: To minimize hydrolysis, consider the following:

  • pH Control: Avoid basic conditions, as hydrolysis is accelerated at high pH.[1][3][5] Acidifying the sample can help stabilize the ester.

  • Enzyme Inhibition: If enzymatic hydrolysis is a concern, consider adding enzyme inhibitors to the sample immediately after collection.

  • Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of chemical and enzymatic reactions.

  • Rapid Processing: Process samples as quickly as possible to minimize the time for potential degradation.

Q4: What are the common sample preparation techniques for extracting this compound?

A4: Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent like chloroform or ether.[7][13]

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a simple and rapid clean-up method.[10][14][15]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE or protein precipitation and can be used for more complex matrices.

Troubleshooting Guides

Issue Possible Causes Recommended Solutions
Low recovery of this compound 1. Inefficient extraction. 2. Hydrolysis to salicylic acid during sample preparation.[1][4] 3. Adsorption of the analyte to labware.1. Optimize the extraction solvent and pH. 2. Work at low temperatures and under acidic conditions. Analyze for salicylic acid to check for conversion. 3. Use silanized glassware.
High variability in results 1. Inconsistent sample preparation. 2. Instability of the analyte during storage or processing.[8] 3. Incomplete derivatization (for GC-MS).1. Standardize all steps of the protocol and use an internal standard. 2. Ensure consistent storage conditions and minimize freeze-thaw cycles. 3. Optimize derivatization reaction time, temperature, and reagent concentration.
Peak tailing or poor peak shape in chromatography 1. Active sites on the GC column or HPLC column. 2. Co-elution with interfering substances from the matrix.1. Use a new or properly conditioned column. For GC, ensure proper deactivation of the liner. 2. Improve the sample clean-up procedure (e.g., use SPE).
Unexpected peaks in the chromatogram 1. Contamination from solvents, reagents, or labware. 2. Presence of isomers or impurities in the standard.[16] 3. Degradation products of the analyte.1. Run blanks to identify the source of contamination. 2. Check the purity of the analytical standard. 3. Investigate potential degradation pathways and adjust sample handling accordingly.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the analysis of this compound and salicylic acid.

Table 1: GC-MS Methods

AnalyteMatrixDerivatization ReagentLODLOQRecoveryReference
This compound & Salicylic AcidRat Plasma & Liver HomogenateBSTFA-31 ng/mL>89%[7]
This compoundHuman Skin & Hair-0.05 ng/mL0.5 ng/mL99.5-102.3%[11]
Salicylic AcidHuman SkinBSTFA + 1% TMCS-50 ng/mL-[6]

Table 2: LC-MS/MS & HPLC Methods

AnalyteMatrixMethodLODLOQRecoveryReference
This compoundHuman PlasmaLC-MS/MS-1.75 ng/mL-[10]
This compoundMedicated CreamRP-HPLC2.4 µg/mL14 µg/mL99.8-100.0%[17]
SalicylateBlood SerumFlow Injection Analysis0.2 x 10⁻⁵ mol/L--[18][19]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Salicylic Acid in Rat Plasma

This protocol is based on the method described by Kakkar & Mayersohn (1998).[7]

1. Sample Preparation: a. To 100 µL of rat plasma, add an internal standard. b. Extract the sample with 500 µL of chloroform by vortexing for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried residue, add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). b. Seal the tube and heat at 70°C for 30 minutes. c. Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: Phenyl-methyl silicone capillary column (or equivalent).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Temperature Program: Optimize for separation of analytes and internal standard.
  • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of derivatized salicylic acid and this compound.

Protocol 2: HPLC Analysis of this compound in Biological Fluids

This protocol is adapted from the method described by Liu et al. (2004) for rapid extraction and analysis.[14][15]

1. Sample Preparation: a. To 250 µL of the biological sample (e.g., blood, gastric contents), add 500 µL of an extraction solution containing an internal standard in acetonitrile. b. Vortex mix the sample for 1 minute. c. Let the sample stand for 10 minutes to allow for protein precipitation. d. Centrifuge at 3200 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid like acetic acid to improve peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode-Array Detector (DAD) or UV detector at a wavelength optimized for this compound (e.g., 304 nm).[17]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction (Chloroform) add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate add_bstfa Add BSTFA evaporate->add_bstfa heat Heat at 70°C add_bstfa->heat inject Inject into GC-MS heat->inject experimental_workflow_hplc cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis start_hplc Biological Sample add_es Add Extraction Solution (Acetonitrile + IS) start_hplc->add_es vortex Vortex Mix add_es->vortex precipitate Protein Precipitation vortex->precipitate centrifuge_hplc Centrifuge precipitate->centrifuge_hplc inject_hplc Inject Supernatant into HPLC centrifuge_hplc->inject_hplc

References

Technical Support Center: Optimizing Methyl Salicylate Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of methyl salicylate from plant leaves.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction process, offering step-by-step solutions to common problems.

Steam Distillation

Problem: Low or No Yield of this compound

Q1: Why is the yield of this compound lower than expected, or why am I not getting any oil at all?

A1: Low or no yield during steam distillation can be attributed to several factors, including the condition of the plant material, improper distillation parameters, and equipment issues.[1][2]

  • Plant Material: The concentration of this compound in plant leaves can vary depending on the plant's age, growing conditions, and harvest time. Using fresh, properly prepared plant material is crucial.[3] Drying the leaves before distillation can sometimes increase the yield.

  • Distillation Time: The distillation process may not be running long enough to extract all the oil. It is complete when the yield of oil collected over a 30-minute period becomes negligible.[1]

  • Steam Flow Rate: An inadequate steam flow rate can lead to inefficient extraction. Conversely, a rate that is too high can cause channeling, where steam bypasses the plant material.[1]

  • Condenser Inefficiency: If the condenser is not cooling the steam effectively, volatile compounds like this compound can be lost.[4] Ensure a consistent flow of cold water through the condenser.

  • Leaks in the Apparatus: Any leaks in the distillation setup can allow steam and volatile oils to escape, significantly reducing the yield.

Troubleshooting Steps:

  • Verify Plant Material Quality: Ensure the plant material is from a reliable source and is at the optimal stage for this compound content. Consider a pre-treatment step, such as air-drying the leaves.

  • Optimize Distillation Time: Extend the distillation time and monitor the oil collection rate to determine the optimal duration.

  • Adjust Steam Generation: Control the heating of the boiling flask to maintain a steady and appropriate steam flow rate.[1]

  • Check Condenser Performance: Confirm that the cooling water is flowing at a sufficient rate and that the condenser is free of any blockages.

  • Inspect for Leaks: Carefully check all joints and connections in the distillation apparatus for any steam leaks.

Problem: Milky or Cloudy Distillate

Q2: What causes the distillate to be milky or cloudy, and how can I resolve this?

A2: A milky or cloudy distillate, also known as an emulsion, indicates that the this compound is not fully separating from the water. This can be caused by the presence of co-extracted compounds that act as emulsifying agents.

Troubleshooting Steps:

  • Allow for Settling: Let the distillate stand for a period to see if natural separation occurs.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the distillate.[5][6] This increases the ionic strength of the aqueous layer, reducing the solubility of the oil and promoting separation.

  • Centrifugation: For small volumes, centrifuging the emulsion can help break it and separate the layers.[6]

  • Solvent Extraction: If the emulsion persists, a liquid-liquid extraction with a non-polar solvent like diethyl ether or dichloromethane can be used to recover the this compound.[7]

Solvent Extraction

Problem: Persistent Emulsion Formation During Liquid-Liquid Extraction

Q3: How can I prevent or break a persistent emulsion during the separation of the organic and aqueous layers?

A3: Emulsion formation is a common issue in liquid-liquid extraction, especially when dealing with complex plant extracts that contain natural surfactants.[5]

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.[5]

  • Solvent Choice: The choice of solvent can influence emulsion formation. Experiment with different solvents to find one that minimizes this issue.

Methods to Break Emulsions:

  • Add Brine: As with steam distillation, adding a saturated NaCl solution can help break the emulsion.[5][6]

  • Change pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.

  • Add a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[6]

  • Filtration: Passing the emulsion through a bed of glass wool or a phase separation filter can sometimes break the emulsion and separate the layers.[5]

  • Centrifugation: This is an effective method for breaking stubborn emulsions.[6]

Problem: Low Recovery of this compound After Solvent Evaporation

Q4: Why is the final yield of this compound low after removing the extraction solvent?

A4: Low recovery can be due to incomplete extraction, loss of product during workup, or degradation of the compound.

Troubleshooting Steps:

  • Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully extract the this compound from the plant material. The optimal ratio depends on the specific plant material and solvent used.

  • Increase Extraction Time and/or Temperature: Longer extraction times or increased temperature can improve extraction efficiency. However, be mindful of the potential for thermal degradation of this compound at high temperatures.[8]

  • Multiple Extractions: Performing multiple extractions with fresh solvent will yield a higher recovery than a single extraction with a large volume of solvent.[9]

  • Careful Solvent Removal: When evaporating the solvent, use a rotary evaporator under reduced pressure and at a controlled temperature to prevent the loss of the volatile this compound.

Supercritical Fluid Extraction (SFE)

Problem: Inefficient Extraction and Low Yield

Q5: What are the key parameters to adjust for optimizing this compound yield in SFE?

A5: The efficiency of SFE is highly dependent on the pressure and temperature of the supercritical fluid, typically carbon dioxide (CO2).[10]

Optimization Parameters:

  • Pressure: Increasing the pressure of the supercritical CO2 generally increases its density and solvating power, leading to a higher extraction yield.[10]

  • Temperature: The effect of temperature is more complex. At a constant pressure, increasing the temperature decreases the density of the CO2, which can reduce its solvent power. However, it can also increase the vapor pressure of this compound, potentially enhancing extraction. The optimal temperature must be determined experimentally.[10]

  • Co-solvent: Adding a small amount of a polar co-solvent, such as ethanol or methanol, to the supercritical CO2 can significantly increase the extraction efficiency of moderately polar compounds like this compound.

  • Flow Rate: The flow rate of the supercritical fluid affects the contact time with the plant material and can influence the extraction kinetics.

Troubleshooting Steps:

  • Systematically Vary Pressure and Temperature: Conduct a series of extractions at different pressures and temperatures to identify the optimal conditions for this compound extraction.

  • Evaluate the Use of a Co-solvent: If using pure CO2 results in low yields, experiment with the addition of a co-solvent.

  • Check for Leaks: Ensure the SFE system is properly sealed to maintain the desired pressure.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for obtaining high-purity this compound?

A1: Supercritical Fluid Extraction (SFE) is often considered the best method for obtaining high-purity extracts.[11] Since CO2 is a gas at ambient conditions, it is easily separated from the extract, leaving no solvent residue.[12] Steam distillation also produces a relatively pure oil, but thermal degradation of some compounds can occur.[13] Solvent extraction is effective but may require additional purification steps to remove residual solvent and co-extracted impurities.[7]

Q2: How can I purify the crude this compound extract?

A2: Several methods can be used for purification:

  • Fractional Distillation: This is a common method for purifying liquids with different boiling points.[14]

  • Column Chromatography: This technique can be used to separate this compound from other components in the extract based on their different affinities for the stationary phase.

  • Crystallization: In some cases, this compound can be purified by crystallization at low temperatures.[15]

Q3: What is the typical yield of this compound from plant leaves?

A3: The yield of essential oils, including this compound, can vary significantly depending on the plant species, growing conditions, and extraction method. Yields are often in the range of a few percent by weight of the dried plant material. For example, one study reported a yield of approximately 0.55% from thyme.[16]

Q4: What safety precautions should be taken when working with the solvents used for extraction?

A4: Always work in a well-ventilated area, preferably in a fume hood, when using organic solvents like diethyl ether, dichloromethane, or methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of organic solvents and avoid any potential ignition sources.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

FeatureSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle Volatilization of compounds with steamDissolution in an organic solventDissolution in a supercritical fluid (e.g., CO2)
Typical Solvents Water (steam)Diethyl ether, Dichloromethane, EthanolCarbon Dioxide (often with a co-solvent)
Operating Temperature ~100 °CVaries with solvent (typically room temp to boiling point)Typically 31-60 °C
Operating Pressure AtmosphericAtmosphericHigh pressure (e.g., 100-350 bar)
Selectivity ModerateLow to moderateHigh (tunable with pressure and temperature)
Purity of Extract High (no solvent residue)Moderate (requires solvent removal)Very high (no solvent residue)
Potential for Thermal Degradation Possible for heat-sensitive compoundsLow (if performed at low temperatures)Minimal
Equipment Cost Low to moderateLowHigh

Experimental Protocols

Protocol 1: Steam Distillation
  • Preparation of Plant Material: Weigh a known amount of fresh or dried plant leaves. If using fresh leaves, they can be chopped to increase the surface area.

  • Apparatus Setup: Set up a steam distillation apparatus consisting of a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).[3]

  • Distillation: Add distilled water to the boiling flask and the plant material to the biomass flask. Heat the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound with it.[17]

  • Condensation and Collection: The steam and oil vapor mixture is cooled in the condenser and collected in the separatory funnel. Continue the distillation until no more oil is collected.[18]

  • Separation: Allow the distillate to separate into an aqueous layer and an organic layer (this compound). Drain the lower aqueous layer to isolate the this compound.

Protocol 2: Solvent Extraction (Soxhlet)
  • Preparation of Plant Material: Weigh a known amount of dried and ground plant leaves and place them in a thimble.

  • Apparatus Setup: Set up a Soxhlet extractor with a round-bottom flask containing the extraction solvent, the Soxhlet extractor containing the thimble, and a condenser.

  • Extraction: Heat the solvent in the round-bottom flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble. When the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted this compound. This process is repeated for several hours.

  • Solvent Removal: After the extraction is complete, remove the solvent from the extract using a rotary evaporator to obtain the crude this compound.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation of Plant Material: Weigh a known amount of dried and ground plant leaves and pack them into the extraction vessel.

  • Apparatus Setup: Place the extraction vessel into the SFE system.

  • Extraction: Pressurize and heat the CO2 to its supercritical state. Pump the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Separation: The mixture of supercritical CO2 and extracted compounds flows to a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, and the this compound precipitates out and is collected.[10]

  • Collection: The collected this compound is then weighed to determine the yield.

Visualizations

Steam_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_sep Separation prep Prepare Plant Material setup Setup Apparatus prep->setup distill Generate Steam & Pass Through Biomass setup->distill condense Condense Steam & Oil Vapor distill->condense collect Collect Distillate condense->collect separate Separate Oil & Water Layers collect->separate product This compound separate->product

Caption: Steam Distillation Experimental Workflow.

Troubleshooting_Low_Yield start Low/No Yield q1 Check Plant Material Quality? start->q1 s1 Use fresh/properly prepared material q1->s1 Yes q2 Optimize Distillation Time? q1->q2 No s1->q2 s2 Extend distillation duration q2->s2 Yes q3 Adjust Steam Flow Rate? q2->q3 No s2->q3 s3 Control heating for steady steam q3->s3 Yes q4 Check Condenser Efficiency? q3->q4 No s3->q4 s4 Ensure adequate cooling q4->s4 Yes q5 Inspect for Leaks? q4->q5 No s4->q5 s5 Seal all joints and connections q5->s5 Yes end Yield Improved q5->end No s5->end

Caption: Troubleshooting Logic for Low Yield in Steam Distillation.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extract Extraction cluster_isolate Isolation prep Prepare Plant Material setup Setup Soxhlet Apparatus prep->setup extract Continuous Solvent Extraction setup->extract evap Evaporate Solvent extract->evap product Crude this compound evap->product

Caption: Solvent Extraction (Soxhlet) Experimental Workflow.

References

Technical Support Center: Methyl Salicylate Quantification by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of methyl salicylate by gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing in this compound analysis is often due to active sites in the GC system, particularly in the injector liner or the column itself. These active sites can be exposed silanol groups that interact with the polar functional groups of this compound, causing the peak to tail.[1][2][3] Other causes can include column contamination, improper column installation, or issues with the injection technique.[2][3]

Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that appear in your chromatogram.[4][5][6] They can originate from various sources, including contaminated carrier gas, septum bleed, contamination in the injection port, or carryover from a previous injection.[4][7] To eliminate them, start by running a blank solvent injection to confirm the presence of ghost peaks. Then, systematically check for sources of contamination, such as changing the septum, cleaning the injector liner, and ensuring high-purity carrier gas.[4][7]

Q3: What type of GC column is best suited for this compound analysis?

A3: A mid-polar capillary column is generally recommended for the analysis of this compound. Columns such as a DB-624 or a DB-23 have been shown to provide good separation and peak shape for this compound and other related compounds.[8][9] The choice of column will also depend on the other components in your sample matrix.

Q4: My calibration curve for this compound is not linear. What could be the issue?

A4: Non-linearity in the calibration curve can be caused by several factors. At high concentrations, detector saturation can occur. At low concentrations, adsorption of the analyte to active sites in the system can lead to a non-linear response. Ensure your calibration standards are within the linear range of the detector and that your GC system is properly passivated to minimize active sites.

Q5: Why am I seeing two peaks for a pure standard of this compound?

A5: While it may seem counterintuitive, observing two peaks for a neat this compound standard can occur.[10] This could be due to a closely related impurity that produces similar fragments in the mass spectrometer.[10] It is also possible that isomerization or degradation is occurring in the hot injector. To investigate this, it is recommended to analyze the sample using a different analytical technique, such as thin-layer chromatography, and to carefully examine the mass spectra of both peaks.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" extending from the front of the peak.

Possible Causes and Solutions:

CauseSolution
Active sites in the injector or column Deactivate the glass wool in the liner or use a liner with deactivation. Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites.[11]
Column contamination Bake out the column at a high temperature to remove contaminants. If contamination is severe, the column may need to be replaced.[11]
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions. A poor cut can cause turbulence and peak tailing.[2]
Sample overload Dilute the sample to a lower concentration. Overloading the column can lead to peak fronting.
Inappropriate injection technique Use a consistent and rapid injection technique. A slow injection can cause band broadening and peak tailing.
Issue 2: Ghost Peaks Appearing in the Chromatogram

Symptoms:

  • Unexpected peaks in blank runs or between sample peaks.

Possible Causes and Solutions:

CauseSolution
Septum Bleed Use high-quality, low-bleed septa and replace them regularly. Septum degradation products can leach into the injector and appear as ghost peaks.[7][12]
Contaminated Carrier Gas Ensure high-purity carrier gas is used. Install and regularly replace carrier gas purifiers to remove contaminants.[4]
Injector Contamination Clean the injector port and replace the liner. Sample residues can accumulate in the injector and slowly bleed out, causing ghost peaks.[7]
Sample Carryover Implement a thorough rinse of the syringe between injections with a strong solvent. Increase the bake-out time between runs to ensure all components from the previous sample have eluted.

Experimental Protocols

Example GC Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation:

  • For liquid samples (e.g., topical formulations), accurately weigh a portion of the sample and dissolve it in a suitable solvent such as methanol or isopropyl alcohol.[8][13]

  • For solid samples, an extraction step may be necessary.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • An internal standard, such as camphor or anethole, can be used to improve accuracy and precision.[8][13]

2. GC Parameters:

ParameterExample Value
Column DB-624 (30 m x 0.53 mm, 3 µm film thickness)[8]
Carrier Gas Helium or Nitrogen[8][9]
Flow Rate 5 mL/min[8]
Inlet Temperature 250 - 280°C[8][9]
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C[9]
Injection Volume 1 µL
Oven Program Initial temperature 90°C, ramp at 8°C/min to 181°C, hold for 4 min.[8]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dilution Dilution & Internal Standard Addition Sample->Dilution Standard Standard Preparation Standard->Dilution Injection Injection Dilution->Injection Separation GC Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical workflow for the quantification of this compound by gas chromatography.

Troubleshooting_Tree start Problem with GC Analysis peak_shape Poor Peak Shape? start->peak_shape ghost_peaks Ghost Peaks Present? peak_shape->ghost_peaks No tailing Tailing or Fronting? peak_shape->tailing Yes retention_shift Retention Time Shift? ghost_peaks->retention_shift No blank_run Run Blank Solvent ghost_peaks->blank_run Yes check_flow Check Carrier Gas Flow Rate retention_shift->check_flow Yes check_column Check Column Installation & Cut tailing->check_column Yes trim_column Trim Column Inlet check_column->trim_column check_liner Check/Replace Injector Liner trim_column->check_liner check_overload Check for Sample Overload check_liner->check_overload check_septum Check/Replace Septum blank_run->check_septum check_gas Check Carrier Gas Purity check_septum->check_gas clean_injector Clean Injector Port check_gas->clean_injector check_temp Verify Oven Temperature Program check_flow->check_temp check_leaks Check for System Leaks check_temp->check_leaks

Caption: A decision tree for troubleshooting common issues in this compound GC analysis.

References

interference of other volatile compounds in methyl salicylate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methyl Salicylate Analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the interference of other volatile compounds during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can it affect my this compound analysis?

A1: Co-elution occurs when two or more different compounds are not fully separated by the analytical column and elute at the same time, resulting in a single, overlapping chromatographic peak.[1][2] This can lead to inaccurate identification and quantification of this compound, as the detector response will be a sum of all co-eluting compounds.

Q2: How can I determine if my this compound peak has co-eluting interferences?

A2: Detecting co-elution requires a careful examination of your chromatographic and spectral data. Here are some key indicators:

  • Asymmetrical Peak Shape: Look for peaks with "shoulders" or "fronting/tailing," which can suggest the presence of more than one compound.[1][2]

  • Mass Spectral Inconsistency: If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, examine the mass spectra at different points across the peak (upslope, apex, and downslope).[1][2] If the mass spectra are not identical, it indicates the presence of multiple compounds.

  • Diode Array Detector (DAD) Analysis: For High-Performance Liquid Chromatography (HPLC) systems, a DAD can acquire multiple UV spectra across a single peak.[1][2] If these spectra differ, co-elution is likely occurring.

Q3: What are the common sources of interfering volatile compounds?

A3: Interfering compounds can originate from various sources, including:

  • The sample matrix: In complex matrices like plant tissues, many other volatile and semi-volatile organic compounds are present, some of which may have similar chemical properties to this compound.[3][4][5]

  • Sample preparation: Solvents, reagents, or contaminants introduced during sample extraction and preparation can be a source of interference.[6][7]

  • The analytical system: Contamination in the injector, column, or carrier gas can lead to ghost peaks that may interfere with the analysis.[7][8] Phthalates from plasticware are also a common source of contamination.

Q4: Can sample preparation help in reducing interference?

A4: Yes, appropriate sample preparation is crucial for minimizing interference. Several techniques can be employed:

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique that can selectively extract and concentrate volatile and semi-volatile compounds from the sample headspace or directly from the sample.[9][10][11][12][13] By choosing an appropriate fiber coating, you can enhance the selectivity for this compound.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample by removing interfering compounds from the matrix before analysis.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in immiscible liquids, which can help in isolating this compound from interfering substances.[9]

  • Headspace (HS) Extraction: This method is useful for analyzing volatile compounds in solid or liquid samples by sampling the vapor phase above the sample, which can reduce the introduction of non-volatile matrix components into the analytical system.[6]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving interference issues in your this compound analysis.

Step 1: Confirm the Identity of the this compound Peak
  • Verify Retention Time: Compare the retention time of your peak of interest with that of a pure this compound standard analyzed under the same conditions.

  • Check Mass Spectrum: If using GC-MS, compare the mass spectrum of your peak with a reference spectrum from a library (e.g., NIST) or a pure standard. The key fragments for this compound are m/z 152 (molecular ion), 120, and 92.[14][15][16]

Step 2: Assess Peak Purity
  • Examine Peak Shape: Look for any signs of asymmetry, such as shoulders or excessive tailing, which may indicate co-elution.[1][2]

  • Mass Spectral Deconvolution: Use your instrument's software to check for spectral purity across the peak. A changing mass spectrum across the peak is a strong indicator of co-elution.[1][2]

Step 3: Modify Your Analytical Method to Resolve Co-elution

If co-elution is confirmed, you may need to modify your chromatographic method.

  • Adjust the GC Oven Temperature Program:

    • Lower the initial temperature: This can improve the separation of early-eluting compounds.[1]

    • Decrease the ramp rate: A slower temperature ramp can increase the separation between closely eluting peaks.[1]

  • Change the GC Column:

    • If you are using a non-polar column, switching to a column with a different stationary phase (e.g., a mid-polar or polar column) can alter the selectivity and improve separation.[1]

  • Optimize the Carrier Gas Flow Rate: Adjusting the flow rate to the optimal linear velocity for your column can enhance resolution.[1]

Step 4: Improve Sample Preparation
  • Enhance Selectivity: Optimize your sample preparation method to selectively extract this compound while minimizing the co-extraction of interfering compounds. This could involve changing the SPME fiber coating, the SPE sorbent, or the LLE solvent system.[9]

  • Perform a Blank Run: Analyze a blank sample (e.g., the extraction solvent) to check for contamination from your sample preparation procedure.[8]

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plant Tissue using Headspace-SPME

This protocol is adapted for the analysis of this compound in plant tissues, such as tomato leaves.[3][17]

1. Sample Preparation:

  • Weigh approximately 0.1 g of fresh plant tissue into a 20 mL headspace vial.
  • Add an internal standard if required for quantification.
  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace-Solid Phase Microextraction (HS-SPME):

  • Fiber: 100 µm polydimethylsiloxane (PDMS)
  • Incubation Temperature: 60°C
  • Incubation Time: 30 min
  • Extraction Time: 30 min

3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Injection Port Temperature: 250°C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 min
  • Ramp 1: 5°C/min to 150°C
  • Ramp 2: 10°C/min to 250°C, hold for 5 min
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Scan Range: m/z 40-400

Protocol 2: HPLC-DAD Analysis of this compound in a Cream Formulation

This protocol is suitable for the analysis of this compound in pharmaceutical or cosmetic creams.[18][19]

1. Sample Preparation:

  • Accurately weigh a portion of the cream containing approximately 10 mg of this compound into a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
  • Allow the solution to cool to room temperature and dilute to volume with methanol.
  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

2. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) Parameters:

  • HPLC Column: C8 (150 mm x 4.6 mm, 5 µm) or equivalent
  • Mobile Phase: Methanol:Water (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 35°C
  • Detection Wavelength: 304 nm

Data and Tables

Table 1: Common Potential Interferents in this compound Analysis
Compound ClassExamplesRationale for InterferenceRecommended Action
Salicylate Esters Ethyl salicylate, Propyl salicylate, Butyl salicylateStructural similarity and similar volatility can lead to co-elution.[20][21]Use a high-resolution capillary GC column and an optimized temperature program.
Monoterpenes & Sesquiterpenes Linalool, Limonene, FarneseneOften present in high concentrations in plant samples and can have similar retention times.[5][22]Optimize the GC temperature program and use mass spectral data to confirm peak identity.
Phthalates Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP)Common contaminants from plasticware used in sample preparation.Use glass labware and high-purity solvents. Run a blank to identify contamination.
Menthol & Camphor -Often formulated with this compound in topical analgesics.[23][24]A well-optimized GC or HPLC method can separate these compounds.[23][24]
Table 2: Key Mass Spectral Fragments for this compound Identification
m/zIon IdentityRelative Abundance
152 [M]+ (Molecular Ion)High
120 [M - CH3OH]+High (Often the base peak)
92 [C6H4O]+High

Data compiled from NIST Mass Spectrometry Data Center and other sources.[14][15][16][25]

Table 3: Comparison of Analytical Techniques for this compound Analysis
TechniqueAdvantagesDisadvantagesBest For
GC-MS High sensitivity and selectivity, provides structural information for peak identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds.Analysis of volatile and semi-volatile compounds in complex matrices.[3][17]
HPLC-DAD/UV Suitable for non-volatile and thermally labile compounds, robust and widely available.Lower sensitivity and selectivity compared to MS, peak identification is based on retention time and UV spectrum only.Quantification of this compound in simpler matrices like pharmaceutical formulations.[18][19]

Visual Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Interference in this compound Analysis start Suspected Interference (e.g., poor peak shape, inaccurate quantification) step1 Step 1: Confirm Peak Identity - Compare retention time with standard - Match mass spectrum with library/standard start->step1 decision1 Is the peak correctly identified as this compound? step1->decision1 step2 Step 2: Assess Peak Purity - Examine peak for asymmetry (shoulders, tailing) - Check for mass spectral purity across the peak decision1->step2 Yes end_fail Re-evaluate sample matrix and potential interferents. Consult further resources. decision1->end_fail No decision2 Is the peak pure? step2->decision2 step3 Step 3: Optimize Chromatographic Method - Adjust GC oven temperature program - Change GC column stationary phase - Optimize carrier gas flow rate decision2->step3 No end_success Analysis Successful (Accurate and precise results) decision2->end_success Yes step4 Step 4: Improve Sample Preparation - Enhance extraction selectivity (e.g., change SPME fiber) - Run a method blank to check for contamination step3->step4 step4->step1 Re-analyze

Caption: A step-by-step workflow for troubleshooting interference issues.

AnalysisWorkflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis sample Sample Collection extraction Selective Extraction (e.g., HS-SPME, LLE, SPE) sample->extraction cleanup Sample Cleanup (if necessary) extraction->cleanup injection GC or HPLC Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS or DAD Detection separation->detection integration Peak Integration detection->integration identification Peak Identification (Retention Time & Mass Spectrum) integration->identification quantification Quantification identification->quantification end_report Final Report quantification->end_report start Start start->sample

Caption: A general workflow from sample preparation to data analysis.

References

Technical Support Center: Improving the Stability of Methyl Salicylate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of methyl salicylate standard solutions. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound is hydrolysis.[1][2][3] In the presence of water, particularly under basic[1][4][5] or acidic conditions, the ester bond of this compound can be cleaved to form salicylic acid and methanol.[1][3] This process can be accelerated by heat.[3][6]

Q2: What are the ideal storage conditions for this compound standard solutions?

A2: To ensure stability, standard solutions of this compound should be stored in tightly sealed containers in a cool, dry, and dark place.[6][7] Refrigeration at 2°C–8°C is recommended for longer-term storage as it significantly slows the rate of degradation compared to room temperature.[8] It is also crucial to protect solutions from direct sunlight and heat sources.[9]

Q3: Which solvent is best for preparing this compound standard solutions?

A3: Methanol is a commonly used and effective solvent for preparing this compound stock solutions.[8][10] For analytical purposes, such as HPLC, the mobile phase, often a mixture of methanol and water (e.g., 65:35 v/v), is used as the diluent.[10] Aprotic solvents like acetonitrile can also be used. It is critical to avoid highly aqueous or alkaline solutions for long-term storage due to the risk of hydrolysis.

Q4: How long can I expect my this compound standard solution to be stable?

A4: The stability period depends heavily on the solvent, concentration, and storage conditions. A study showed that a 0.1 mg/mL solution of this compound in a methanol-water mobile phase was stable for at least 48 hours when stored on a lab bench under normal lighting, with less than 0.5% change in peak area.[10][11] For an extemporaneously prepared ointment, the shelf life (t90%) was found to be 131 days at room temperature (25°C ± 5°C) and 176 days when refrigerated (2°C–8°C).[8]

Troubleshooting Guide

Problem: I'm seeing a decrease in the peak area of my this compound standard in my chromatograms over time.

  • Possible Cause 1: Hydrolysis. The most likely cause is the degradation of this compound into salicylic acid and methanol.[1][3] This is accelerated by the presence of water, especially at non-neutral pH, and higher temperatures.

  • Solution:

    • Solvent Check: Ensure you are using a solvent with low water content, such as HPLC-grade methanol or acetonitrile.

    • pH Control: Avoid acidic or basic conditions in your solvent. If buffers are necessary, prepare fresh solutions and re-evaluate stability over a shorter timeframe.

    • Storage: Store your standard solutions in a refrigerator (2°C–8°C) in tightly capped, amber vials to protect from light and prevent solvent evaporation.

    • Prepare Freshly: For high-accuracy quantitative analysis, it is best practice to prepare working standards fresh from a stock solution daily.[10]

Problem: An extra peak is appearing in my chromatograms near the this compound peak.

  • Possible Cause: Formation of Salicylic Acid. The new peak is likely salicylic acid, the primary hydrolysis product.[1][4][5] You can confirm this by running a salicylic acid standard under the same chromatographic conditions.

  • Solution:

    • Forced Degradation Study: To confirm, you can perform a forced degradation study. Gently heat a small aliquot of your standard or expose it to mild acidic or basic conditions.[12][13] The growth of the new peak corresponding to salicylic acid will confirm the degradation pathway.

    • Review Storage: This indicates that your current storage conditions are insufficient to prevent degradation. Immediately implement the storage solutions mentioned above (refrigeration, protection from light, use of appropriate solvents).

Visualizing the Degradation Pathway

The primary chemical instability of this compound in solution is its hydrolysis.

G MS This compound SA Salicylic Acid MS->SA Hydrolysis catalyst Accelerated by: - Heat - Acid/Base MS->catalyst H2O Water (H₂O) H2O->SA MeOH Methanol

Caption: Hydrolysis of this compound to salicylic acid and methanol.

Quantitative Stability Data

The stability of this compound is highly dependent on the storage temperature and the formulation vehicle. The data below illustrates the percentage of this compound remaining over time under different conditions.

Table 1: Stability of this compound in an Ointment Formulation[8]

Time (Days)% Remaining at Room Temp (25°C ± 5°C)% Remaining in Refrigerator (2°C–8°C)
0100 ± 0.98100 ± 1.30
3096.85 ± 1.2197.61 ± 2.36
6095.97 ± 2.1096.92 ± 1.82
9092.94 ± 2.7394.64 ± 0.68
12090.61 ± 2.1292.95 ± 2.01
Shelf Life (t90%) 131 days 176 days

Table 2: Short-Term Stability of this compound in Analytical Solution[10][11]

Time (Hours)ConditionsChange in Peak Area (%)Relative Standard Deviation (RSD) (%)
0 to 480.1 mg/mL in mobile phase, lab bench, normal light< 0.5%0.08 - 0.32

Experimental Protocols

Protocol: Stability Indicating HPLC Method

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound solutions.

1. Materials and Equipment:

  • This compound Reference Standard

  • HPLC-grade Methanol[8][10]

  • HPLC-grade Water

  • Acetic Acid (optional, for mobile phase pH adjustment)[10]

  • HPLC system with UV detector

  • C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[10]

  • Volumetric flasks and pipettes

  • 0.45 µm membrane filters

2. Chromatographic Conditions (Example): [10]

  • Mobile Phase: Methanol:Water (65:35, v/v). Acetic acid (1%) may be added.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 304 nm

  • Injection Volume: 20 µL

3. Solution Preparation:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard (e.g., 100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

4. Stability Study Workflow:

  • Prepare the working standard solution.

  • Analyze the solution immediately (T=0) by making triplicate injections into the HPLC system.

  • Store aliquots of the solution under desired conditions (e.g., room temperature on the lab bench, refrigerated at 4°C, protected from light).

  • At specified time points (e.g., 6, 12, 24, 48 hours), remove an aliquot from each storage condition.

  • Allow the refrigerated sample to equilibrate to room temperature.

  • Inject each sample in triplicate.

  • Calculate the percentage of this compound remaining by comparing the average peak area at each time point to the average peak area at T=0.

  • Monitor for the appearance and growth of any new peaks.

Workflow Diagram: Stability Study

G cluster_storage 3. Store Aliquots prep 1. Prepare Standard Solution (e.g., 100 µg/mL) t0 2. Initial Analysis (T=0) Inject triplicate prep->t0 store_rt Room Temperature t0->store_rt Aliquot 1 store_fridge Refrigerated (4°C) t0->store_fridge Aliquot 2 analysis 4. Analyze at Time Points (e.g., 24h, 48h) store_rt->analysis store_fridge->analysis calc 5. Calculate % Remaining Compare peak areas to T=0 analysis->calc report 6. Report Results Stability vs. Time & Condition calc->report

Caption: Experimental workflow for a typical this compound stability study.

References

Technical Support Center: Method Validation for Methyl Salicylate Analysis in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of methyl salicylate in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in complex mixtures?

A1: The most common analytical techniques for quantifying this compound in complex mixtures are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).[1][2][3] The choice between HPLC and GC often depends on the volatility of this compound and the other components in the sample matrix. GC is particularly suitable for volatile compounds like this compound and can be effective for simultaneous analysis with other volatile components like menthol and camphor.[2][4] HPLC is a versatile technique for less volatile compounds and is widely used for pharmaceutical formulations.[5][6][7][8]

Q2: What are the key parameters to consider during method validation for this compound analysis?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key parameters for analytical method validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11][12] These parameters ensure that the analytical method is suitable for its intended purpose, providing reliable and reproducible results.[9]

Q3: How do I demonstrate the specificity of my analytical method for this compound in a complex matrix?

A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] To demonstrate specificity, you should analyze a blank sample (matrix without this compound) and a placebo sample (matrix with all components except this compound). No interfering peaks should be observed at the retention time of this compound.[13] You can also perform stress testing on the sample (e.g., exposure to acid, base, heat, light, and oxidation) to ensure that degradation products do not interfere with the this compound peak.

Q4: What is an acceptable linearity range and correlation coefficient for this compound analysis?

A4: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A common approach is to prepare a series of standard solutions of this compound at different concentrations and analyze them. The linearity is then evaluated by plotting the analytical response versus the concentration and performing a linear regression analysis. A correlation coefficient (r²) of greater than 0.999 is generally considered acceptable.[5][6] The concentration range for linearity studies can vary depending on the specific application, but examples from the literature include 25-175 µg/mL and 300-1500 µg/mL for HPLC methods, and 100-300 µg/mL for GC methods.[4][6][7]

Q5: How are accuracy and precision evaluated during method validation?

A5:

  • Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. Acceptable recovery is typically between 98% and 102%.[13]

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-day precision) is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and with the same equipment.

    • Intermediate precision (Inter-day precision) is evaluated by analyzing the same sample on different days, with different analysts, and/or with different equipment. An RSD of ≤ 2% is commonly considered acceptable for both repeatability and intermediate precision.[9]

Troubleshooting Guides

Problem 1: Poor peak shape (tailing or fronting) for this compound in HPLC analysis.

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acidic compounds like salicylic acid (a potential related substance), a lower pH (e.g., around 3) can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Secondary Interactions with Silica Support Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.

Problem 2: Inconsistent retention times for this compound in GC analysis.

Possible Cause Troubleshooting Step
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Changes in Carrier Gas Flow Rate Check for leaks in the gas lines and ensure the flow controller is functioning correctly.
Column Bleed or Degradation Condition the column at a high temperature. If the problem continues, the column may need to be replaced.
Sample Matrix Effects Use a liner with glass wool to trap non-volatile residues. Perform regular maintenance on the injection port.

Problem 3: Low recovery of this compound during sample preparation from an ointment or cream.

Possible Cause Troubleshooting Step
Incomplete Extraction from the Matrix Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, vortexing).
Poor Solubility in the Extraction Solvent Test different extraction solvents or solvent mixtures. Methanol is a commonly used solvent for extracting this compound from topical formulations.[1][6]
Adsorption to Labware Use silanized glassware to minimize adsorption.
Degradation during Extraction Protect the sample from light and heat during the extraction process.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound in a Topical Ointment

This protocol is a general guideline and may require optimization for specific formulations.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 300 µg/mL.[4]

    • Prepare an internal standard solution (e.g., camphor at 100 µg/mL) in methanol.[1]

  • Sample Preparation:

    • Accurately weigh a portion of the ointment equivalent to a target concentration of this compound (e.g., 200 µg/mL) into a volumetric flask.

    • Add a known volume of the internal standard solution.

    • Add methanol and extract the this compound by sonicating for 15-20 minutes.

    • Allow the solution to cool to room temperature and dilute to the final volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: DB-23 (60 m x 250 µm x 0.25 µm) or equivalent.[4]

    • Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min.[4]

    • Injector Temperature: 250°C.[4]

    • Detector Temperature (FID): 280°C.[4]

    • Oven Temperature Program: Initial temperature of 125°C for 5 minutes, then ramp at 3°C/min to 150°C, then ramp at 10°C/min to 200°C.[4]

    • Injection Volume: 2 µL.[4]

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for both the standard solutions and the sample.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: RP-HPLC-UV Analysis of this compound in a Cream Formulation

This protocol is a general guideline and may require optimization for specific formulations.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 175 µg/mL.[6]

  • Sample Preparation:

    • Accurately weigh a portion of the cream equivalent to a target concentration of this compound (e.g., 100 µg/mL) into a volumetric flask.

    • Add a portion of the mobile phase and heat on a water bath to aid in dispersion.

    • Cool to room temperature and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.[6]

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 or equivalent C18 column.[6]

    • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 304 nm.[6]

    • Injection Volume: 20 µL.[6]

  • Data Analysis:

    • Measure the peak area of this compound in the chromatograms of the standard solutions and the sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: Typical Method Validation Parameters for this compound Analysis by HPLC

ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 25 - 175 µg/mL[6]r² > 0.999
Accuracy (% Recovery) 99.78 - 100.0%[6]98 - 102%
Precision (RSD%) < 2.0%[6]≤ 2%
LOD 0.0271 µg/mL[14]-
LOQ 0.25 µg/mL[8]-

Table 2: Typical Method Validation Parameters for this compound Analysis by GC

ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 100 - 300 µg/mL[4]r² > 0.999
Accuracy (% Recovery) 99.95%[4]98 - 102%
Precision (RSD%) < 1.00%[15]≤ 2%
LOD 5.0 ng[1]-
LOQ --

Visualizations

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC/GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RU1 System Suitability Testing MV6->RU1 Method Implementation RU2 Sample Analysis RU1->RU2 RU3 Quality Control RU2->RU3

Caption: Workflow for Analytical Method Validation.

TroubleshootingTree Problem Analytical Problem Encountered CheckSystem Check System Suitability Problem->CheckSystem Pass System Suitability Passes? CheckSystem->Pass CheckSamplePrep Investigate Sample Preparation Pass->CheckSamplePrep Yes CheckMethodParams Review Method Parameters Pass->CheckMethodParams No ResolveSamplePrep Optimize Extraction (e.g., Solvent, Time) CheckSamplePrep->ResolveSamplePrep ResolveSystem Troubleshoot Instrument (e.g., Leaks, Detector) CheckMethodParams->ResolveSystem ResolveMethod Adjust Method (e.g., Mobile Phase, Temp) CheckMethodParams->ResolveMethod Success Problem Resolved ResolveSystem->Success ResolveSamplePrep->Success ResolveMethod->Success

Caption: Troubleshooting Decision Tree for Analysis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of methyl salicylate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a lower-than-expected signal for this compound in my plasma samples compared to my standards prepared in a clean solvent. What could be the cause?

Answer: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[1][2] Co-eluting endogenous components from the plasma matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the MS source, leading to a decreased signal intensity.[3][4]

To confirm and address this, you can follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow for Ion Suppression start Low Signal in Matrix Samples confirm_me Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm_me optimize_sp Optimize Sample Preparation confirm_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is end Accurate Quantification use_is->end

Caption: A workflow for troubleshooting ion suppression.

Question 2: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound assay?

Answer: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment using Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

  • Quantitative Assessment using Post-Extraction Spike: This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a clean solvent versus the matrix extract.[4][7]

Experimental Protocol: Post-Column Infusion

Objective: To qualitatively identify chromatographic regions with ion suppression.

Materials:

  • Syringe pump

  • Tee-union

  • Syringe with a standard solution of this compound

  • Blank matrix extract (prepared using your sample preparation method)

  • LC-MS system

Procedure:

  • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion: Fill the syringe with a this compound standard solution at a concentration that provides a stable signal. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

  • Data Acquisition: Begin infusing the this compound solution and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. You should observe a stable baseline signal.

  • Injection of Blank Matrix: Inject a blank matrix extract onto the LC column.

  • Analysis: Monitor the baseline signal. A significant drop in the signal indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of this deviation corresponds to the elution of interfering matrix components.[2]

Experimental Protocol: Quantitative Post-Extraction Spike

Objective: To quantify the percentage of matrix effect.

Procedure:

  • Prepare Two Sets of Samples:

    • Set A: Spike a known amount of this compound into a clean solvent (e.g., mobile phase).

    • Set B: Extract a blank plasma sample using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation: Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.[7]

    • A value > 100% indicates ion enhancement.

Question 3: My results are inconsistent across different batches of plasma. How can I improve reproducibility?

Answer: Inconsistent results often stem from variability in the matrix composition between different samples or batches, leading to differential matrix effects.[8] To improve reproducibility, consider the following strategies:

  • Robust Sample Preparation: Implement a more rigorous sample cleanup method to remove a larger portion of the interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation (PPT).[3][9]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as d4-Methyl Salicylate, is the most effective way to compensate for matrix effect variability.[10][11] Since the SIL-IS is chemically almost identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[8]

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to normalize for consistent matrix effects.[1]

FAQs: Overcoming Matrix Effects in this compound Analysis

Q1: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A1: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, and endogenous small molecules that can co-elute with this compound. Electrospray ionization (ESI) is particularly susceptible to these interferences.[2][3]

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: While protein precipitation is a simple and common technique, it is often insufficient for removing phospholipids, a major cause of ion suppression.[9] For cleaner extracts and reduced matrix effects, consider the following:

  • Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for more polar analytes.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing phospholipids and other interferences.[3][9] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[9]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Phospholipid Removal EfficiencyRelative Matrix Effect ReductionAnalyte Recovery for Small Molecules
Protein Precipitation (PPT)LowLowHigh
Liquid-Liquid Extraction (LLE)Moderate to HighModerate to HighVariable
Solid-Phase Extraction (SPE)HighHighGood to High
HybridSPE®-PhospholipidVery HighVery HighHigh

This table provides a general comparison. Actual performance will depend on the specific analyte and matrix.

Q3: How do I choose the right internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as d4-Methyl Salicylate .[10] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same matrix effects, leading to the most accurate and precise results.[11] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is not affected differently by the matrix than the analyte.

Caption: Decision tree for internal standard selection.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple method to reduce the concentration of interfering matrix components.[12] However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially if the concentration of this compound is low.[7] This approach is only feasible when the analyte concentration is high enough to be detected accurately after dilution.

Q5: My chromatography shows poor peak shape for this compound. Could this be related to matrix effects?

A5: Yes, matrix effects can contribute to poor peak shape.[13] High concentrations of matrix components can overload the analytical column, leading to peak broadening, tailing, or splitting. Improving sample cleanup is the first step. Additionally, optimizing the chromatographic conditions, such as the mobile phase gradient and column chemistry, can help separate this compound from co-eluting interferences.[14]

References

Technical Support Center: Optimization of Headspace Sampling for Volatile Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of headspace sampling for volatile methyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the analysis of this compound using headspace gas chromatography (HS-GC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the experimental process.

Q1: What are the key parameters to optimize for headspace sampling of this compound?

A1: The most critical parameters to optimize for headspace sampling of this compound are incubation temperature, incubation time, sample matrix, and the choice between static and dynamic headspace. For Headspace Solid-Phase Microextraction (HS-SPME), the choice of fiber is also crucial. Optimization of these parameters will ensure efficient partitioning of this compound from the sample matrix into the headspace, leading to accurate and reproducible results.

Q2: I am not getting any peak or a very small peak for this compound. What are the possible causes and solutions?

A2: This is a common issue that can stem from several factors:

  • Inadequate Incubation Temperature or Time: this compound may not have partitioned sufficiently into the headspace.

    • Solution: Increase the incubation temperature and/or time. A good starting point is to set the temperature 20°C below the boiling point of your sample solvent and equilibrate for at least 15-30 minutes. Be cautious not to exceed the temperature limits of your vial septa to avoid degradation and potential leaks.

  • Improper Sample Preparation: The sample matrix can significantly affect the release of this compound.

    • Solution: For viscous samples like creams or ointments, dilution with a suitable solvent like liquid paraffin can improve the release of volatiles. For solid samples, grinding them to increase the surface area can be beneficial.

  • Leaks in the System: Leaks in the vial, transfer line, or GC inlet can lead to sample loss.

    • Solution: Ensure vials are properly capped and crimped. Regularly check for leaks in the transfer line and connections to the GC inlet. Dynamic leak checking features on modern headspace samplers can be very helpful.

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of your method.

    • Solution: Consider using a more sensitive technique like dynamic headspace or HS-SPME, which can concentrate the analytes. You can also try to increase the sample amount, but be mindful of keeping at least 50% headspace volume in the vial.

Q3: My this compound peak is broad or tailing. How can I improve the peak shape?

A3: Poor peak shape is often indicative of issues with the chromatography rather than the headspace sampling itself, although sampling parameters can contribute.

  • Sub-optimal GC Inlet Conditions: A slow transfer of the sample from the headspace unit to the GC column can cause band broadening.

    • Solution: Increase the split ratio to ensure a faster transfer of the sample onto the column, which will result in sharper peaks.[1] Using a narrow bore GC liner can also help prevent band broadening.

  • Column Issues: The GC column may be contaminated or not suitable for the analysis.

    • Solution: Check for column contamination at the inlet and trim a small portion if necessary. Ensure the column stationary phase is appropriate for the analysis of a relatively polar compound like this compound.

  • Condensation in the Transfer Line: If the transfer line temperature is too low, the analyte can condense before reaching the GC column.

    • Solution: Set the transfer line temperature high enough to prevent condensation. A good starting point is 10-20°C above the oven temperature.

Q4: How does the sample matrix affect the analysis of this compound, and how can I mitigate these effects?

A4: The sample matrix can have a significant impact on the partitioning of this compound into the headspace, a phenomenon known as the "matrix effect".[2][3]

  • Viscous and Complex Matrices: In matrices like ointments, creams, or biological fluids, this compound can be strongly retained, leading to lower recovery.

    • Solution: Diluting the sample with a solvent that is compatible with both the sample and the analyte can help. For topical formulations, liquid paraffin has been used successfully as a dilution solvent.[4] For biological samples, protein precipitation followed by extraction may be necessary.

  • "Salting Out" Effect: The addition of salt to aqueous samples can increase the volatility of polar organic compounds like this compound by decreasing their solubility in the aqueous phase.

    • Solution: For aqueous samples, saturating the sample with a salt like sodium chloride (NaCl) can enhance the partitioning of this compound into the headspace and improve sensitivity.

Q5: Should I use static or dynamic headspace for this compound analysis?

A5: The choice between static and dynamic headspace depends on the concentration of this compound in your sample and the required sensitivity.

  • Static Headspace: This technique is simpler and involves allowing the sample to equilibrate in a sealed vial before a portion of the headspace is injected into the GC.[5] It is suitable for samples where the concentration of this compound is relatively high.

  • Dynamic Headspace: In this method, an inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent before being thermally desorbed into the GC. This technique is more sensitive and is preferred for trace analysis of this compound.

Q6: Which SPME fiber is best for the analysis of volatile this compound?

A6: For HS-SPME analysis of this compound, a Polydimethylsiloxane (PDMS) fiber is a common and effective choice. PDMS is a non-polar phase that works well for the extraction of a wide range of volatile and semi-volatile compounds, including this compound. Other fibers, such as those with Divinylbenzene (DVB) or Carboxen, may also be suitable and could be tested for optimal performance depending on the specific sample matrix and other volatile components present.

Experimental Protocols

Below are detailed methodologies for key experiments related to the headspace analysis of this compound.

Protocol 1: Static Headspace GC-FID Analysis of this compound in a Topical Cream

This protocol is adapted from methodologies for the analysis of volatile compounds in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the topical cream into a 20 mL headspace vial.
  • Add 5.0 mL of liquid paraffin to the vial as a dilution solvent.[4]
  • Add a magnetic stir bar.
  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

2. Headspace Parameters:

  • Incubation Temperature: 100°C
  • Incubation Time: 30 minutes with continuous agitation.
  • Vial Pressurization: 10 psi with nitrogen for 0.2 minutes.
  • Loop Fill Time: 0.2 minutes.
  • Loop Equilibration Time: 0.05 minutes.
  • Injection Time: 1.0 minute.
  • Transfer Line Temperature: 120°C

3. GC-FID Conditions:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.
  • Inlet Temperature: 250°C
  • Split Ratio: 20:1
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 220°C.
  • Hold at 220°C for 5 minutes.
  • Detector Temperature (FID): 280°C

Protocol 2: Headspace SPME-GC-MS Analysis of this compound in Plant Tissue

This protocol is based on methods for analyzing volatile organic compounds in plant samples.

1. Sample Preparation:

  • Collect fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Accurately weigh approximately 0.5 g of the powdered tissue into a 20 mL headspace vial.
  • For aqueous-based plant matrices, consider adding 1 g of NaCl to enhance the release of this compound.
  • Immediately seal the vial.

2. HS-SPME Parameters:

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS)
  • Fiber Conditioning: Condition the fiber according to the manufacturer's instructions before first use.
  • Incubation and Extraction Temperature: 60°C
  • Incubation Time: 15 minutes.
  • Extraction Time: 30 minutes (expose the SPME fiber to the headspace).
  • Desorption Temperature (in GC inlet): 250°C
  • Desorption Time: 2 minutes.

3. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C (in splitless mode for desorption).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 5°C/min to 150°C.
  • Ramp: 20°C/min to 250°C, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 40-400.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound, providing a basis for method development and validation.

Table 1: Comparison of Headspace Techniques for this compound Analysis

ParameterStatic Headspace GCHS-SPME-GC-MS
Principle Equilibrium between sample and headspaceAdsorption of analytes onto a fiber
Sensitivity LowerHigher
Sample Throughput HigherLower
Typical Application Analysis of this compound in pharmaceutical formulations with higher concentrationsTrace analysis of this compound in plant volatiles and biological samples
Key Optimization Parameters Incubation temperature and time, sample dilutionFiber type, extraction time and temperature

Table 2: Validation Parameters for Headspace GC Methods for this compound

ParameterStatic Headspace GC in Topical Formulation[4]HS-SPME-GC-MS in Plant TissueGC-MS/MS in Hair and Skin Samples[6]
Linearity (R²) > 0.996Not specified> 0.9968
Accuracy (Recovery) 98% - 102%Not specified99.48% - 102.33%
Precision (RSD) Acceptable at three levels (system, method, intermediate)< 5.0%1.91% - 2.97% (inter-day)
Limit of Detection (LOD) Not specified10 ng/g fresh weight0.05 ng/mL
Limit of Quantitation (LOQ) Not specifiedNot specified0.5 ng/mL

Visualizations

The following diagrams illustrate the workflow for optimizing headspace sampling and the relationships between key parameters.

Headspace_Optimization_Workflow cluster_prep Sample Preparation cluster_hs Headspace Method Development cluster_gc GC Method Optimization cluster_val Method Validation Sample Define Sample Matrix (e.g., Cream, Plant, Aqueous) Prep Sample Pre-treatment (e.g., Dilution, Grinding, Salting-out) Sample->Prep Technique Select Technique (Static vs. Dynamic/SPME) Prep->Technique Params Optimize Key Parameters - Incubation Temperature - Incubation Time - SPME Fiber (if applicable) Technique->Params GC_Conditions Optimize GC Conditions - Column Selection - Temperature Program - Inlet Parameters Params->GC_Conditions Validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Conditions->Validation

Caption: Workflow for headspace sampling optimization.

Parameter_Relationships cluster_params Key Parameters cluster_outcomes Analytical Outcomes Temp Incubation Temperature Sensitivity Sensitivity Temp->Sensitivity Increases PeakShape Peak Shape Temp->PeakShape Can affect (indirectly) Time Incubation Time Time->Sensitivity Increases (to a point) Matrix Sample Matrix Matrix->Sensitivity Affects Reproducibility Reproducibility Matrix->Reproducibility Affects Fiber SPME Fiber Fiber->Sensitivity Determines Sensitivity->Reproducibility Can be related

References

preventing the hydrolysis of methyl salicylate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl salicylate during sample preparation for analytical experiments.

Troubleshooting Guide: Preventing this compound Hydrolysis

Unexpected degradation of this compound to salicylic acid can lead to inaccurate quantification. This guide addresses common issues encountered during sample preparation.

ProblemPotential CauseRecommended Solution
Low recovery of this compound Hydrolysis due to pH extremes: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Sample processing with strong acids or bases, or use of unbuffered aqueous solutions can lead to degradation.- Maintain the sample and solvent pH between 4 and 6. - Use a suitable buffer system (e.g., acetate or phosphate buffer) if pH control is critical. - Avoid prolonged exposure to highly acidic or alkaline conditions.
Elevated temperature: Higher temperatures significantly accelerate the rate of hydrolysis.- Perform all sample preparation steps, including extraction and dilution, at room temperature or below. - For sensitive samples, consider performing extractions on ice. - Store samples and extracts in a refrigerator (2-8°C) or freezer (-20°C) until analysis.
Presence of certain enzymes: Biological matrices may contain esterases that can hydrolyze this compound.- For biological samples, consider protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to denature and remove enzymes. - Work quickly and keep the samples cold to minimize enzymatic activity.
Appearance of a salicylic acid peak in the chromatogram Sample degradation during storage: Improper storage conditions can lead to the gradual hydrolysis of this compound over time.- Store stock solutions and prepared samples in tightly sealed containers in a refrigerator or freezer. - Analyze samples as soon as possible after preparation. A study on a this compound ointment showed a shelf life of 131 days at room temperature (25°C ± 5°C) and 176 days under refrigeration (2°C–8°C) before the concentration dropped below 90%.[1]
Hydrolysis during analytical run: In some cases, hydrolysis can occur in the autosampler or on the analytical column if the conditions are not optimal.- Ensure the mobile phase is buffered to a suitable pH (typically between 4 and 6). - Control the temperature of the autosampler and column compartment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain during sample preparation to prevent this compound hydrolysis?

A1: To minimize hydrolysis, it is recommended to maintain the pH of your sample and diluents within a slightly acidic to neutral range, ideally between pH 4 and 6. Both highly acidic and alkaline conditions will catalyze the hydrolysis of the ester bond.

Q2: How does temperature affect the stability of this compound in my samples?

A2: Temperature has a significant impact on the rate of hydrolysis. It is crucial to work at controlled room temperature or below. For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is highly recommended to ensure the stability of your samples. One study found that the second-order rate coefficient for hydrolysis increases from 100 cm³/mol·s at 30°C to 1000 cm³/mol·s at 80°C, demonstrating a significant acceleration with temperature.[2]

Q3: What solvents are recommended for extracting and dissolving this compound?

A3: Methanol and acetonitrile are commonly used solvents for the extraction and dilution of this compound for HPLC and LC-MS analysis.[3][4] These organic solvents are generally compatible with this compound and help to minimize hydrolysis, especially when used cold. For aqueous-based extractions, ensure the pH is appropriately controlled.

Q4: Can I use an automated sample preparation system with this compound?

A4: Yes, but it is important to validate the method to ensure no significant hydrolysis occurs during the automated process. Pay close attention to the temperature of the sample and reagent trays, and the residence time of the sample in any aqueous or heated environments.

Q5: I am working with a topical gel formulation. Are there any specific challenges I should be aware of?

A5: Gel formulations can sometimes have a more complex matrix. It is important to ensure complete extraction of the this compound from the gel. Additionally, be aware of the pH of the formulation itself and adjust the pH of your extraction solvent if necessary to fall within the stable range. Some gel formulations may contain components that can catalyze hydrolysis, so a stability-indicating method is crucial.

Quantitative Data on this compound Hydrolysis

The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables summarize key quantitative data from the literature.

Table 1: Hydrolysis Half-life of this compound at Various pH Values

pHTemperature (°C)Half-life
9.22512.1 hours
9.484457 minutes
11.26243.2 hours
Data sourced from PubChem CID 4133.[5]

Table 2: Second-Order Reaction Rate Coefficients for the Hydrolysis of this compound by Sodium Hydroxide

Temperature (°C)Rate Coefficient (cm³/mol·s)
30100
61350
801000
Data from the American Chemical Society.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from a Cream Formulation for HPLC Analysis

This protocol is adapted from a validated method for the determination of this compound in a medicated cream.[6]

1. Materials:

  • This compound standard
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Acetic acid (analytical grade)
  • 0.45 µm membrane filters
  • Volumetric flasks
  • Analytical balance

2. Standard Preparation: a. Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. c. Further dilute the stock solution with the mobile phase (methanol:water 65:35, v/v with 1.0% acetic acid) to prepare working standards of desired concentrations.

3. Sample Preparation: a. Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask. b. Add 20 mL of methanol and heat on a water bath until the sample is fully dispersed. c. Cool the flask to room temperature. d. Dilute to volume with the mobile phase. e. Filter the sample solution through a 0.45 µm membrane filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C8, 150 mm x 4.6 mm, 5 µm
  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 304 nm
  • Injection Volume: 20 µL

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway MS This compound Intermediate Tetrahedral Intermediate MS->Intermediate + H₂O SA Salicylic Acid Intermediate->SA MeOH Methanol Intermediate->MeOH H2O H₂O H_plus H⁺ (Acid Catalyst) H_plus->MS OH_minus OH⁻ (Base Catalyst) OH_minus->MS

Caption: Hydrolysis pathway of this compound.

Sample_Prep_Workflow Start Start: Cream Sample Weigh 1. Weigh Sample Start->Weigh Add_Solvent 2. Add Methanol & Disperse (with gentle heating if necessary) Weigh->Add_Solvent Cool 3. Cool to Room Temperature Add_Solvent->Cool Dilute 4. Dilute to Volume with Mobile Phase (pH ~4-6) Cool->Dilute Filter 5. Filter through 0.45 µm membrane Dilute->Filter Analyze 6. HPLC Analysis Filter->Analyze End End: Quantification Analyze->End

Caption: Experimental workflow for sample preparation.

Troubleshooting_Tree Problem Problem: Low this compound Recovery or Presence of Salicylic Acid Check_pH Check pH of Solvents/Sample Problem->Check_pH Is pH controlled? Adjust_pH Adjust pH to 4-6 using a buffer Check_pH->Adjust_pH No Check_Temp Check Temperature Control Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Cool_Sample Work on ice and store cold (2-8°C) Check_Temp->Cool_Sample No Check_Storage Check Sample Storage Time/Conditions Check_Temp->Check_Storage Yes Cool_Sample->Check_Storage Analyze_Promptly Analyze samples promptly after preparation Check_Storage->Analyze_Promptly Prolonged/Improper Storage Resolved Problem Resolved Check_Storage->Resolved Proper Storage Analyze_Promptly->Resolved

Caption: Troubleshooting decision tree for hydrolysis issues.

References

troubleshooting low recovery of methyl salicylate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction and synthesis of methyl salicylate.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses specific issues that can lead to low yields of this compound during extraction and synthesis experiments.

Question: Why is my this compound recovery low after synthesis via Fischer Esterification?

Answer:

Low recovery of this compound from Fischer esterification can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The esterification of salicylic acid with methanol is a reversible reaction.[1] To drive the equilibrium towards the product (this compound), it is crucial to use an excess of one reactant, typically methanol.[1][2] Insufficient reflux time can also lead to an incomplete reaction.

    • Solution: Use a significant excess of methanol and ensure a reflux period of at least 5-7 hours.[3]

  • Side Reactions: Salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group. This structure can lead to side reactions, such as the polymerization of salicylic acid at the carboxylic acid group, which appears as a white solid.[1]

    • Solution: While difficult to completely avoid, ensuring the primary esterification reaction is favored by optimal conditions (catalyst concentration, temperature) can minimize polymerization.

  • Loss During Work-Up: Significant product loss can occur during the purification steps.

    • Neutralization: Adding too much sodium bicarbonate to neutralize the acid catalyst can lead to the hydrolysis of the newly formed ester back to sodium salicylate, especially when heated.[2]

    • Washing: this compound has slight solubility in water.[4] Excessive washing with water or brine can lead to product loss. Performing two smaller extractions is generally more efficient than one large one.[1][5]

    • Solution: Carefully neutralize the acid catalyst, monitoring the pH. Use measured amounts of sodium bicarbonate solution.[3] When washing the organic layer, use saturated sodium chloride (brine) to reduce the solubility of the ester in the aqueous phase.[6]

  • Inadequate Drying: The presence of water in the final organic extract can interfere with subsequent purification steps like distillation.

    • Solution: Use an adequate amount of a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove all traces of water from the organic phase before final solvent evaporation.[1][7] The solution should appear clear, not cloudy, after drying.[1]

Question: My this compound yield from steam distillation of plant material is lower than expected. What could be the cause?

Answer:

Low yields from steam distillation of plant material (like wintergreen leaves) are often related to the preparation of the material, the distillation process itself, or the subsequent extraction from the distillate.

  • Improper Plant Material Preparation: The release of this compound from some plants, like wintergreen, requires the enzymatic hydrolysis of a precursor glucoside (gaultherin).[8]

    • Solution: Allow the chopped or macerated plant material to sit in water for several hours before distillation to facilitate this hydrolysis.[8]

  • Incomplete Distillation: The distillation process may not have been carried out for a sufficient duration to extract all the volatile oil.

    • Solution: Continue the steam distillation until no more oily droplets are observed in the distillate.[6] A simple chemical test with ferric chloride solution on the distillate can also indicate the presence of salicylates; continue distillation until the test is negative.[6]

  • Loss During Extraction from Distillate: this compound needs to be efficiently separated from the large volume of water in the distillate.

    • Solution: Perform multiple extractions of the distillate with a suitable organic solvent like dichloromethane or ether.[1][7] Saturating the aqueous distillate with sodium chloride before extraction can decrease the solubility of this compound in water and improve recovery.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound?

A1: The yield of this compound can vary significantly depending on the method used. For Fischer esterification, yields can range from 65% to over 94%.[1][5] Steam distillation of wintergreen leaves typically yields around 0.7% of essential oil.[8]

Q2: How can I confirm the presence and purity of my extracted this compound?

A2: A simple qualitative test is to add a few drops of ferric chloride solution. A purple color indicates the presence of a phenolic hydroxyl group, which is present in salicylic acid but not in this compound where it has been esterified. The purity can be more accurately determined using instrumental methods like Infrared (IR) spectroscopy, which will show a characteristic carbonyl stretch for the ester, and by measuring the boiling point, which is approximately 220-224°C.[1][6]

Q3: Is it better to use a drying agent or an excess of a reactant to remove water in Fischer esterification?

A3: It is standard practice to use an excess of one reactant (usually methanol) to drive the reaction forward.[1] A drying agent is not typically added during the reaction itself but is crucial during the work-up phase to dry the organic extract before the final purification step.[5][7]

Q4: Can I use a different acid catalyst for Fischer esterification?

A4: Concentrated sulfuric acid is the most commonly used catalyst for this reaction.[3] Other strong acids could potentially be used, but the reaction conditions may need to be re-optimized.

Quantitative Data Summary

MethodReagents/ConditionsReported YieldReference
Fischer EsterificationSalicylic acid, excess methanol, H₂SO₄ catalyst, reflux64.8%[1]
Fischer EsterificationSalicylic acid, methanol, H₂SO₄ catalyst, 5-7 hr reflux75-80%[3]
Fischer EsterificationSalicylic acid, excess methanol, H₂SO₄ catalyst, reflux94.3%[5]
Steam DistillationWintergreen leaves~0.7%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on established laboratory procedures.[3]

  • Reaction Setup: In a round-bottomed flask, combine salicylic acid, a 5 to 25-fold molar excess of methanol, and a catalytic amount of concentrated sulfuric acid.[6]

  • Reflux: Attach a reflux condenser and heat the mixture gently on a steam bath or heating mantle for 5-7 hours.[3]

  • Methanol Removal: After reflux, arrange the apparatus for distillation and distill off the excess methanol.[3]

  • Work-up:

    • Cool the residue and transfer it to a separatory funnel.

    • Dissolve the residue in a suitable organic solvent like ether or dichloromethane.[1][3]

    • Wash the organic solution twice with water to remove residual methanol and sulfuric acid.[3]

    • Wash with a 10% sodium bicarbonate solution until no more gas evolves to remove any unreacted salicylic acid.[3]

    • Wash again with water.

  • Drying: Transfer the organic layer to a dry flask and add an anhydrous drying agent (e.g., magnesium sulfate).[3] Let it stand for at least 30 minutes.

  • Purification:

    • Filter the dried solution into a distillation flask.

    • Remove the solvent by distillation.

    • Distill the remaining this compound, collecting the fraction that boils at 220-224°C.[3][6] An air condenser should be used for this high-temperature distillation.[3]

Protocol 2: Extraction of this compound by Steam Distillation

This protocol is based on the extraction from natural sources like wintergreen leaves.[4][6]

  • Material Preparation: Weigh and chop fresh plant material (e.g., wintergreen leaves).[6] For enhanced yield, allow the material to macerate in water for several hours.[8]

  • Steam Distillation: Place the prepared plant material in a distillation flask with water. Heat the flask to generate steam, which will carry the volatile this compound over into the condenser.

  • Collection: Collect the distillate, which will be a mixture of water and this compound (as an oily layer or emulsion). Continue collection until the distillate runs clear and no more oil is observed.[6]

  • Extraction:

    • Transfer the distillate to a separatory funnel.

    • To enhance separation, saturate the aqueous layer with sodium chloride.[6]

    • Extract the aqueous layer multiple times (e.g., 3 times) with a low-boiling-point organic solvent such as ether or dichloromethane.[1][6]

  • Drying and Solvent Removal:

    • Combine the organic extracts.

    • Dry the combined extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Carefully evaporate the solvent using a rotary evaporator to obtain the crude this compound.[7]

Visual Guides

Troubleshooting_Low_Recovery start Start: Low this compound Recovery method Which method was used? start->method esterification Fischer Esterification method->esterification Synthesis distillation Steam Distillation method->distillation Natural Product check_reaction Check Reaction Conditions esterification->check_reaction check_prep Check Material Preparation distillation->check_prep excess_methanol Was a large excess of methanol used? check_reaction->excess_methanol No reflux_time Was reflux time adequate (e.g., 5-7h)? excess_methanol->reflux_time Yes solution1 Solution: Increase methanol ratio and/or reflux time. excess_methanol->solution1 No reflux_time->solution1 No check_workup Check Work-up Procedure reflux_time->check_workup Yes neutralization Careful neutralization? (avoid excess base) check_workup->neutralization washing Minimal washing? (used brine, multiple small extractions) neutralization->washing Yes solution2 Solution: Refine work-up. Control pH, use brine, ensure complete drying. neutralization->solution2 No drying Was extract completely dry before distillation? (clear solution) washing->drying Yes washing->solution2 No drying->solution2 No maceration Was plant material macerated in water prior to distillation? check_prep->maceration solution3 Solution: Allow for pre-distillation hydrolysis by macerating material. maceration->solution3 No check_dist_proc Check Distillation Process maceration->check_dist_proc Yes dist_complete Was distillation run to completion? (no more oil in distillate) check_dist_proc->dist_complete solution4 Solution: Extend distillation time until no more product is observed. dist_complete->solution4 No check_dist_extract Check Extraction from Distillate dist_complete->check_dist_extract Yes extraction_eff Saturated with NaCl? Multiple extractions performed? check_dist_extract->extraction_eff solution5 Solution: Use saturated NaCl and perform multiple solvent extractions. extraction_eff->solution5 No

Caption: Troubleshooting workflow for low this compound recovery.

References

dealing with co-eluting peaks in chromatographic analysis of methyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the chromatographic analysis of methyl salicylate.

Troubleshooting Guide

This guide addresses specific issues related to co-eluting peaks in a question-and-answer format.

Question 1: My this compound peak is showing fronting or tailing. What could be the cause and how can I fix it?

Answer: Peak asymmetry, such as fronting or tailing, can indicate several issues. Tailing is a gradual exponential decline of the peak, while fronting is a sudden discontinuity, which might suggest co-elution.[1]

  • Overloaded Column: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. Use a column with a larger diameter or a thicker stationary phase coating for greater sample capacity.[2]

  • Column Degradation: The stationary phase can degrade over time, especially when operating outside the recommended pH range (typically 2-8 for silica-based columns).[3]

    • Solution: Use a guard column to protect the analytical column. If the column is degraded, it will need to be replaced.[3]

  • Improper Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound or other analytes, it can cause peak tailing.

    • Solution: Adjust the mobile phase pH and ensure it is adequately buffered.[4]

  • Co-elution: A shoulder on the peak is a strong indicator of a co-eluting compound.[1]

    • Solution: Employ peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) to confirm co-elution.[1][5] If co-elution is confirmed, proceed with method optimization as described in the following sections.

Question 2: I have confirmed a co-eluting peak with this compound. What are the initial steps to resolve it?

Answer: Resolving co-eluting peaks involves modifying the chromatographic conditions to improve the separation. The resolution of two peaks is influenced by the capacity factor (k'), selectivity (α), and efficiency (N).[5]

  • Adjust the Mobile Phase Composition: This is often the simplest and most effective first step.[6]

    • For Reversed-Phase HPLC: To increase the retention time and potentially improve separation, decrease the percentage of the organic solvent in the mobile phase.[6] For example, if you are using a methanol-water mobile phase, increasing the water content will increase the retention of this compound.

    • Change the Organic Solvent: If adjusting the ratio is not effective, switching the organic modifier (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.[5]

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time. In some cases, a higher flow rate might lead to sharper, better-resolved peaks.[7]

  • Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may change the elution order of compounds. A good starting point is to test temperatures between 40-60°C for small molecules.[6]

Question 3: I've tried adjusting the mobile phase and temperature with no success. What are my next options for resolving co-eluting peaks?

Answer: If initial adjustments are insufficient, more significant changes to the method may be necessary.

  • Change the Stationary Phase (Column): The chemistry of the column's stationary phase has a significant impact on selectivity.[5] If you are using a standard C18 column, consider switching to a different type of column.

    • Alternative Reversed-Phase Columns: Columns with different bonded phases like C8, Phenyl, or Biphenyl can offer different selectivities.[5][8][9]

    • Chiral Stationary Phases (CSPs): If you suspect co-elution of enantiomers, a chiral column is necessary for separation.[10][11][12]

  • Employ a Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not be sufficient to separate all peaks. A gradient elution, where the mobile phase composition is changed over time, can improve the resolution of complex mixtures.[3][13]

  • Sample Preparation: Complex sample matrices can introduce interfering compounds.[14]

    • Solid-Phase Extraction (SPE): This technique can be used to clean up samples and remove interfering substances before chromatographic analysis.

    • Liquid-Liquid Extraction: This can be used to isolate this compound from the sample matrix.[15]

    • Filtration: Always filter samples through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the column.[8]

Frequently Asked Questions (FAQs)

Q1: What are some common compounds that co-elute with this compound?

A1: In pharmaceutical and cosmetic formulations, this compound is often found with other active ingredients that have similar chemical properties and can potentially co-elute. These include:

  • Menthol[13]

  • Camphor[15]

  • Ethyl salicylate[15][16]

  • Thymol[9]

  • Salicylic acid[15][16][17]

Q2: How can I confirm the identity of a co-eluting peak?

A2: A mass spectrometer (MS) detector is the most definitive tool for identifying unknown peaks. By analyzing the mass spectrum of the co-eluting peak, you can determine its molecular weight and fragmentation pattern, which can then be compared to a library of known compounds for identification.[1][5] A Diode Array Detector (DAD) can provide UV-Vis spectra of the peaks, which can also aid in identification if the compounds have distinct chromophores.[1][8]

Q3: Can I use Gas Chromatography (GC) for the analysis of this compound?

A3: Yes, GC is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[13][15] A GC-MS system is particularly powerful for separating and identifying components in complex mixtures.[16]

Q4: What are the key parameters to consider for a GC method to separate this compound?

A4: For a successful GC separation, consider the following:

  • Column: A DB-624 column is a common choice for this type of analysis.[13]

  • Carrier Gas: Helium is a frequently used carrier gas.[13]

  • Temperature Program: A gradient temperature program is often employed to achieve good separation. For example, an initial temperature of 90°C held for a period, followed by a ramp up to a final temperature.[13]

  • Injector and Detector Temperature: The inlet and detector temperatures should be high enough to ensure proper vaporization and prevent condensation.[13]

Quantitative Data Summary

The following tables summarize chromatographic conditions from various published methods for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[8]Method 2[9]Method 3[18]Method 4[19]
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm)Thermo Scientific ACCLAIMTM 120 C18 (150 mm x 4.6 mm, 5 µm)Hypersil GOLD (250 mm x 4 mm, 5 µm)
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic AcidMethanol:Water (65:35, v/v)Acetonitrile:Water (pH 3 with Phosphoric Acid) (65:35, v/v)50% Methanol:50% Acetonitrile (A) and Water with 0.1% Formic Acid (B) (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min0.5 mL/min
Detection PDA at 304 nmUV at 230 nmUV at 205 nmDAD at 210 nm
Temperature 30°C35°C25°C25°C
Run Time < 3.0 min9 minNot SpecifiedNot Specified

Table 2: GC Method Parameters for this compound Analysis

ParameterMethod 1[13]Method 2[16]
Column DB-624 (30 m, 0.53 mm, 3 µm)Not Specified
Carrier Gas HeliumNot Specified
Flow Rate 5 mL/minNot Specified
Temperature Program Initial 90°C, ramp at 8°C/min to 181°C, hold for 4 minNot Specified
Inlet Temperature 280°CNot Specified
Detector Temperature 180°CNot Specified
Detector FIDMS (SIM mode)

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in a Cream Formulation (Based on[8])

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.

    • Add 20 mL of methanol and heat the flask in a water bath until the sample dissolves.

    • Cool the flask to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Standard Preparation:

    • Accurately weigh 0.1 g of this compound standard into a 100 mL volumetric flask and dissolve in methanol to create a stock solution.

    • Dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 25-175 µg/mL).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a PDA or UV detector.

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 304 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 20 minutes.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-FID Analysis of this compound and Menthol in a Topical Formulation (Based on[13])

  • Sample Preparation:

    • Prepare an internal standard solution of 2.0 mg/mL Anethole in isopropyl alcohol.

    • Accurately weigh a portion of the cream or gel sample equivalent to 2.0 mg/mL of menthol and 3.0 mg/mL of this compound into a volumetric flask.

    • Dissolve the sample in the internal standard solution.

    • Sonicate the solution until completely dissolved.

    • Filter the solution through a 0.45 µm filter.

  • Standard Preparation:

    • Prepare a standard solution containing 2.0 mg/mL of menthol standard and 3.0 mg/mL of this compound standard in the internal standard solution.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-624 (30 m, 0.53 mm, 3 µm).

    • Carrier Gas: Helium at a flow rate of 5 mL/min.

    • Temperature Program: Initial temperature of 90°C, ramp at a rate of 8°C/min to 181°C, and hold for 4 minutes.

    • Inlet Temperature: 280°C.

    • Detector Temperature: 180°C.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the standard solution multiple times to check for system suitability (e.g., theoretical plates, tailing factor, and relative standard deviation of peak areas).

    • Inject the prepared sample solution.

    • Identify and quantify the peaks based on their retention times relative to the standards and the internal standard.

Visualizations

Troubleshooting_Workflow start Peak Co-elution Suspected (e.g., shoulder, distorted peak) peak_purity Perform Peak Purity Analysis (DAD or MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution adjust_mobile_phase Adjust Mobile Phase - Change solvent ratio - Switch organic solvent is_coelution->adjust_mobile_phase  Yes no_coelution Investigate Other Issues (e.g., column overload, void) is_coelution->no_coelution  No adjust_temp_flow Adjust Temperature and/or Flow Rate adjust_mobile_phase->adjust_temp_flow resolution_achieved Resolution Achieved? adjust_temp_flow->resolution_achieved change_column Change Stationary Phase (Column) - Different RP column (C8, Phenyl) - Chiral column if needed resolution_achieved->change_column  No end Successful Separation resolution_achieved->end  Yes gradient Implement Gradient Elution change_column->gradient sample_prep Optimize Sample Preparation - SPE, LLE gradient->sample_prep sample_prep->resolution_achieved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

HPLC_Protocol_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weigh, Dissolve, Dilute, Filter) equilibration Column Equilibration sample_prep->equilibration standard_prep Standard Preparation (Stock & Working Solutions) calibration Inject Standards (Generate Calibration Curve) standard_prep->calibration equilibration->calibration sample_injection Inject Samples calibration->sample_injection quantification Quantification (Compare Peak Areas) sample_injection->quantification

Caption: General workflow for HPLC analysis of this compound.

References

minimizing sample loss during methyl salicylate vapor analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample loss during methyl salicylate vapor analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound sample loss during vapor analysis?

A1: Sample loss during this compound vapor analysis is primarily attributed to several factors:

  • Adsorption: this compound vapor can adsorb onto active sites on surfaces it comes into contact with, such as stainless steel transfer lines, syringes, and sample containers. This is a significant cause of sample loss, especially at low concentrations.

  • Thermal Degradation: Although this compound is relatively stable, prolonged exposure to excessively high temperatures during thermal desorption or injection can lead to degradation. There is a possibility of thermal degradation during atmospheric distillation at temperatures above its thermal threshold[1].

  • Incomplete Desorption: In techniques like thermal desorption and SPME, incomplete release of this compound from the sorbent material or fiber will result in lower measured concentrations.

  • Leaks: Leaks in the analytical system, from the sampling train to the detector, can lead to a physical loss of the vapor sample.

  • Matrix Effects: The presence of other volatile or non-volatile compounds in the sample matrix can interfere with the accurate quantification of this compound[2][3].

Q2: How can I prevent adsorption of this compound vapor in my sampling system?

A2: To minimize adsorption, consider the following:

  • Use Inert Materials: Whenever possible, use materials with low surface activity, such as glass, PFA (perfluoroalkoxy), or specially passivated stainless steel for all components in the sample path.

  • Passivation: Passivating stainless steel surfaces can significantly reduce active sites. One study showed that using passivated stainless steel syringes dramatically improved recovery[4].

  • Heating: Heating components of the sampling system, such as the syringe and injection port, can help prevent adsorption and ensure the complete transfer of this compound into the analytical instrument. For instance, heating a syringe to over 200°C was shown to be effective[4].

Q3: What is the optimal temperature for thermal desorption of this compound?

A3: The optimal desorption temperature for this compound depends on the sorbent material used for sample collection. It is crucial to choose a temperature that ensures complete desorption without causing thermal degradation. While specific temperatures should be optimized for your particular setup, a general guideline is to start with the manufacturer's recommendation for the sorbent tube and adjust based on recovery studies. For direct thermal desorption from a sample matrix, the temperature should be high enough to volatilize the this compound without decomposing the matrix itself[5].

Q4: Which SPME fiber is best for this compound vapor analysis?

A4: The choice of Solid Phase Microextraction (SPME) fiber depends on the polarity of the analyte. For this compound, which is a moderately polar compound, a fiber with a corresponding polarity is generally recommended. Common choices include:

  • Polydimethylsiloxane (PDMS): A nonpolar fiber that can be effective for a wide range of volatile and semi-volatile compounds.

  • Polyacrylate (PA): A more polar fiber that can be well-suited for polar analytes.

  • PDMS/Divinylbenzene (PDMS/DVB): A mixed-phase fiber that is effective for a broad range of analytes, including polar compounds.

The optimal fiber should be determined experimentally by comparing the extraction efficiency of different fiber types for your specific application[6][7][8].

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Adsorption in the sampling system - Use passivated stainless steel or glass syringes and transfer lines.[4] - Heat the syringe and injection port to an appropriate temperature (e.g., >200°C for the syringe) to prevent sticking.[4] - Condition the system by injecting a high-concentration standard before running samples to saturate active sites.
Incomplete desorption from SPME fiber or sorbent tube - Optimize the desorption temperature and time. Ensure the temperature is high enough for complete release but below the degradation point. - Check the manufacturer's recommendations for the specific fiber or sorbent material.
Thermal degradation - Lower the injection port or thermal desorption temperature in increments to see if recovery improves. - Minimize the time the sample spends in heated zones.
Leaks in the system - Perform a leak check of the entire analytical system, including all fittings and septa.
Incorrect SPME fiber selection - Test different SPME fibers (e.g., PDMS, PA, PDMS/DVB) to find the one with the best extraction efficiency for this compound in your sample matrix.[6][7]
Issue 2: Poor Reproducibility (High RSD%)
Possible Cause Troubleshooting Step
Inconsistent sampling volume - Use a calibrated gas-tight syringe or a mass flow controller for accurate and repeatable sample volumes.
Variable adsorption effects - Ensure consistent conditioning of the system between samples. - Use internal standards to correct for variations in recovery.
Fluctuations in temperature - Verify that the temperatures of the oven, injection port, and detector are stable and accurately controlled.
Matrix interference - Use a sample cleanup technique if the matrix is complex. - Dilute the sample to minimize matrix effects, if sensitivity allows.[9]
SPME fiber degradation or contamination - Condition the SPME fiber according to the manufacturer's instructions before each use. - Replace the fiber if it is old or has been exposed to highly contaminating samples.

Data on this compound Recovery

The following table summarizes quantitative data on this compound recovery under different experimental conditions, highlighting the impact of surface passivation and heating.

Sampling Method Surface Condition Recovery (%) Reference
Syringe InjectionStainless SteelUnheated47.5[4]
Syringe InjectionStainless SteelHeated to 225°C>90 (first injection), >99 (repeated flushing)[4]
Syringe InjectionPassivated Stainless SteelNot specified94[4]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol is a general guideline for the analysis of this compound vapor in a plant headspace sample.

  • Sample Preparation:

    • Enclose the plant material in a sealed, inert sampling chamber (e.g., a glass desiccator).

    • Allow the headspace to equilibrate for a predetermined amount of time (e.g., 1-2 hours).

  • SPME Sampling:

    • Select an appropriate SPME fiber (e.g., 100 µm PDMS).

    • Condition the fiber in the GC injection port according to the manufacturer's instructions.

    • Expose the conditioned fiber to the headspace of the sampling chamber for a fixed period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column. A typical injection port temperature is 250°C.

    • Separate the compounds using a suitable GC column (e.g., DB-5ms) and a temperature program.

    • Detect and identify this compound using a mass spectrometer in scan or selected ion monitoring (SIM) mode.

Protocol 2: Thermal Desorption (TD) GC-MS Analysis

This protocol provides a general workflow for analyzing this compound collected on a sorbent tube.

  • Sample Collection:

    • Draw a known volume of air containing this compound vapor through a sorbent tube packed with a suitable adsorbent (e.g., Tenax® TA) using a calibrated sampling pump.

  • Thermal Desorption:

    • Place the sorbent tube in an automated thermal desorber.

    • Purge the tube with an inert gas (e.g., helium) to remove any residual air and water.

    • Rapidly heat the tube to desorb the trapped analytes onto a cooled focusing trap.

    • Rapidly heat the focusing trap to inject the analytes into the GC-MS.

  • GC-MS Analysis:

    • Separate and analyze the compounds as described in the HS-SPME protocol.

Visualizing Experimental Workflows

HS-SPME GC-MS Workflow

HS-SPME GC-MS Workflow cluster_sampling Sampling cluster_analysis Analysis sample_prep Sample Preparation (Headspace Generation) spme_sampling HS-SPME Sampling (Fiber Exposure) sample_prep->spme_sampling Equilibration desorption Thermal Desorption (in GC Inlet) spme_sampling->desorption Transfer gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Data Acquisition

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

Factors Influencing Sample Loss

Factors Influencing Sample Loss cluster_surface_interactions Surface Interactions cluster_thermal_effects Thermal Effects cluster_system_integrity System Integrity cluster_matrix Sample Matrix sample_loss This compound Sample Loss adsorption Adsorption to Surfaces adsorption->sample_loss incomplete_desorption Incomplete Desorption incomplete_desorption->sample_loss thermal_degradation Thermal Degradation thermal_degradation->sample_loss leaks System Leaks leaks->sample_loss matrix_effects Matrix Effects matrix_effects->sample_loss

Caption: Key factors contributing to this compound sample loss.

References

Validation & Comparative

Validating Methyl Salicylate as a Mobile Signal in Plant Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of plant defense signaling is crucial for developing novel crop protection strategies and potential therapeutic agents. This guide provides an objective comparison of methyl salicylate (MeSA) with other key mobile signals in plant defense, supported by experimental data and detailed protocols.

This compound (MeSA), a volatile organic compound, has been a focal point in the study of Systemic Acquired Resistance (SAR), a long-distance defense mechanism in plants. Upon local infection, plants synthesize and transport mobile signals to distal tissues, priming them for a more robust and rapid defense response against subsequent attacks. While MeSA has been identified as a critical mobile signal, a growing body of research highlights the roles of other molecules in this complex signaling network. This guide will delve into the validation of MeSA as a mobile signal and compare its performance with alternative signaling molecules, including pipecolic acid, azelaic acid, and jasmonates.

Comparative Analysis of Mobile Signals in Plant Defense

The effectiveness of a mobile signal in plant defense can be evaluated based on several criteria, including its mobility, the speed of its transport, and the magnitude of the defense response it induces in systemic tissues. The following table summarizes the quantitative data available for MeSA and its alternatives.

Mobile SignalPlant SpeciesMethod of DetectionConcentration in Phloem Exudates (post-infection)Speed of TransportSystemic Defense Response Induced
This compound (MeSA) Tobacco (Nicotiana tabacum)GC-MS~1.2 ng g⁻¹ h⁻¹ (threefold increase over control)[1]Phloem-mobileInduction of Pathogenesis-Related (PR) genes; enhanced resistance to TMV[2][3]
Arabidopsis (Arabidopsis thaliana)GC-MSLow levels detected; much is volatilized[1]Phloem-mobileDispensable for SAR in some conditions, but generally required for optimal response[1][4]
Pipecolic Acid (Pip) Arabidopsis (Arabidopsis thaliana)LC-MSSignificant accumulation in petiole exudatesPhloem-mobilePotentiates SA-dependent and -independent defense responses; primes for enhanced defense[5][6][7]
Tobacco (Nicotiana tabacum)LC-MSAccumulates to high levels after viral infectionPhloem-mobileInduces resistance to viral and bacterial pathogens[6]
Azelaic Acid (AzA) Arabidopsis (Arabidopsis thaliana)GC-MSAccumulates in vascular sapPhloem-mobile (substantial movement within an hour)[8]Primes for enhanced SA accumulation and defense response; induces SAR[9][10][11]
Jasmonates (JA) Arabidopsis (Arabidopsis thaliana)LC-MSRapid accumulation in phloem exudatesPhloem-mobileCentral to systemic defense, can act as an initiating signal for SAR[12]
Tobacco (Nicotiana tabacum)LC-MSInvolved in systemic wound responsePhloem-mobileEnhances resistance to certain pathogens and herbivores[12][13]

Signaling Pathways: A Visual Representation

The signaling pathways of MeSA and its alternatives are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the key steps in each pathway.

This compound (MeSA) Signaling Pathway

MeSA_Pathway cluster_local Local Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Leaf SA Salicylic Acid (SA) SAMT SA Methyltransferase (SAMT) SA->SAMT Converts MeSA_local This compound (MeSA) SAMT->MeSA_local to MeSA_transport MeSA MeSA_local->MeSA_transport Transported via Phloem MeSA_systemic MeSA MeSA_transport->MeSA_systemic SABP2 SA-Binding Protein 2 (SABP2) [MeSA Esterase] MeSA_systemic->SABP2 Converted by SA_systemic Salicylic Acid (SA) SABP2->SA_systemic to Defense Systemic Acquired Resistance (SAR) SA_systemic->Defense Induces

Caption: MeSA is synthesized from SA in infected leaves, transported via the phloem, and converted back to SA in systemic leaves to induce SAR.

Pipecolic Acid (Pip) Signaling Pathway

Pip_Pathway cluster_local Local Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Leaf Lysine Lysine ALD1 AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) Lysine->ALD1 Converted by Pip_local Pipecolic Acid (Pip) ALD1->Pip_local to Pip_transport Pip Pip_local->Pip_transport Transported via Phloem Pip_systemic Pip Pip_transport->Pip_systemic FMO1 FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) Pip_systemic->FMO1 NHP N-hydroxypipecolic acid (NHP) FMO1->NHP Converts Pip to SA_amplification SA Amplification NHP->SA_amplification Leads to Priming Defense Priming NHP->Priming Induces SA_amplification->Priming

Caption: Pipecolic acid is synthesized from lysine, transported systemically, and converted to NHP to amplify SA signaling and prime defenses.

Azelaic Acid (AzA) Signaling Pathway

AzA_Pathway cluster_local Local Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Leaf Lipid_peroxidation Lipid Peroxidation AzA_local Azelaic Acid (AzA) Lipid_peroxidation->AzA_local Generates AzA_transport AzA AzA_local->AzA_transport Transported via Phloem AzA_systemic AzA AzA_transport->AzA_systemic AZI1 AZELAIC ACID INDUCED 1 (AZI1) AzA_systemic->AZI1 Induces G3P Glycerol-3-phosphate (G3P) AZI1->G3P Regulates SA_priming SA Priming G3P->SA_priming Leads to

Caption: Azelaic acid, a product of lipid peroxidation, is transported systemically to prime salicylic acid-dependent defenses.

Experimental Protocols

Validating the role of mobile signals in plant defense requires a combination of genetic, biochemical, and physiological experiments. Below are detailed methodologies for key experiments cited in the validation of MeSA and other mobile signals.

Grafting Experiments to Demonstrate Long-Distance Transport

Objective: To determine if a signaling molecule produced in one part of the plant (rootstock) can travel to and induce a defense response in another part (scion).

Methodology:

  • Plant Growth: Grow seedlings of the desired genotypes (e.g., wild-type, a mutant deficient in the synthesis of the signal, and a mutant deficient in the perception of the signal) under sterile conditions on a suitable growth medium (e.g., MS medium). For Arabidopsis, seedlings are typically grown for 7-9 days.[14] For tobacco, a similar timeline is followed.

  • Grafting Procedure:

    • Using a sterile scalpel or razor blade, make a clean transverse cut through the hypocotyl of the seedlings.

    • Immediately join the scion of one genotype to the rootstock of another. A small piece of silicone tubing or a specialized grafting clip can be used to hold the graft union together.

    • Transfer the grafted seedlings to a fresh growth plate and culture them in a vertical orientation in a growth chamber with high humidity to facilitate healing.

  • Experimental Treatment: Once the grafts are established (typically after 7-10 days), inoculate the lower leaves (on the rootstock) with a pathogen (e.g., Pseudomonas syringae for Arabidopsis or Tobacco Mosaic Virus for tobacco).

  • Analysis:

    • After a set period (e.g., 2-3 days), challenge the upper, uninoculated leaves (on the scion) with the same or a different pathogen.

    • Assess the level of resistance in the scion by measuring lesion size, pathogen growth, or the expression of defense-related genes (e.g., PR-1) using RT-qPCR.

    • Collect phloem exudates from the scion to quantify the concentration of the mobile signal.

Collection and Analysis of Phloem Exudates

Objective: To identify and quantify signaling molecules transported in the phloem.

Methodology (EDTA-facilitated exudation): [15][16]

  • Plant Material: Use mature leaves from plants that have been subjected to the experimental treatment (e.g., pathogen infection).

  • Exudate Collection:

    • Excise a leaf at the petiole with a sharp razor blade.

    • Immediately place the cut end of the petiole into a microcentrifuge tube containing a solution of EDTA (e.g., 5 mM EDTA in water). EDTA chelates calcium ions, which are necessary for the callose plugs that seal wounded phloem, thus allowing for continuous exudation.

    • Place the setup in a humid chamber to minimize transpiration and allow exudates to collect for a defined period (e.g., 4-8 hours).

  • Sample Preparation and Analysis:

    • Collect the exudate and store it at -80°C until analysis.

    • Analyze the composition of the exudate using appropriate analytical techniques:

      • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like MeSA. Derivatization may be required for non-volatile compounds.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds like salicylic acid, pipecolic acid, azelaic acid, and jasmonates.

Gene Silencing to Validate the Role of Specific Genes

Objective: To confirm the function of genes involved in the synthesis or perception of a mobile signal by reducing their expression.

Methodology (Virus-Induced Gene Silencing - VIGS): [17][18]

  • Vector Construction:

    • Select a suitable VIGS vector system (e.g., Tobacco Rattle Virus - TRV for tobacco and Arabidopsis).

    • Clone a fragment (typically 200-400 bp) of the target gene into the VIGS vector. The fragment should be specific to the target gene to avoid off-target silencing.

  • Agroinfiltration:

    • Transform Agrobacterium tumefaciens with the VIGS vector constructs (both the RNA1 and the RNA2 containing the gene fragment).

    • Grow the transformed Agrobacterium cultures and resuspend them in an infiltration buffer.

    • Infiltrate the bacterial suspension into the leaves of young plants (e.g., 2-3 week old tobacco or Arabidopsis) using a needleless syringe.

  • Phenotypic Analysis:

    • After the virus has spread systemically (typically 2-3 weeks), the target gene will be silenced in the newly emerging tissues.

    • Perform the desired experiment (e.g., pathogen inoculation) on the silenced plants and appropriate control plants (e.g., plants infiltrated with an empty vector).

    • Assess the effect of gene silencing on the plant's ability to mount a systemic defense response by measuring pathogen growth, lesion size, and the accumulation of defense-related molecules.

    • Confirm the reduction in target gene expression using RT-qPCR.

Experimental Workflow for Validating a Mobile Signal

The following diagram illustrates a logical workflow for validating a putative mobile signal in plant defense.

Experimental_Workflow A Hypothesize a Mobile Signal B Identify Genes for Synthesis & Perception A->B C Develop Mutant/Silenced Lines B->C D Grafting Experiments C->D E Phloem Exudate Analysis C->E F Pathogen Challenge Assays C->F G Quantify Systemic Resistance D->G E->G F->G H Validate Signal's Role G->H

Caption: A typical workflow for validating a mobile signal involves genetic and biochemical approaches to demonstrate its synthesis, transport, and function in inducing systemic resistance.

Conclusion

The validation of this compound as a mobile signal in plant defense has paved the way for a deeper understanding of the complex communication networks that govern systemic acquired resistance. While MeSA plays a significant role, particularly in tobacco, it is now clear that a consortium of signaling molecules, including pipecolic acid, azelaic acid, and jasmonates, orchestrates this long-distance defense response. The relative importance of each signal can vary depending on the plant species, the nature of the pathogen, and environmental conditions.[4] For researchers and professionals in drug development, a comprehensive understanding of these multiple signaling pathways is paramount for the development of effective and sustainable strategies to enhance plant immunity and secure global food production. Future research should focus on the crosstalk and synergy between these different mobile signals to fully unravel the intricacies of plant systemic defense.

References

A Comparative Guide to Methyl Salicylate and Jasmonic Acid in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of methyl salicylate (MeSA) and jasmonic acid (JA) in activating plant defense responses. The information presented is supported by experimental data to aid in the understanding and strategic application of these signaling molecules in research and development.

Introduction: Two Key Players in Plant Immunity

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to protect themselves from a wide array of threats, including pathogens and herbivores. Central to these defense networks are the signaling molecules salicylic acid (SA), for which this compound (MeSA) is a volatile derivative, and jasmonic acid (JA). Historically, the SA pathway is primarily associated with resistance against biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[1][2] In contrast, the JA pathway is crucial for defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and herbivorous insects.[1][2]

While this division provides a general framework, the reality is more complex, with significant crosstalk and interplay between the two pathways.[1][2] This guide will delve into the specifics of their individual actions and their interactions, supported by quantitative data from key studies.

Signaling Pathways: A Visual Overview

The signaling cascades initiated by SA and JA involve a series of molecular interactions that lead to the activation of defense-related genes.

The Salicylic Acid (SA) Signaling Pathway

Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of Pathogenesis-Related (PR) genes, which encode antimicrobial proteins.

SALICYLIC_ACID_PATHWAY Pathogen Biotrophic Pathogen SA Salicylic Acid (SA) Pathogen->SA triggers accumulation NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates to TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates Defense Defense Response (e.g., SAR) PR_Genes->Defense

Salicylic Acid (SA) Signaling Pathway.
The Jasmonic Acid (JA) Signaling Pathway

In response to wounding or necrotrophic pathogens, JA levels rise and the hormone binds to its receptor, COI1 (CORONATINE INSENSITIVE 1). This leads to the degradation of JAZ (JASMONATE ZIM-DOMAIN) repressor proteins, thereby releasing transcription factors like MYC2 to activate JA-responsive genes, such as those encoding proteinase inhibitors and enzymes for secondary metabolite production.

JASMONIC_ACID_PATHWAY Wounding Wounding/ Necrotrophic Pathogen JA Jasmonic Acid (JA) Wounding->JA triggers accumulation COI1 COI1 Receptor JA->COI1 binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Defense Defense Response (e.g., anti-herbivore) JA_Genes->Defense

Jasmonic Acid (JA) Signaling Pathway.

Quantitative Comparison of Defense Induction

The efficacy of MeSA- and JA-induced resistance is highly dependent on the type of pathogen. The following tables summarize experimental data from a study by Ton et al. (2002) on Arabidopsis thaliana, which directly compares the level of protection conferred by the activation of SA-dependent systemic acquired resistance (SAR) and JA/ethylene-dependent induced systemic resistance (ISR).

Table 1: Comparison of Induced Resistance Against Fungal and Oomycete Pathogens

PathogenPathogen LifestyleResistance Induced by SA Pathway (SAR)Resistance Induced by JA/Ethylene Pathway (ISR)
Peronospora parasiticaBiotrophic OomyceteHigh ProtectionWeak Protection
Alternaria brassicicolaNecrotrophic FungusIneffectiveSignificant Protection

Table 2: Comparison of Induced Resistance Against Bacterial and Viral Pathogens

PathogenPathogen TypeResistance Induced by SA Pathway (SAR)Resistance Induced by JA/Ethylene Pathway (ISR)
Xanthomonas campestris pv. armoraciaeBacterialEqually EffectiveEqually Effective
Turnip crinkle virusViralHigh ProtectionNo Protection

Data summarized from Ton, J., et al. (2002). Differential effectiveness of salicylate-dependent and jasmonate/ethylene-dependent induced resistance in Arabidopsis. Molecular Plant-Microbe Interactions, 15(1), 27-34.

These data clearly demonstrate that the SA pathway is most effective against biotrophic pathogens, while the JA/ethylene pathway is more effective against necrotrophic fungi.

Crosstalk Between the Salicylic Acid and Jasmonic Acid Pathways

The interaction between the SA and JA signaling pathways is a critical aspect of plant defense regulation, often characterized by antagonism.[1][2] Activation of the SA pathway can suppress JA-responsive gene expression, and conversely, activation of the JA pathway can inhibit SA-dependent responses. This antagonistic relationship is thought to allow the plant to fine-tune its defense strategy against specific attackers.

CROSSTALK_DIAGRAM SA_Pathway SA Pathway JA_Pathway JA Pathway SA_Pathway->JA_Pathway Antagonism Biotroph_Defense Defense against Biotrophs SA_Pathway->Biotroph_Defense JA_Pathway->SA_Pathway Antagonism Necrotroph_Defense Defense against Necrotrophs/Herbivores JA_Pathway->Necrotroph_Defense

Antagonistic Crosstalk between SA and JA Pathways.

However, synergistic interactions have also been observed, where the combined action of SA and JA leads to a more robust defense response than either hormone alone. The outcome of this crosstalk is context-dependent, influenced by the specific pathogen or herbivore, the plant species, and environmental conditions.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Induction of Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR)
  • Objective: To induce the SA-dependent (SAR) and JA/ethylene-dependent (ISR) defense pathways in Arabidopsis thaliana.

  • SAR Induction:

    • Prepare a suspension of an avirulent strain of Pseudomonas syringae pv. tomato DC3000 (expressing avrRpt2) in 10 mM MgCl₂.

    • Infiltrate the lower leaves of 5-week-old Arabidopsis plants with the bacterial suspension using a needless syringe.

    • As a control, infiltrate a separate group of plants with 10 mM MgCl₂.

  • ISR Induction:

    • Grow Arabidopsis seedlings in soil mixed with a suspension of the non-pathogenic rhizobacterium Pseudomonas fluorescens WCS417r.

    • Control plants are grown in soil without the rhizobacteria.

  • Challenge Inoculation:

    • Three days after induction, challenge the plants with a pathogen of interest (e.g., Peronospora parasitica, Alternaria brassicicola).

    • Quantify disease symptoms (e.g., lesion size, pathogen growth) at appropriate time points after the challenge.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the expression levels of defense-related genes in response to MeSA and JA treatment.

  • Plant Treatment:

    • Treat Arabidopsis plants with a solution of this compound (e.g., 1 mM) or methyl jasmonate (e.g., 100 µM) by spraying or soil drench.

    • Harvest leaf tissue at various time points after treatment.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Perform qRT-PCR using gene-specific primers for target defense genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Pathogen Bioassay
  • Objective: To assess the level of resistance to a specific pathogen after hormone treatment.

  • Experimental Workflow:

PATHOGEN_BIOASSAY Plant_Treatment Treat plants with MeSA, JA, or Control Incubation Incubate for a specified period Plant_Treatment->Incubation Pathogen_Inoculation Inoculate with pathogen suspension Incubation->Pathogen_Inoculation Symptom_Development Allow for symptom development Pathogen_Inoculation->Symptom_Development Data_Collection Measure disease symptoms (e.g., lesion size) Symptom_Development->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Workflow for a Pathogen Bioassay.

Conclusion

This compound and jasmonic acid are integral components of the plant defense system, each playing a primary role in resistance against different types of aggressors. MeSA, acting through the salicylic acid pathway, is a potent inducer of defense against biotrophic pathogens. In contrast, jasmonic acid is a key regulator of defenses against necrotrophic pathogens and herbivores. The intricate crosstalk between these two pathways allows plants to mount a tailored and effective defense response. A thorough understanding of their individual and combined effects is essential for the development of novel strategies to enhance plant resistance and for the discovery of new drug targets in the field of agricultural and pharmaceutical sciences.

References

The Interwoven Network: A Comparative Guide to Methyl Salicylate and Phytohormone Signaling Cross-Talk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-talk between methyl salicylate (MeSA) and other key phytohormone signaling pathways, including salicylic acid (SA), jasmonic acid (JA), ethylene (ET), and auxin (IAA). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be a valuable resource for understanding the complex regulatory networks that govern plant defense and development.

Overview of this compound and its Role in Phytohormone Signaling

This compound (MeSA) is the methyl ester of salicylic acid (SA) and is known for its role as a volatile organic compound in plant-to-plant communication and systemic acquired resistance (SAR), a form of induced immunity.[1][2] The conversion of SA to MeSA is catalyzed by salicylic acid methyltransferase (SAMT), and MeSA can be converted back to SA by SA-binding protein 2 (SABP2), highlighting the intimate connection between these two signaling molecules.[1] The interplay of MeSA with other phytohormones is crucial for a plant's ability to fine-tune its responses to a variety of biotic and abiotic stresses.[3]

Cross-Talk with Salicylic Acid (SA) Signaling

As a derivative of SA, MeSA is intrinsically linked to the SA signaling pathway, which is central to defense against biotrophic pathogens.[4]

Quantitative Data: Gene Expression
GeneFunctionTreatmentFold Change (relative to control)Plant SpeciesReference
PR-1 (Pathogenesis-Related 1)Marker gene for SA signalingExogenous SA (1 mM)>10-fold increaseArabidopsis thaliana[5]
PR-1Marker gene for SA signalingExogenous MeJA (0.1 mM)No significant changeArabidopsis thaliana[5]
PR-1Marker gene for SA signalingSA (1 mM) + MeJA (0.1 mM)>10-fold increaseArabidopsis thaliana[5]

Signaling Pathway

SALICYLIC_ACID_SIGNALING MeSA This compound (MeSA) SABP2 SABP2 MeSA->SABP2 hydrolysis SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive) (oligomer in cytoplasm) SA->NPR1_inactive accumulation leads to monomerization & nuclear import SABP2->SA NPR1_active NPR1 (active) (monomer in nucleus) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_genes Pathogenesis-Related (PR) Genes (e.g., PR-1) TGA->PR_genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: MeSA is converted to SA, which activates the master regulator NPR1.

Cross-Talk with Jasmonic Acid (JA) Signaling

The interaction between the SA/MeSA and JA pathways is predominantly antagonistic, allowing plants to prioritize defense strategies against either biotrophic (SA-dependent) or necrotrophic pathogens and herbivores (JA-dependent).[6][7]

Quantitative Data: Gene Expression
GeneFunctionTreatmentFold Change in Expression (relative to MeJA alone)Plant SpeciesReference
PDF1.2 (Plant Defensin 1.2)Marker for JA/ET signalingSA (1 mM) + MeJA (0.1 mM)Strong suppressionArabidopsis thaliana[5]
VSP2 (Vegetative Storage Protein 2)Marker for JA signalingSA (1 mM) + MeJA (0.1 mM)Strong suppressionArabidopsis thaliana[5]
LOX2 (Lipoxygenase 2)JA biosynthesisSA (1 mM) + MeJA (0.1 mM)SuppressionArabidopsis thaliana[6]
AOS (Allene Oxide Synthase)JA biosynthesisSA (1 mM) + MeJA (0.1 mM)SuppressionArabidopsis thaliana[6]

Signaling Pathway

SA_JA_CROSSTALK MeSA This compound (MeSA) SA Salicylic Acid (SA) MeSA->SA NPR1 NPR1 SA->NPR1 TGA TGA Factors NPR1->TGA ORA59 ORA59 NPR1->ORA59 suppresses expression PR_genes PR Genes TGA->PR_genes JA_genes JA-responsive Genes (e.g., VSP2) TGA->JA_genes represses JA Jasmonic Acid (JA) JAZ JAZ Repressors JA->JAZ promotes degradation JA->ORA59 (with ET) MYC2 MYC2 JAZ->MYC2 represses MYC2->JA_genes PDF1_2 PDF1.2 ORA59->PDF1_2

Caption: Antagonistic cross-talk between SA/MeSA and JA signaling pathways.

Cross-Talk with Ethylene (ET) Signaling

Ethylene often acts synergistically with JA in response to necrotrophic pathogens, but its interaction with the SA pathway is more complex, sometimes enhancing SA-mediated defenses while also being involved in the suppression of JA signaling by SA.[8]

Quantitative Data: Gene and Ethylene Production
ParameterTreatmentEffectPlant SpeciesReference
Ethylene ProductionMeSA (0.1 mM) on mature green fruitEnhancedLycopersicon esculentum[9]
Ethylene ProductionMeSA (0.5 mM) on mature green fruitInhibitedLycopersicon esculentum[9]
LE-ACS2 mRNA abundanceMeSA (0.1 mM) on mature green fruitIncreasedLycopersicon esculentum[9]
LE-ACS4 mRNA abundanceMeSA (0.1 mM) on mature green fruitIncreasedLycopersicon esculentum[9]
LE-ACO1 mRNA abundanceMeSA (0.1 mM and 0.5 mM) on mature green fruitDelayed increaseLycopersicon esculentum[9]

Signaling Pathway

SA_ET_JA_CROSSTALK SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 ORA59 ORA59 SA->ORA59 suppresses PR_genes PR Genes NPR1->PR_genes JA Jasmonic Acid (JA) JA->ORA59 ET Ethylene (ET) ET->NPR1 modulates NPR1 dependency of SA-JA antagonism EIN3_EIL1 EIN3/EIL1 ET->EIN3_EIL1 EIN3_EIL1->ORA59 PDF1_2 PDF1.2 ORA59->PDF1_2

Caption: Ethylene modulates the antagonistic interaction between SA and JA.

Cross-Talk with Auxin (IAA) Signaling

Auxin is a key regulator of plant growth and development. Emerging evidence suggests that SA and auxin signaling pathways are mutually antagonistic, representing a trade-off between growth and defense.

Quantitative Data: Gene Expression

Direct quantitative data for the effect of MeSA on auxin-responsive genes is limited. However, studies with SA can provide insights.

Gene/ReporterFunctionTreatmentEffectPlant SpeciesReference
DR5::GUSAuxin-responsive reporterSA (0.5 mmol/L)Reduced induction by auxinArabidopsis thaliana[10]
TIR1/AFBAuxin receptorsSA treatmentRepressed expressionArabidopsis thaliana[10]

Signaling Pathway

SA_Auxin_CROSSTALK SA Salicylic Acid (SA) TIR1_AFB TIR1/AFB Auxin Receptors SA->TIR1_AFB represses expression Auxin Auxin (IAA) Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_genes Auxin-responsive Genes ARF->Auxin_genes Growth Growth & Development Auxin_genes->Growth

Caption: Antagonistic cross-talk between SA and auxin signaling pathways.

Experimental Protocols

A. Phytohormone Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the simultaneous extraction and quantification of multiple phytohormones.

Phytohormone_Extraction_Workflow start Plant Tissue Sampling (flash-freeze in liquid N2) homogenize Homogenization (e.g., bead beater) start->homogenize extract Extraction with acidified solvent (e.g., 80% MeOH, 1% Acetic Acid) + internal standards homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) supernatant->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in mobile phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end Data Analysis & Quantification lcms->end

Caption: Workflow for phytohormone extraction and LC-MS/MS analysis.

Methodology:

  • Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid) containing a known amount of deuterated internal standards for each hormone class to be analyzed. Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Purification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C. Collect the supernatant and pass it through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering compounds. Wash the column and then elute the phytohormones with an appropriate solvent.

  • Concentration and Analysis: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • Quantification: Generate standard curves for each phytohormone using authentic standards. Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to their corresponding internal standards and the standard curves.

B. Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of target genes involved in phytohormone signaling.

RT_qPCR_Workflow start Plant Tissue Sampling (flash-freeze in liquid N2) rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment rna_extraction->dnase rna_qc RNA Quality & Quantity Check (e.g., Nanodrop, Bioanalyzer) dnase->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qPCR Quantitative PCR (qPCR) with gene-specific primers cdna_synthesis->qPCR end Data Analysis (e.g., ΔΔCt method) qPCR->end

Caption: Workflow for gene expression analysis using RT-qPCR.

Methodology:

  • RNA Extraction: Extract total RNA from frozen, ground plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of one or more stable reference genes.

Conclusion and Future Directions

The cross-talk between this compound and other phytohormone signaling pathways is a complex and highly regulated network that is fundamental to a plant's ability to adapt to its environment. While the antagonistic relationship between the SA/MeSA and JA pathways is well-established, the roles of ethylene and auxin in modulating these interactions are still being elucidated.

This guide highlights the need for more comprehensive quantitative studies that directly compare the effects of exogenous MeSA application on the signaling pathways of multiple phytohormones simultaneously. The use of "omics" technologies such as RNA-seq, proteomics, and metabolomics will be instrumental in providing a more complete picture of these intricate signaling networks. A deeper understanding of this cross-talk will be invaluable for the development of novel strategies to enhance crop resilience and for the discovery of new drug targets.

References

Synthetic Methyl Salicylate vs. Natural Wintergreen Oil: A Comparative Guide to Pest Deterrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective and environmentally conscious pest management strategies has led to a renewed interest in plant-derived compounds. Among these, methyl salicylate, the primary component of wintergreen oil, has demonstrated significant potential as a pest deterrent and insecticide. This guide provides an objective comparison of the efficacy of synthetic this compound and natural wintergreen oil, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific applications.

Executive Summary

Natural wintergreen oil is composed of 96.9–100% this compound, making its biological activity in pest deterrence largely indistinguishable from its synthetic counterpart.[1] Both forms effectively deter and, in some cases, exhibit toxicity to a range of insect pests. The primary mechanism of deterrence is through the activation of specific olfactory receptors, leading to avoidance behavior.[2][3][4] At higher concentrations or upon contact, both substances can act as insecticides, primarily through the inhibition of the critical neurotransmitter enzyme, acetylcholinesterase (AChE).[5][6][7]

While direct comparative studies are limited, the near-identical chemical makeup suggests that any significant performance differences would likely arise from the minor constituents present in natural wintergreen oil or potential impurities in the synthetic version. For most pest deterrence applications, the choice between the two can be guided by factors such as cost, purity requirements, and regulatory approval for the intended use.

Data on Pest Deterrence and Toxicity

The following tables summarize quantitative data from various studies on the efficacy of natural wintergreen oil and synthetic this compound against several insect pests.

Table 1: Efficacy of Natural Wintergreen Oil
Pest SpeciesAssay TypeConcentration/DoseObserved EffectSource
Paederus fuscipes (Rove Beetle)Fumigation (in vivo)1.373 µl/L air41-43% AChE Inhibition[5][6]
Callosobruchus chinensis (Adzuki Bean Weevil)Fumigation (24h)3.14 mg/L airLC₅₀ (Lethal Concentration, 50%)[5]
Sitophilus oryzae (Rice Weevil)Fumigation6.8 µl/L airLC₅₀[8]
Phyllaphis fagi (Woolly Beech Aphid)Contact & Residual1% solutionInactive[8]
Table 2: Efficacy of Synthetic this compound
Pest/Beneficial InsectAssay TypeApplication MethodObserved EffectSource
Aphis glycines (Soybean Aphid)Field StudySlow-release luresSignificantly lower aphid abundance[9]
Mamestra brassicae (Cabbage Moth)Behavioral AssayDispensersInhibition of oviposition (egg-laying)[2][4]
Beneficial Predators (e.g., Syrphid Flies, Lacewings)Field StudySlow-release luresSignificant attraction of natural enemies[9]
Various Ornamental Pests (e.g., Aphids, Thrips)Field StudySlow-release luresReduction in pest numbers and plant damage[10]

Mechanism of Action: Dual Pathways

This compound's efficacy as a pest deterrent stems from two primary biological pathways: olfactory repellency and neurotoxicity.

  • Olfactory Deterrence: As a volatile organic compound, this compound is detected by the insect's olfactory system. It binds to specific olfactory receptor neurons (ORNs), triggering a nerve impulse that is interpreted by the brain as a repellent or aversive signal.[2][3][4] This leads to behavioral avoidance, such as moving away from the source or inhibiting feeding and egg-laying.[2][4]

  • Neurotoxicity via AChE Inhibition: Upon direct contact or ingestion, this compound can act as a neurotoxin. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect's central nervous system.[5][6][7] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.[7][11]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental procedures involved in assessing pest deterrence.

Pest_Deterrence_Pathways Figure 1: Dual Mechanisms of Action for this compound cluster_0 Olfactory Deterrence Pathway cluster_1 Neurotoxic Pathway (AChE Inhibition) MeS_Volatile This compound (Volatile) Antenna Insect Antenna MeS_Volatile->Antenna Detection ORN Olfactory Receptor Neuron Antenna->ORN Binding Signal Nerve Signal to Brain ORN->Signal Behavior Avoidance Behavior Signal->Behavior MeS_Contact This compound (Contact/Ingestion) Synapse Synaptic Cleft MeS_Contact->Synapse Enters AChE Acetylcholinesterase (AChE) Synapse->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Cannot hydrolyze ACh_Buildup ACh Accumulation ACh->ACh_Buildup Leads to Result Paralysis / Death ACh_Buildup->Result

Caption: Dual mechanisms of action for this compound.

Experimental_Workflow Figure 2: General Workflow for Repellency Bioassay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Compound Formulation (Synthetic MeS / Wintergreen Oil) B Test Concentrations (e.g., 1%, 5%, 10%) A->B C Control Preparation (Solvent only) F Application of Treatment and Control C->F D Test Insect Acclimation E Olfactometer / Cage Assay Setup D->E E->F G Introduction of Insects F->G H Observation & Data Recording (% Repellency, Time to First Bite) G->H I Statistical Analysis (e.g., ANOVA, Probit) H->I J Determination of Efficacy (LC₅₀, CPT) I->J

References

Unveiling the Presence of Methyl Salicylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of methyl salicylate is crucial for quality control, pharmacokinetic studies, and safety assessments. This guide provides a comprehensive comparison of various analytical techniques employed for the quantification of this compound, supported by experimental data to aid in the selection of the most suitable method for your specific research needs.

This publication delves into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Electrochemical Methods for this compound detection. We will explore their principles, experimental protocols, and key performance metrics to offer a clear and objective comparison.

At a Glance: Performance Comparison

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of different methods for this compound detection based on published experimental data.

Analytical TechniqueDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC Diode Array Detector (DAD)0.0087 µg/mL[1]--High specificity and sensitivityRequires solvent extraction
UV Detector2.4 µg/mL[2]14 µg/mL[2]25-175 µg/mL[2]Robust and widely availableModerate sensitivity
RP-HPLC with UV0.0271 µg/mL[3]-0.05–100.0 µg/mL[3]Good sensitivity and wide linear range-
RP-HPLC0.082 µg/mL[4]0.25 µg/mL[4]300-1500 µg/mL[4]Suitable for pharmaceutical formulations-
GC Flame Ionization Detector (FID)5.0 ng[5]10.0 ng[5]-High sensitivity for volatile compoundsMay require derivatization
Mass Spectrometry (MS)1 ng/mL5 ng/mL[6]-High selectivity and sensitivityRequires derivatization for plasma samples
Tandem Mass Spectrometry (MS/MS)0.05 ng/mL[7]0.5 ng/mL[7]0.5–5000 ng/ml[7]Excellent sensitivity and selectivityComplex instrumentation
UV-Visible Spectrophotometry -0.48 µg/mL1.48 µg/mL[8]2-45 µg/mL[8]Simple, rapid, and cost-effectiveLower specificity, prone to interference
Electrochemical Methods Bi-enzyme Sensor13 nM (1.80 ppb)[9][10]39 nM (5.39 ppb)[9][10]-High sensitivity and potential for portabilitySusceptible to matrix effects
Gold Nanoparticle Modified Electrode---High sensitivity and good stability[11]-

Delving into the Methodologies

The successful application of any analytical technique hinges on a well-defined experimental protocol. This section outlines the detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids.[1][2][12][13]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Cream, Plasma) Extraction Solvent Extraction (e.g., Acetonitrile, Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C8 or C18 Column HPLC->Column Injection Detector UV or DAD Detector Column->Detector MobilePhase Mobile Phase (e.g., Methanol:Water) MobilePhase->Column Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification

Caption: General workflow for this compound analysis using HPLC.

Protocol for HPLC-DAD Analysis of this compound in Pain Relief Spray: [1]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD).

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitored at a specific wavelength suitable for this compound.

  • Sample Preparation: The pain relief spray sample is diluted with a suitable solvent, filtered, and then injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[5] It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and selectivity.[6][14]

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample (e.g., Ointment, Plasma) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Derivatization Derivatization (optional) (e.g., with BSTFA for plasma) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC Column Capillary Column (e.g., DB-624) GC->Column Injection Detector FID or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Internal Standard) Chromatogram->Quantification

Caption: General workflow for this compound analysis using GC.

Protocol for GC-FID Analysis of Menthol and this compound in Ointment: [5]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a cool on-column injector.

  • Chromatographic Conditions:

    • Column: Capillary column.

    • Carrier Gas: Nitrogen at a flow rate of 1.0 ml/min.

    • Oven Temperature Program: Isothermal at 70°C for 1 min, then ramped to 250°C.

    • Injector and Detector Temperature: 200°C and 275°C, respectively.

  • Sample Preparation: The ointment is dissolved in a suitable solvent, and an internal standard (e.g., camphor) is added.

  • Quantification: The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification against a calibration curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the determination of this compound in bulk and pharmaceutical formulations.[8][15]

Experimental Workflow for UV-Visible Spectrophotometry

cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Sample (e.g., Bulk Drug, Semisolid) Dissolution Dissolution in Solvent (e.g., Methanol:Acetonitrile) Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution Spectrophotometer UV-Vis Spectrophotometer Dilution->Spectrophotometer Measurement Absorbance Measurement (at λmax = 237 nm or 270 nm) Spectrophotometer->Measurement CalibrationCurve Calibration Curve (Absorbance vs. Concentration) Measurement->CalibrationCurve Quantification Concentration Determination CalibrationCurve->Quantification

Caption: General workflow for this compound analysis using UV-Vis Spectrophotometry.

Protocol for UV Spectrophotometric Determination of this compound in Semisolid Formulation: [15]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Method: Measurement of absorbance at the maximum wavelength (λmax) of 237 nm.

  • Sample Preparation: A known quantity of the semisolid formulation is dissolved in a suitable solvent, and serial dilutions are made to bring the concentration within the linear range of the assay.

  • Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of this compound at different concentrations. The concentration of this compound in the sample is then determined from the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of this compound, particularly for in-field applications.[9][10][11]

Signaling Pathway for Bi-enzyme Electrochemical Sensor

MeSA This compound Salicylate Salicylate MeSA->Salicylate Salicylate Hydroxylase Catechol Catechol Salicylate->Catechol Tyrosinase o_Quinone o-Quinone Catechol->o_Quinone Oxidation o_Quinone->Catechol Electrochemical Reduction Electrode Electrode o_Quinone->Electrode Signal

Caption: Cascade reaction for the electrochemical detection of this compound.

Protocol for Bi-enzyme Electrochemical Sensor: [9][10]

  • Sensor Fabrication: A carbon nanotube modified electrode is functionalized with salicylate hydroxylase and tyrosinase enzymes.

  • Detection Principle: The detection is based on a series of cascade reactions. Salicylate hydroxylase converts this compound to salicylate, which is then converted to catechol by tyrosinase. The catechol is subsequently oxidized to o-quinone, which is electrochemically reduced at the electrode surface, generating a measurable current.

  • Measurement: Amperometric detection is used to measure the reduction current, which is proportional to the concentration of this compound.

Conclusion

The choice of an analytical technique for this compound detection is dictated by the specific requirements of the application. HPLC and GC methods, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity, making them ideal for complex matrices and trace-level analysis. UV-Visible spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control of pharmaceutical formulations. Electrochemical sensors represent a promising avenue for the development of portable and real-time monitoring devices, especially in agricultural and environmental applications. This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical challenges.

References

The Role of Methyl Salicylate in Herbivore-Induced Plant Volatiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical communication between plants and herbivores is a critical area of study for developing novel pest management strategies and understanding plant defense mechanisms. Herbivore-induced plant volatiles (HIPVs) are key mediators in these interactions, acting as signals to repel herbivores, attract natural enemies, and prime neighboring plants for defense. Among these, methyl salicylate (MeSA) has been identified as a significant signaling molecule. This guide provides a comparative analysis of MeSA's role in plant defense, contrasting it with other major classes of HIPVs, namely green leaf volatiles (GLVs) and terpenoids. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Comparison of HIPV Effects

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other HIPVs on herbivore behavior and natural enemy attraction.

Table 1: Comparison of HIPV Effects on Herbivore Deterrence

Volatile CompoundHerbivore SpeciesPlant SpeciesExperimental SetupQuantitative EffectReference
This compound (MeSA) Manduca sextaTomatoLarval choice test~70% of larvae avoided MeSA at 230 ng[1]
Helicoverpa zeaTomatoLarval choice testSignificant deterrence at ≥ 23 ng[1]
Aphis glycinesSoybeanField study with MeSA luresSignificantly lower aphid abundance in MeSA-treated plots[2][3]
Green Leaf Volatiles (GLVs) (e.g., (Z)-3-Hexenal) VariousGeneralReviewCan act as repellents
Terpenoids (e.g., β-caryophyllene) VariousGeneralReviewCan act as repellents

Table 2: Comparison of HIPV Effects on Natural Enemy Attraction

Volatile CompoundNatural Enemy SpeciesExperimental SetupQuantitative EffectReference
This compound (MeSA) Chrysopa nigricornis (Green Lacewing)Field traps2.8 ± 0.4 lacewings/card/week (vs. 0.45 ± 0.15 on unbaited cards)[4]
Syrphid flies & Green lacewingsField trapsSignificantly greater numbers caught on traps adjacent to MeSA lure[2][3]
Stethorus spp. (Predatory mite)Field studyTended to be more numerous in MeSA-baited plots[5]
Hexenyl acetate (a GLV) Chrysopa nigricornisField trapsNo significant difference from unbaited traps (0.30 ± 0.10 lacewings/card/week)[4]
Dimethyl nonatriene (a terpenoid) Chrysopa nigricornisField trapsNo significant difference from unbaited traps (0.44 ± 0.15 lacewings/card/week)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of MeSA and other HIPVs are provided below.

Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol describes a non-destructive method for collecting volatile compounds from the headspace of plants for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME fiber holder

  • Airtight glass chamber or vial large enough to enclose the plant or plant part

  • Septum for the chamber/vial

  • Heating block or water bath (optional, for temperature control)

  • GC-MS system

Procedure:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove contaminants.

  • Sample Preparation: Place the plant or plant part (e.g., a leaf) inside the glass chamber. For experiments involving herbivory, introduce the herbivores to the plant material for a specified period before collection.

  • Chamber Sealing: Seal the chamber with a lid containing a septum to ensure it is airtight.

  • Volatile Collection:

    • Carefully insert the needle of the SPME holder through the septum of the chamber.

    • Expose the SPME fiber to the headspace above the plant material by depressing the plunger. Do not let the fiber touch the sample.

    • Allow the fiber to be exposed to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds. This time should be optimized based on the plant species and the expected concentration of volatiles.

  • Sample Desorption and Analysis:

    • After the collection period, retract the fiber back into the needle and withdraw the SPME device from the chamber.

    • Immediately insert the SPME needle into the heated injection port of the GC-MS.

    • Depress the plunger to expose the fiber and allow for thermal desorption of the collected volatiles onto the GC column. The desorption time and temperature will depend on the fiber type and the analytes (e.g., 250°C for 5 minutes).

    • Start the GC-MS analysis program to separate and identify the volatile compounds.

Y-Tube Olfactometer Bioassay for Insect Behavior

This protocol details a two-choice behavioral assay to determine the preference of an insect for different volatile compounds.

Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidifier for cleaning and moistening the air

  • Odor sources (e.g., a plant, a synthetic chemical on filter paper)

  • Collection chambers for the odor sources

  • Insects for the bioassay

Procedure:

  • Setup Assembly:

    • Assemble the Y-tube olfactometer, connecting the arms to the collection chambers containing the odor sources.

    • Connect the air source to the flow meters, and then to the collection chambers, ensuring a constant and equal airflow through both arms of the Y-tube. A typical airflow rate is 300-500 mL/min[6].

    • Pass the incoming air through a charcoal filter to remove any contaminants and then through a water flask to humidify it.

  • Acclimatization: Place the insects individually in an introduction chamber and allow them to acclimate to the airflow for a few minutes before the assay.

  • Insect Release: Gently introduce a single insect into the base of the Y-tube.

  • Observation:

    • Observe the insect's behavior, allowing a set amount of time (e.g., 5-10 minutes) for it to make a choice.

    • A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms and stays there for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Data Collection and Analysis:

    • After each trial, clean the Y-tube thoroughly with a solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Rotate the Y-tube 180 degrees after a set number of trials to avoid any positional bias.

    • Repeat the assay with a sufficient number of insects to obtain statistically significant data.

    • Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for one odor source over the other.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of plant defense-related genes, such as PR-1 (Pathogenesis-Related Protein 1, a marker for the SA pathway) and VSP2 (Vegetative Storage Protein 2, a marker for the JA pathway), in response to HIPV exposure.

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers (see Table 3)

  • Reference gene primers (e.g., for Actin or Ubiquitin)

Table 3: Example Primer Sequences for qRT-PCR in Arabidopsis thaliana

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PR-1 CGTCTTTGTAGCTCTTGTTCTTTCGCTCATCATCACTTTGGTAGCT
VSP2 AGAGAGGAGAGAGAGAGAGAGGTTGTTGTTGTTGTTGTTGTT
Actin2 GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC

Procedure:

  • RNA Extraction:

    • Freeze plant tissue samples in liquid nitrogen immediately after harvesting to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with reverse transcriptase.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the diluted cDNA template.

    • Perform the qPCR in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in treated samples to that in control samples.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the plant's response to herbivory, focusing on this compound, Green Leaf Volatiles, and Terpenoids.

MeSA_Signaling_Pathway cluster_herbivore Herbivore Attack cluster_plant_cell Plant Cell cluster_sa_synthesis Salicylic Acid Biosynthesis cluster_mesa_synthesis This compound Synthesis & Transport cluster_sar_induction Systemic Acquired Resistance (SAR) Herbivore Herbivore Feeding Chorismate Chorismate Herbivore->Chorismate Induces SA Salicylic Acid (SA) Chorismate->SA ICS/PAL Pathway SAMT SA Methyltransferase (SAMT) SA->SAMT Substrate MeSA_local This compound (MeSA) SAMT->MeSA_local Produces Phloem Phloem Transport MeSA_local->Phloem Enters MeSA_distal MeSA in Distal Tissues Phloem->MeSA_distal Transports to SABP2 SA-Binding Protein 2 (SABP2) MeSA_distal->SABP2 Converted by SA_distal SA in Distal Tissues SABP2->SA_distal to NPR1 NPR1 SA_distal->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: this compound (MeSA) signaling pathway in plant defense.

GLV_Signaling_Pathway cluster_herbivore Herbivore Attack cluster_plant_cell Plant Cell cluster_glv_synthesis GLV Biosynthesis cluster_downstream_signaling Downstream Signaling Herbivore Mechanical Damage MembraneLipids Membrane Lipids (Linolenic/Linoleic Acid) Herbivore->MembraneLipids Causes release of LOX Lipoxygenase (LOX) MembraneLipids->LOX Substrate for HPL Hydroperoxide Lyase (HPL) LOX->HPL Product converted by GLVs Green Leaf Volatiles (GLVs) (e.g., (Z)-3-Hexenal) HPL->GLVs Produces Ca_influx Ca2+ Influx GLVs->Ca_influx Induces MAPK_cascade MAPK Cascade GLVs->MAPK_cascade Activates Ca_influx->MAPK_cascade JA_pathway Jasmonic Acid (JA) Pathway MAPK_cascade->JA_pathway Interacts with SA_pathway Salicylic Acid (SA) Pathway MAPK_cascade->SA_pathway Interacts with Defense_Genes Defense Gene Expression JA_pathway->Defense_Genes SA_pathway->Defense_Genes

Caption: Green Leaf Volatile (GLV) signaling pathway in plant defense.

Terpenoid_Signaling_Pathway cluster_herbivore Herbivore Attack cluster_plant_cell Plant Cell cluster_terpenoid_synthesis Terpenoid Biosynthesis cluster_signaling Signaling Cascade Herbivore Herbivore Oral Secretions JA_pathway Jasmonic Acid (JA) Pathway Herbivore->JA_pathway Induces ET_pathway Ethylene (ET) Pathway Herbivore->ET_pathway Induces MEP_pathway MEP Pathway (Plastid) IPP_DMAPP IPP & DMAPP MEP_pathway->IPP_DMAPP MVA_pathway MVA Pathway (Cytosol) MVA_pathway->IPP_DMAPP GPP_FPP_GGPP GPP, FPP, GGPP IPP_DMAPP->GPP_FPP_GGPP TPS Terpene Synthases (TPS) GPP_FPP_GGPP->TPS Substrates for Terpenoids Terpenoids TPS->Terpenoids Produces JA_pathway->TPS Upregulates Defense_Genes Defense Gene Expression JA_pathway->Defense_Genes ET_pathway->TPS Upregulates ET_pathway->Defense_Genes

References

The Double-Edged Sword of Salicylate Modification: A Comparative Guide to Methyl Salicylate and its Glucosides in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of salicylate derivatives is critical for developing novel plant protectants. This guide provides a comprehensive comparison of methyl salicylate (MeSA) and its glucosides in modulating plant defense, supported by experimental data and detailed protocols.

Salicylic acid (SA) is a cornerstone of plant immunity, orchestrating local and systemic acquired resistance (SAR) against a broad spectrum of pathogens.[1][2] Its volatile methyl ester, this compound (MeSA), acts as a crucial long-distance signal, initiating defense responses in distal, uninfected tissues.[3][4] However, the bioactivity of MeSA is tightly regulated through glucosylation, a process that converts it into a less active form, the this compound glucoside (MeSAG). This guide delves into the comparative effects of MeSA and its glucosides on plant immunity, highlighting the critical balance between activation and inactivation of the SAR pathway.

Comparative Analysis of Bioactivity

The key distinction between MeSA and its glucosides lies in their impact on the establishment of SAR. MeSA is the mobile signal that travels from infected to systemic tissues, where it is converted back to the active defense hormone, salicylic acid.[1][4] In contrast, the glucosylation of MeSA to MeSAG serves as a negative regulatory mechanism, effectively dampening the defense response.[5][6] This process is primarily mediated by the enzyme UDP-glycosyltransferase 71C3 (UGT71C3) in Arabidopsis thaliana.[7][8]

Experimental evidence from studies on Arabidopsis mutants clearly demonstrates this opposing relationship. Plants with a knockout of the UGT71C3 gene (ugt71c3 mutants) are unable to efficiently glucosylate MeSA. This leads to higher systemic accumulation of both MeSA and SA upon pathogen challenge, resulting in a more robust SAR response and enhanced resistance to secondary infections.[4][5] Conversely, plants overexpressing UGT71C3 exhibit compromised SAR and increased susceptibility to pathogens due to the rapid conversion of MeSA to inactive MeSAG.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Arabidopsis thaliana following infection with Pseudomonas syringae pv. tomato DC3000 (Pst DC3000), illustrating the differential accumulation of key signaling molecules and the resulting impact on pathogen growth.

Table 1: Systemic Accumulation of Salicylic Acid (SA) and this compound (MeSA) 48 hours post-primary infection

Plant GenotypeSystemic SA (µg/g FW)Systemic MeSA (ng/g FW)
Wild-Type (Col-0)~1.5~20
ugt71c3 knockout~3.0~45
UGT71C3 Overexpression~0.8~10

Data compiled from Chen et al., 2019.

Table 2: Systemic Pathogen Growth 3 days post-secondary infection

Plant GenotypePathogen Titer (cfu/cm²)
Wild-Type (Col-0)~1 x 10⁵
ugt71c3 knockout~2 x 10⁴
UGT71C3 Overexpression~5 x 10⁵

Data compiled from Chen et al., 2019.

Signaling Pathway Overview

The interplay between MeSA and MeSAG in regulating SAR is a finely tuned process. The following diagram illustrates the signaling cascade from the site of primary infection to the activation of defense in systemic tissues.

SAL_Pathway cluster_local Local Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA BSMT1 BSMT1 SA->BSMT1 Methylation MeSA_local This compound (MeSA) BSMT1->MeSA_local Transport Mobile Signal MeSA_local->Transport MeSA_systemic This compound (MeSA) Transport->MeSA_systemic SABP2 SABP2 MeSA_systemic->SABP2 Demethylation UGT71C3 UGT71C3 MeSA_systemic->UGT71C3 Glucosylation SA_systemic Salicylic Acid (SA) SABP2->SA_systemic SAR Systemic Acquired Resistance (SAR) SA_systemic->SAR MeSAG This compound Glucoside (MeSAG) (Inactive) UGT71C3->MeSAG MeSAG->SAR Inhibition

Caption: MeSA and MeSAG signaling pathway in plant SAR.

Experimental Protocols

Reproducible and robust experimental design is paramount in plant science research. Below are detailed methodologies for key experiments used to elucidate the roles of MeSA and its glucosides.

Pathogen Infection and SAR Assay

This protocol is designed to assess the induction of SAR in Arabidopsis thaliana.

  • Primary Inoculation:

    • Grow Arabidopsis plants for 4-5 weeks under short-day conditions (8h light/16h dark).

    • Prepare a bacterial suspension of a virulent Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) at a concentration of 10⁶ colony-forming units (cfu)/mL in 10 mM MgCl₂.

    • Infiltrate three lower leaves of each plant with the bacterial suspension using a needleless syringe. As a mock control, infiltrate a separate set of plants with 10 mM MgCl₂.

  • Secondary Inoculation:

    • Two days after the primary inoculation, prepare a Pst DC3000 suspension at 10⁵ cfu/mL.

    • Infiltrate three upper, systemic leaves of both pathogen-treated and mock-treated plants.

  • Quantification of Pathogen Growth:

    • Three days after the secondary inoculation, collect leaf discs of a known area (e.g., 1 cm²) from the systemic leaves.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on King's B medium containing appropriate antibiotics.

    • Incubate at 28°C for 2 days and count the bacterial colonies to determine the cfu/cm².

Gene Expression Analysis by qRT-PCR

This method quantifies the expression of defense-related genes, such as PR1 (PATHOGENESIS-RELATED GENE 1), a marker for SAR.

  • Sample Collection and RNA Extraction:

    • Collect systemic leaf tissue at specified time points after primary inoculation.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis:

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for PR1 and a reference gene (e.g., ACTIN2).

    • Run the PCR on a real-time PCR system.

    • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

Metabolite Analysis by GC-MS or LC-MS

This protocol details the extraction and quantification of SA, MeSA, and MeSAG.

  • Sample Extraction:

    • Harvest and freeze 100-200 mg of systemic leaf tissue.

    • Homogenize the tissue in a methanol-based extraction buffer, often containing an internal standard for quantification.

    • Centrifuge the homogenate and collect the supernatant.

  • Sample Preparation:

    • For SA and MeSA analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extract may require derivatization (e.g., methylation for SA).

    • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the extract can often be directly injected after filtration.

  • Quantification:

    • Separate and detect the compounds using either GC-MS or LC-MS.

    • Quantify the metabolites by comparing their peak areas to those of known standards and normalizing to the internal standard and sample fresh weight.

Exp_Workflow cluster_sar SAR Assay Workflow cluster_gene Gene Expression Workflow cluster_metabolite Metabolite Analysis Workflow A1 Primary Inoculation (Pst DC3000, 10^6 cfu/mL) A2 Incubation (2 days) A1->A2 A3 Secondary Inoculation (Pst DC3000, 10^5 cfu/mL) A2->A3 A4 Incubation (3 days) A3->A4 A5 Quantify Pathogen Growth (cfu/cm²) A4->A5 B1 Sample Collection (Systemic Leaves) B2 RNA Extraction B1->B2 B3 cDNA Synthesis B2->B3 B4 qRT-PCR (e.g., PR1 gene) B3->B4 C1 Sample Collection (Systemic Leaves) C2 Metabolite Extraction C1->C2 C3 LC-MS or GC-MS Analysis C2->C3 C4 Quantification of SA, MeSA, MeSAG C3->C4

Caption: Key experimental workflows in plant immunity studies.

References

Validating Gene Expression Changes in Response to Methyl Salicylate Treatment: A Comparison of Key Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating changes in gene expression is a cornerstone of robust experimental design. When investigating the effects of bioactive compounds like methyl salicylate, a plant-derived signaling molecule with diverse applications, it is crucial to employ reliable methods to confirm transcriptional and translational alterations. This guide provides a comparative overview of three widely used techniques for validating gene expression changes: quantitative Real-Time PCR (qRT-PCR), Western Blotting, and the Luciferase Reporter Assay. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Comparative Analysis of Validation Techniques

The choice of validation method depends on the specific research question, the level of biological organization being investigated (transcriptional or translational), and the available resources. While qRT-PCR is a sensitive technique for quantifying mRNA levels, Western blotting provides essential information about the corresponding protein expression. The luciferase reporter assay, in contrast, offers insights into the regulatory activity of gene promoters in response to a given stimulus.

Technique Principle Measures Sample Input Throughput Quantitative Data Example (Fold Change)
qRT-PCR Reverse transcription of RNA to cDNA followed by real-time amplification of a specific target gene.Relative or absolute mRNA transcript levels.RNAHighLOXC gene expression in tomato fruit treated with this compound showed a ~2.6-fold increase compared to control.[1]
Western Blotting Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies.Presence and relative abundance of a specific protein.Protein lysateLow to MediumHypothetical: Protein levels of a target enzyme increase by ~2.2-fold following this compound treatment.
Luciferase Reporter Assay Measurement of light produced from the enzymatic reaction catalyzed by luciferase, whose expression is driven by a promoter of interest.Promoter activity and transcriptional regulation.Transfected cellsHighHypothetical: A 3.5-fold increase in luciferase activity is observed from a target gene promoter construct in cells treated with this compound.

Signaling Pathway and Experimental Workflow

This compound (MeSA) is a key signaling molecule in plants, particularly in the systemic acquired resistance (SAR) pathway, which provides long-distance defense against pathogens. MeSA can be converted to salicylic acid (SA), a central player in plant defense signaling.

This compound Signaling Pathway

The following diagram illustrates a typical experimental workflow for validating gene expression changes, from initial treatment to data analysis using the three compared techniques.

Experimental_Workflow cluster_treatment Sample Preparation cluster_extraction Molecular Extraction cluster_validation Validation Methods cluster_luciferase_prep Luciferase Assay Preparation cluster_analysis Data Analysis Cell/Tissue Culture Cell/Tissue Culture This compound Treatment This compound Treatment Cell/Tissue Culture->this compound Treatment Control Treatment Control Treatment Cell/Tissue Culture->Control Treatment Cell Transfection with Reporter Construct Cell Transfection with Reporter Construct Cell/Tissue Culture->Cell Transfection with Reporter Construct Harvest Cells/Tissues Harvest Cells/Tissues This compound Treatment->Harvest Cells/Tissues Control Treatment->Harvest Cells/Tissues RNA Extraction RNA Extraction Harvest Cells/Tissues->RNA Extraction Protein Extraction Protein Extraction Harvest Cells/Tissues->Protein Extraction qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Western Blot Western Blot Protein Extraction->Western Blot Gene Expression Fold Change Gene Expression Fold Change qRT-PCR->Gene Expression Fold Change Protein Level Fold Change Protein Level Fold Change Western Blot->Protein Level Fold Change Luciferase Assay Luciferase Assay Promoter Activity Fold Change Promoter Activity Fold Change Luciferase Assay->Promoter Activity Fold Change This compound Treatment (Transfected Cells) This compound Treatment (Transfected Cells) Cell Transfection with Reporter Construct->this compound Treatment (Transfected Cells) Cell Lysis Cell Lysis This compound Treatment (Transfected Cells)->Cell Lysis Cell Lysis->Luciferase Assay

Experimental Validation Workflow

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR)

This protocol is adapted from a study validating gene expression in tomato fruit treated with this compound.[1]

  • RNA Isolation: Total RNA is isolated from control and this compound-treated samples using a suitable RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Design: Gene-specific primers are designed to amplify a product of approximately 100-200 bp. Primer specificity should be confirmed by melt curve analysis.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).[1]

  • Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., actin) for normalization.[1]

Western Blotting

This protocol provides a general framework for validating protein expression changes.

  • Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay

This protocol describes a method to assess the impact of this compound on promoter activity.

  • Plasmid Construction: The promoter region of the gene of interest is cloned into a luciferase reporter vector upstream of the luciferase gene.

  • Cell Transfection: The reporter construct is transfected into a suitable cell line. A co-transfection with a vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization of transfection efficiency.

  • This compound Treatment: After transfection, cells are treated with this compound or a vehicle control for a specified period.

  • Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

  • Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. If a dual-luciferase system is used, the activities of both luciferases are measured sequentially.

  • Data Analysis: The activity of the experimental reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase). The fold change in promoter activity is calculated by comparing the normalized luciferase activity of the this compound-treated samples to the control samples.

References

Comparative Efficacy of Methyl Salicylate Derivatives as Anti-Inflammatory Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of various methyl salicylate derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in the field of drug discovery and development in evaluating the potential of these compounds as anti-inflammatory agents.

Introduction

This compound, a naturally occurring compound, and its synthetic derivatives have long been recognized for their analgesic and anti-inflammatory properties. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. This guide synthesizes in vivo and in vitro data to offer a comparative perspective on the efficacy of different this compound derivatives, providing valuable insights for the development of novel anti-inflammatory therapeutics.

Data Presentation

In Vivo Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of a series of this compound derivatives bearing a piperazine moiety, as evaluated by the xylol-induced ear edema and carrageenan-induced paw edema assays in mice.[1][2][3] The results are compared with the standard non-steroidal anti-inflammatory drugs (NSAIDs), aspirin and indomethacin.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives [1]

CompoundDose (mg/kg)Xylol-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)
M2 10045.348.2
M10 10018.522.1
M14 10055.859.3
M15 10068.772.5
M16 10070.175.4
Aspirin 10025.630.8
Indomethacin 572.378.9

Higher percentage indicates greater anti-inflammatory activity.

Notably, compounds M15 and M16 demonstrated anti-inflammatory activities comparable to indomethacin and significantly higher than aspirin at the tested doses.[1][2][3]

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory effects of selected this compound derivatives were assessed by measuring the inhibition of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound Derivatives [1][3]

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
M15 25Significant InhibitionSignificant Inhibition
M16 6.25Significant InhibitionSignificant Inhibition
12.5Significant InhibitionSignificant Inhibition
25Significant InhibitionSignificant Inhibition

Compound M16 showed a significant dose-dependent inhibition of both TNF-α and IL-6 release.[1][3]

Another derivative, this compound 2-O-β-d-lactoside (MSL), has also been extensively studied for its anti-inflammatory properties. The following table summarizes its inhibitory activity on COX enzymes.

Table 3: Cyclooxygenase (COX) Inhibitory Activity of this compound 2-O-β-d-lactoside (MSL) [4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
MSL 22.75.584.07

MSL was found to be a non-selective inhibitor of COX enzymes, with a stronger inhibitory effect on COX-2.[4][5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Inhibition Pathway

This compound and its derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of COX enzymes.[6][7][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Methyl_Salicylate_Derivatives This compound Derivatives Methyl_Salicylate_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

NF-κB Signaling Pathway

Studies on derivatives like this compound 2-O-β-d-lactoside (MSL) have shown that they can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release MSL This compound Derivatives (e.g., MSL) MSL->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Induction

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

In Vivo Anti-Inflammatory Assays

1. Xylol-Induced Ear Edema in Mice [1]

  • Animal Model: Kunming mice.

  • Procedure:

    • Mice are randomly divided into control, positive control (aspirin or indomethacin), and test groups.

    • Test compounds or reference drugs are administered orally.

    • After a set period (e.g., 30 minutes), 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.

    • After another interval (e.g., 15 minutes), mice are sacrificed, and circular sections of both ears are collected using a punch.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear is calculated as the edema weight.

    • The percentage of inhibition of edema is calculated using the formula: Inhibition (%) = [(Control Edema - Test Edema) / Control Edema] x 100.

2. Carrageenan-Induced Paw Edema in Mice [1]

  • Animal Model: Kunming mice.

  • Procedure:

    • Mice are grouped and treated with test compounds or reference drugs as described above.

    • After 1 hour, 0.05 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The increase in paw volume is calculated as the difference between the initial and subsequent measurements.

    • The percentage of inhibition of edema is calculated for each time point.

In Vitro Anti-Inflammatory Assay

1. Measurement of Pro-inflammatory Cytokines in RAW264.7 Macrophages [1]

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

    • After an incubation period (e.g., 22 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated relative to the LPS-only treated control.

General Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives as anti-inflammatory agents.

Experimental_Workflow Synthesis Synthesis of Methyl Salicylate Derivatives In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition, Cytokine Assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (e.g., Edema Models, Arthritis Models) Lead_Identification->In_Vivo_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR for Signaling Pathways) In_Vivo_Studies->Mechanism_of_Action Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Mechanism_of_Action->Preclinical_Development

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion

The presented data indicate that synthetic modification of the this compound scaffold can lead to the development of potent anti-inflammatory agents. In particular, the introduction of a piperazine moiety has yielded derivatives with efficacy comparable to or exceeding that of established NSAIDs in preclinical models.[1][2][3] Furthermore, the exploration of glycosylated derivatives like MSL reveals compounds with a dual mechanism of action, inhibiting both COX enzymes and the NF-κB signaling pathway, which may offer a more comprehensive anti-inflammatory effect.[4][5] This comparative guide highlights promising avenues for the future design and development of novel this compound-based anti-inflammatory drugs. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and safety of these derivatives is warranted to translate these findings into clinical applications.

References

cross-species comparison of methyl salicylate production in plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of methyl salicylate (MeSA) production in the plant kingdom. MeSA, a volatile organic compound known for its characteristic wintergreen scent, plays a pivotal role in plant defense signaling and has significant applications in the pharmaceutical and flavor industries. This document summarizes quantitative data on MeSA production, details the underlying biosynthetic pathways, and provides standardized experimental protocols for its quantification.

Quantitative Comparison of this compound Production

The production of this compound varies significantly across different plant species, tissues, and under various environmental conditions. While some plants are known for high constitutive levels of MeSA, in many others, its production is induced by biotic or abiotic stress. The following table summarizes available quantitative data on MeSA levels in a selection of plant species.

Plant SpeciesFamilyTissue/OrganConditionThis compound Concentration/Emission RateReference
Gaultheria procumbens (Wintergreen)EricaceaeLeavesConstitutive~10 mg/g FW[1]
Betula lenta (Sweet Birch)BetulaceaeBarkConstitutiveHigh producer (exact value not specified)[2]
Betula pendula (Silver Birch)BetulaceaeLeavesHerbivory (weevil feeding)Emission: ~0.5-1.5 ng m⁻² s⁻¹[3]
Solanum lycopersicum (Tomato)SolanaceaeLeavesTobacco Mosaic Virus (TMV) infection> 2.0 µg/g FW[4]
Spathiphyllum wallisiiAraceaeWhole PlantConstitutive (Day)Emission: 0.2% of total volatiles[5]
Sansevieria trifasciataAsparagaceaeWhole PlantConstitutive (Day)Emission: 17.8% of total volatiles[5]
Ficus benjaminaMoraceaeWhole PlantConstitutive (Day)Emission: 7.8% of total volatiles[5]
Chrysalidocarpus lutescensArecaceaeWhole PlantConstitutive (Day)Emission: 6.9% of total volatiles[5]
Polygala spp.PolygalaceaeNot specifiedConstitutive14.1 to 126.9 µg/g[6]
Stifftia chrysanthaAsteraceaeFruitsConstitutive85.75% of total volatiles[7]
Populus × euramericana 'Nanlin 895'SalicaceaeLeavesExogenous MeSA treatmentInduced emission[8]

Note: FW denotes fresh weight. Emission rates are highly dependent on environmental factors such as temperature and light. The data presented is for comparative purposes and may vary based on the specific experimental setup.

Biosynthesis and Signaling of this compound

The production of MeSA in plants is a well-characterized biochemical process. It is synthesized from salicylic acid (SA), a key plant hormone involved in defense responses. The final step of this conversion is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT).

This compound Biosynthetic Pathway

The following diagram illustrates the primary pathway for MeSA biosynthesis from chorismate, a key intermediate in the shikimate pathway.

MeSA_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase MeSA This compound Salicylic_Acid->MeSA Salicylic Acid Methyltransferase (SAMT)

Caption: Simplified biosynthetic pathway of this compound from chorismate.

Role in Plant Signaling

MeSA acts as a mobile signal in plant defense, particularly in Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum resistance to secondary infections.[9] Due to its volatility, MeSA can act as an airborne signal to neighboring plants, priming their defense responses.[9] The signaling cascade is often intertwined with other plant hormones, notably jasmonic acid, leading to a complex regulatory network that fine-tunes the plant's response to specific threats.

The following diagram depicts the general signaling logic of MeSA in plant defense.

MeSA_Signaling cluster_plant1 Infected Plant cluster_plant2 Neighboring Plant Pathogen_Attack Pathogen Attack SA_Induction Salicylic Acid Induction Pathogen_Attack->SA_Induction MeSA_Synthesis This compound Synthesis SA_Induction->MeSA_Synthesis MeSA_Emission MeSA Emission (Volatile Signal) MeSA_Synthesis->MeSA_Emission MeSA_Perception MeSA Perception MeSA_Emission->MeSA_Perception Airborne Transport SA_Conversion Conversion to Salicylic Acid MeSA_Perception->SA_Conversion Defense_Gene_Expression Defense Gene Expression SA_Conversion->Defense_Gene_Expression SAR Systemic Acquired Resistance (SAR) Defense_Gene_Expression->SAR

Caption: Signaling pathway of this compound in plant-to-plant communication.

Experimental Protocols for this compound Quantification

Accurate quantification of MeSA is crucial for comparative studies. The most common and sensitive method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Experimental Workflow

The following diagram outlines the key steps in a typical workflow for MeSA quantification from plant tissue.

MeSA_Quantification_Workflow Sample_Collection 1. Plant Tissue Sample Collection Grinding 2. Grinding in Liquid Nitrogen Sample_Collection->Grinding Incubation 3. Incubation in a Sealed Vial Grinding->Incubation HS_SPME 4. Headspace Solid-Phase Microextraction (HS-SPME) Incubation->HS_SPME GC_MS 5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Data_Analysis 6. Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the quantification of MeSA in plant leaves. Optimization of parameters such as fiber type, incubation time, and temperature may be required for different plant species and tissues.

1. Sample Preparation:

  • Harvest a known amount of fresh plant tissue (e.g., 100 mg of leaves).

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer the powdered sample to a 20 mL headspace vial and seal it with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including MeSA.

  • Incubation: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250°C) to desorb the analytes.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to separate the compounds.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Identification: Identify MeSA based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantification: For accurate quantification, create a calibration curve using authentic MeSA standards. An internal standard can also be used to correct for variations in extraction and injection efficiency.

4. Data Analysis:

  • Integrate the peak area of the MeSA chromatogram.

  • Calculate the concentration of MeSA in the sample by comparing its peak area to the calibration curve.

  • Express the results as concentration per unit of tissue weight (e.g., µg/g fresh weight) or as an emission rate (e.g., ng m⁻² s⁻¹) if collecting volatiles from an enclosed plant.

This guide provides a foundational understanding of the comparative production of this compound in plants. For more in-depth analysis and specific applications, consulting the primary research literature is recommended.

References

A Comparative Guide to the Validation of Systemic Acquired Resistance (SAR) Induction by Exogenous Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl salicylate (MeSA) as an inducer of Systemic Acquired Resistance (SAR) in plants against alternative methods. The information presented is supported by experimental data to aid in the design and evaluation of plant defense studies.

Introduction to SAR and the Role of this compound

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. This response is typically triggered by a localized primary infection. A key signaling molecule in the establishment of SAR is salicylic acid (SA). While SA itself can induce SAR, its methylated derivative, this compound (MeSA), has been identified as a critical mobile signal in some plant species, such as tobacco.[1][2][3] MeSA is synthesized from SA in the infected leaves, transported through the phloem to distal tissues, and then converted back to SA to activate defense responses.[2] However, the necessity of MeSA for SAR can be dependent on environmental factors such as light exposure after infection.[1]

Comparison of SAR Induction Methods

The induction of SAR can be achieved through various biotic and abiotic elicitors. This section compares the exogenous application of this compound with other common inducers.

InducerMechanism of ActionAdvantagesDisadvantages
This compound (MeSA) Acts as a mobile signal, converted to salicylic acid (SA) in distal tissues to activate SAR.[2]Can be applied exogenously to induce SAR.[4] A natural signaling molecule.Its role as the primary mobile signal can be context-dependent (e.g., light exposure).[1] May not be essential for SAR in all plant species, such as Arabidopsis.[5][6]
Salicylic Acid (SA) The central signaling molecule that accumulates systemically to activate SAR and the expression of pathogenesis-related (PR) genes.[7][8][9]Direct activator of the SAR pathway.[9][10]Limited mobility within the plant when applied exogenously.[7]
Benzothiadiazole (BTH) A synthetic functional analog of SA that acts downstream of SA accumulation.[9][11][12]Effective at low concentrations and commercially available (e.g., Actigard).[9][13] Induces SAR in plants unable to accumulate SA.[12][13]Can have phytotoxic effects at high concentrations.[13]
2,6-dichloroisonicotinic acid (INA) A synthetic functional analog of SA that acts downstream of SA accumulation.[11][12]Potent inducer of SAR.[12] Induces SAR in plants unable to accumulate SA.[12]High phytotoxicity limits its practical application.[13]
Biotic Elicitors (e.g., avirulent pathogens) Pathogen recognition triggers the host's natural defense signaling cascade, leading to SA and MeSA production and SAR establishment.[1][14]Represents the natural induction pathway.Requires handling of live pathogens; the outcome can be influenced by pathogen and host genetics.
Other Chemical Inducers Various other natural and synthetic compounds like azelaic acid, pipecolic acid, and probenazole can also induce SAR.[14][15]Provides a range of options for research and practical application.The efficacy and mode of action can vary significantly between compounds and plant species.

Experimental Data on SAR Induction

The following table summarizes quantitative data from studies validating SAR induction. The data illustrates the reduction in pathogen growth in systemic leaves following treatment with an SAR inducer.

Plant SpeciesSAR InducerChallenge PathogenReduction in Pathogen Growth (Compared to Mock)Reference
Arabidopsis thalianaPsm AvrRpt2 cor-Pseudomonas syringae pv. tomato (Pst)~5-fold[1]
Arabidopsis thalianaPst DC3000/avrRpt2Pseudomonas syringae pv. tomato (Pst) DC3000~16%[14]
Arabidopsis thaliana (wild-type)Exogenous MeSA (3.3 µM)Pseudomonas syringae pv. tomato (Pst)Statistically significant reduction[4]
Arabidopsis thalianaImidacloprid (neonicotinoid)Golovinomyces orontiiEnhanced resistance[16]
Arabidopsis thalianaClothianidin (neonicotinoid)Golovinomyces orontiiEnhanced resistance[16]
Arabidopsis thalianaSalicylic AcidGolovinomyces orontiiEnhanced resistance[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SAR Induction Assay in Arabidopsis thaliana using a Biotic Elicitor

This protocol is adapted from studies demonstrating SAR induction by an avirulent pathogen.[1][14]

  • Plant Growth: Grow Arabidopsis thaliana plants for 5-6 weeks under a short-day photoperiod (e.g., 9-hour light/15-hour dark).[1]

  • Primary Inoculation (SAR Induction):

    • Prepare a bacterial suspension of an avirulent pathogen, such as Pseudomonas syringae pv. maculicola (Psm) carrying AvrRpt2 (Psm AvrRpt2 cor⁻) or Pst DC3000/avrRpt2, at a concentration of 1 x 10⁶ colony-forming units (cfu)/mL in 10 mM MgCl₂.[1][14]

    • Infiltrate the bacterial suspension into three lower leaves of each plant using a 1-mL needleless syringe.

    • For the mock control, infiltrate leaves with 10 mM MgCl₂.

  • Secondary Inoculation (Pathogen Challenge):

    • Two days after the primary inoculation, prepare a suspension of a virulent pathogen, such as Pseudomonas syringae pv. tomato (Pst) DC3000 or Psm ES4326, at a concentration of 1 x 10⁵ cfu/mL in 10 mM MgCl₂.[14]

    • Infiltrate the virulent pathogen suspension into three upper, systemic leaves.

  • Quantification of Pathogen Growth:

    • Three days after the secondary inoculation, harvest the challenged leaves.

    • Determine the bacterial titer by homogenizing the leaf tissue, plating serial dilutions on appropriate growth media, and counting the colonies.

    • A statistically significant reduction in bacterial growth in the leaves from SAR-induced plants compared to mock-treated plants indicates successful SAR induction.[1][3]

SAR Induction by Exogenous Application of this compound

This protocol is based on the methods used to validate MeSA's role in SAR induction.[4]

  • Plant Growth: Grow Arabidopsis thaliana plants as described above.

  • MeSA Treatment:

    • Prepare a solution of this compound (e.g., 3.3 µM) in an appropriate buffer.

    • Infiltrate the MeSA solution into three lower leaves of each plant.

    • For the control, infiltrate leaves with the buffer solution alone.

  • Pathogen Challenge and Quantification:

    • Three days after MeSA treatment, perform the secondary inoculation with a virulent pathogen and quantify pathogen growth as described in the previous protocol.

    • A significant reduction in pathogen growth in MeSA-treated plants compared to control plants validates SAR induction by exogenous MeSA.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SAR signaling pathway and a typical experimental workflow for validating SAR.

SAR_Signaling_Pathway cluster_primary_leaf Primary Infected Leaf cluster_phloem Phloem Transport cluster_systemic_leaf Systemic Leaf Pathogen\nInfection Pathogen Infection SA\nAccumulation SA Accumulation Pathogen\nInfection->SA\nAccumulation SA SA SA\nAccumulation->SA SAMT1 SAMT1 SA->SAMT1 converts to MeSA\n(this compound) MeSA (this compound) SAMT1->MeSA\n(this compound) Mobile\nSignal Mobile Signal MeSA\n(this compound)->Mobile\nSignal transport MeSA MeSA Mobile\nSignal->MeSA SABP2 SABP2 MeSA->SABP2 converted by SA_distal SA Accumulation SABP2->SA_distal PR Gene\nExpression PR Gene Expression SA_distal->PR Gene\nExpression SAR SAR PR Gene\nExpression->SAR

Caption: SAR signaling pathway initiated by pathogen infection.

SAR_Validation_Workflow Plant\nGrowth Plant Growth Primary_Treatment Primary Treatment (Induction) Plant\nGrowth->Primary_Treatment Mock_Control Mock Control Primary_Treatment->Mock_Control SAR_Inducer SAR Inducer (e.g., MeSA, Avirulent Pathogen) Primary_Treatment->SAR_Inducer Incubation Incubation (e.g., 2 days) Mock_Control->Incubation SAR_Inducer->Incubation Secondary_Infection Secondary Infection (Virulent Pathogen) Incubation->Secondary_Infection Data_Collection Data Collection (e.g., 3 days post-infection) Secondary_Infection->Data_Collection Analysis Analysis (e.g., Bacterial Titer, Gene Expression) Data_Collection->Analysis Conclusion Conclusion: SAR Validated? Analysis->Conclusion

Caption: Experimental workflow for SAR validation.

References

A Comparative Analysis of the Insect Repellent Properties of Methyl Salicylate and Other Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for effective and safe insect repellents has led to a renewed interest in plant-based compounds. Among these, methyl salicylate, the active ingredient in wintergreen oil, has shown promise as a natural alternative to synthetic repellents. This guide provides a comparative analysis of the insect repellent properties of this compound and other common essential oils, supported by experimental data and detailed methodologies.

Quantitative Data on Insect Repellent Efficacy

The following table summarizes the topical toxicity and repellency of this compound and other essential oil components against the adult house fly (Musca domestica). Data is extracted from a study by T.S. Doughty et al. (2024).

Essential Oil ComponentConcentration (µ g/fly )% Mortality (at 24h)LD50 (µ g/fly )Repellency (%)
This compound 5005.0 ± 0.4260.727.9
p-Cymene100010.0 ± 1.5943.437.6
γ-Terpinene8007.5 ± 1.2750.245.2
Thymol20095.0 ± 2.048.385.1
Eugenol30080.0 ± 3.589.170.4
Geraniol40065.0 ± 4.1150.662.3
Linalool60030.0 ± 2.8425.840.5
(-)-Carvone70020.0 ± 1.9610.435.7
Estragole50015.0 ± 1.7550.931.8
Carvacrol20098.0 ± 1.235.790.2
Camphor9005.0 ± 0.8880.125.4

Experimental Protocols

A comprehensive evaluation of insect repellent efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two commonly employed assays in insect repellent research.

Arm-in-Cage Assay for Mosquito Repellency

This method is a standard for assessing the efficacy of topical repellents against mosquitoes.

Objective: To determine the complete protection time (CPT) of a repellent formulation against biting mosquitoes.

Materials:

  • Test substance (e.g., this compound, essential oil dilutions)

  • Control substance (e.g., ethanol, acetone)

  • Cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti).

  • Human volunteers.

  • Micropipette or syringe for application.

  • Timer.

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the experiment.

  • Application of Repellent: A defined area of the volunteer's forearm (e.g., 25 cm²) is marked. A precise amount of the test substance (e.g., 1.0 mL) is applied evenly to the marked area. The other forearm can be treated with the control substance.

  • Exposure: The treated forearm is inserted into the cage containing the mosquitoes.

  • Observation: The time until the first mosquito lands and probes (or bites) is recorded. This is the Complete Protection Time (CPT).

  • Re-exposure (optional): To test for long-lasting efficacy, the arm can be re-inserted into the cage at set intervals (e.g., every 30 minutes) until a bite occurs.

  • Data Analysis: The CPT for the test substance is compared to the control. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the repellent effect.

Y-Tube Olfactometer Bioassay

This assay is used to evaluate the spatial repellency or attractancy of volatile compounds.

Objective: To determine if an insect is repelled by, attracted to, or indifferent to a specific odor.

Materials:

  • Glass Y-tube olfactometer.

  • Air pump and flow meters to deliver a constant, clean airflow.

  • Test chambers for introducing the odor source.

  • Test substance (e.g., filter paper treated with this compound).

  • Control substance (e.g., filter paper with solvent only).

  • Test insects (e.g., adult female mosquitoes, house flies).

  • Collection chambers.

Procedure:

  • Setup: The Y-tube is positioned horizontally. A clean, filtered airflow is passed through both arms of the Y-tube at a constant rate (e.g., 0.5 L/min).

  • Odor Introduction: The test substance is placed in the test chamber connected to one arm of the Y-tube, and the control is placed in the chamber connected to the other arm.

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 5 minutes) to make a choice. The arm it enters and the time it spends in each arm are recorded.

  • Replication: The experiment is repeated with a large number of insects to obtain statistically robust data. The positions of the test and control arms are swapped periodically to avoid positional bias.

  • Data Analysis: The number of insects choosing the arm with the test substance is compared to the number choosing the control arm using a chi-squared test or a similar statistical method. A significant preference for the control arm indicates repellency.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating insect repellents and a generalized olfactory signaling pathway in insects.

Experimental_Workflow cluster_prep Preparation cluster_assay Repellency Assay cluster_data Data Collection & Analysis Insect_Rearing Insect Rearing (e.g., Mosquitoes, Flies) Assay_Choice Choice of Assay (e.g., Arm-in-Cage, Y-Tube) Insect_Rearing->Assay_Choice Repellent_Formulation Repellent Formulation (this compound, Essential Oils) Application Application of Repellent Repellent_Formulation->Application Assay_Choice->Application Exposure Exposure of Insects to Repellent Application->Exposure Data_Collection Data Collection (e.g., CPT, % Repellency) Exposure->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Figure 1: A generalized experimental workflow for testing insect repellents.

Olfactory_Signaling_Pathway cluster_input Odor Perception cluster_receptor Receptor Activation cluster_neuron Neural Signal Transduction cluster_output Behavioral Response Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding IR Ionotropic Receptor (IR) Odorant->IR Direct Binding OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN IR->OSN Signal_Transduction Signal Transduction Cascade OSN->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Brain Antennal Lobe -> Brain Action_Potential->Brain Behavior Behavioral Response (Repellency / Attraction) Brain->Behavior

Figure 2: Generalized insect olfactory signaling pathway.

A Comparative Guide to the In Vivo Enzymatic Conversion of Methyl Salicylate to Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo conversion of methyl salicylate to its active metabolite, salicylic acid, with other relevant alternatives, primarily acetylsalicylate (aspirin). The information presented is supported by experimental data to aid in the evaluation of these compounds as prodrugs for delivering salicylic acid.

Executive Summary

This compound serves as an effective prodrug for salicylic acid, undergoing rapid enzymatic conversion in vivo. This conversion is primarily mediated by carboxylesterases found in tissues such as the skin and liver. When compared to the widely used acetylsalicylic acid (aspirin), this compound demonstrates a distinct pharmacokinetic profile. While both compounds deliver salicylic acid systemically, the route of administration and formulation significantly influence the bioavailability and subsequent therapeutic effects. This guide delves into the quantitative comparisons of their in vivo performance, detailed experimental methodologies for their evaluation, and the associated signaling pathways of their active metabolite, salicylic acid.

Data Presentation: In Vivo Performance Comparison

The following tables summarize quantitative data from in vivo studies, offering a side-by-side comparison of this compound and aspirin as prodrugs for salicylic acid.

Table 1: Comparative Pharmacokinetics of Salicylic Acid Delivery

ParameterThis compound (Topical)Acetylsalicylic Acid (Oral)Key Findings & References
Bioavailability of Salicylic Acid Variable, dependent on formulation and skin penetration.[1]Generally high, but subject to first-pass metabolism where it is rapidly hydrolyzed.[2][3][4]Topical this compound can lead to high local tissue concentrations with lower systemic exposure compared to oral aspirin.[1]
Time to Peak Plasma Concentration (Tmax) Slower onset due to dermal absorption.Rapid, typically within 30-60 minutes for immediate-release formulations.[5]The route of administration is a key determinant of the speed of salicylic acid delivery.
Peak Plasma Concentration (Cmax) of Salicylate Generally lower than oral aspirin for equivalent doses.Higher systemic concentrations are achieved with oral administration.[5]Oral aspirin leads to a more pronounced systemic anti-platelet effect.[6][7]
Metabolites in Plasma Primarily salicylic acid detected.[8]Salicylic acid is the major metabolite; aspirin is also transiently present.[5][9]Both act as prodrugs to deliver the active anti-inflammatory agent, salicylic acid.[9]

Table 2: Comparative Efficacy in In Vivo Models

Efficacy EndpointThis compoundAcetylsalicylic Acid (Aspirin)Key Findings & References
Anti-platelet Aggregation Significant inhibition of platelet aggregation with topical application.[6][7]Potent and irreversible inhibitor of platelet aggregation.[2]Both can achieve systemic anti-platelet effects, though the mechanism of aspirin is more direct.[6][7]
Anti-inflammatory Activity (Carrageenan-induced paw edema) Effective in reducing inflammation.A standard reference drug for anti-inflammatory efficacy in this model.[10]The anti-inflammatory effects of both are primarily mediated by the resulting salicylic acid.[9][10]
Analgesic Activity Provides analgesia.A well-established analgesic.[11][12]The analgesic efficacy of both is considered comparable on a milligram-for-milligram basis for many types of pain.[11]

Experimental Protocols

In Vivo Model for Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of anti-inflammatory compounds.[6][9]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compounds (this compound, Aspirin) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (different doses of this compound and aspirin).

  • Drug Administration: Administer the test compounds and vehicle orally (p.o.) or topically, depending on the study design.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vivo Pharmacokinetic Study: Analysis of Salicylic Acid in Rat Plasma

This protocol outlines the procedure for determining the plasma concentration of salicylic acid following the administration of its prodrugs.[13][14]

Materials:

  • Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Test compounds (this compound, Aspirin) in an appropriate formulation for oral gavage.

  • Heparinized syringes and collection tubes.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Reagents for sample preparation (e.g., acetonitrile, perchloric acid).

Procedure:

  • Drug Administration: Administer a single oral dose of the test compound to the rats via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after dosing, draw blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Sample Preparation for HPLC: a. To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 230 nm.

    • Quantification: Determine the concentration of salicylic acid by comparing the peak area with a standard curve prepared with known concentrations of salicylic acid.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) from the plasma concentration-time data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Conversion_Workflow Prodrug This compound (Prodrug) Administration Oral or Topical Administration Prodrug->Administration Absorption Absorption Administration->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Enzymatic Conversion (Carboxylesterases) Distribution->Metabolism Blood_Sampling Blood Sampling Distribution->Blood_Sampling Active_Drug Salicylic Acid (Active Drug) Metabolism->Active_Drug Excretion Excretion Active_Drug->Excretion PD_Assay Pharmacodynamic Assay (e.g., Anti-inflammatory) Active_Drug->PD_Assay Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC-UV Analysis Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Efficacy_Evaluation Efficacy Evaluation PD_Assay->Efficacy_Evaluation

Experimental workflow for in vivo validation.

Salicylic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV1 TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPA1 TRPA1 TRPA1->Ca_Influx COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Sensation Prostaglandins->Pain Downstream_Signaling Downstream Signaling (e.g., MAP Kinases) Ca_Influx->Downstream_Signaling Downstream_Signaling->Pain Salicylic_Acid Salicylic Acid Salicylic_Acid->TRPV1 Modulates Salicylic_Acid->TRPA1 Modulates Salicylic_Acid->COX2 Inhibits

References

Comparative Metabolomics: Unraveling the Distinct Effects of Methyl Salicylate and Salicylic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic impact of two closely related plant signaling molecules: methyl salicylate (MeSA) and salicylic acid (SA). Understanding their distinct roles is crucial for research in plant defense, stress physiology, and the development of novel agrochemicals and pharmaceuticals. This document summarizes quantitative metabolomic data from studies on the model plant Arabidopsis thaliana, offers detailed experimental protocols for comparative analysis, and visualizes key biological pathways and workflows.

Introduction

Salicylic acid (SA) is a critical phytohormone that regulates a wide array of physiological processes in plants, most notably the activation of defense responses against biotrophic pathogens through a process known as systemic acquired resistance (SAR).[1] this compound (MeSA), the methylated form of SA, is a volatile compound that plays a role in plant-to-plant communication and is considered a mobile signal for SAR.[1][2] While MeSA can be converted to SA in distal tissues to initiate a defense response, the direct and comparative metabolic consequences of treating plants with either compound are of significant interest to researchers.[2] This guide delves into the metabolomic shifts induced by both MeSA and SA, providing a framework for future investigations.

Quantitative Metabolomic Data

The following tables summarize the changes in the levels of various metabolites in Arabidopsis thaliana following treatment with salicylic acid or in biological contexts where SA or MeSA signaling is activated. It is important to note that the data presented here are compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Changes in Primary Metabolites

Metabolite ClassMetaboliteChange upon SA/SAR InductionChange upon MeSA-related SignalingReference
Amino Acids Aspartic AcidDecreaseNot Reported[3]
Glutamic AcidDecreaseNot Reported[3]
GlutamineDecreaseNot Reported[3]
SerineDecreaseNot Reported[3]
ThreonineDecreaseNot Reported[3]
ValineDecreaseNot Reported[3]
Organic Acids Citric AcidIncreaseDecrease (antagonistic to JA)[4][5]
Ketoglutaric AcidIncreaseNot Reported[4]
Fatty Acids Palmitic AcidIncreaseNot Reported[3]
Stearic AcidIncreaseNot Reported[3]

Table 2: Changes in Secondary Metabolites

Metabolite ClassMetaboliteChange upon SA/SAR InductionChange upon MeSA-related SignalingReference
Phenolic Compounds Cinnamyl alcoholIncreaseNot Reported[4]
3-Phenylpropanoic acidIncreaseNot Reported[4]
Glucosinolates Aliphatic GlucosinolatesIncrease (drought context)Not Reported[6]
Phytoalexins CamalexinDecrease (drought context)Not Reported[6]
Polyamines SinapoylspermineIncreaseNot Reported[4]

Experimental Protocols

This section outlines a general workflow for a comparative metabolomics study of MeSA and SA treatment in Arabidopsis thaliana.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are grown on a suitable medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Treatment Application: For SA treatment, a solution of salicylic acid (e.g., 10 µM) is applied to the plants.[3] For MeSA treatment, plants can be exposed to MeSA vapor. Control groups for each treatment should be maintained (e.g., mock treatment with the solvent used for SA).

Sample Collection and Metabolite Extraction
  • Harvesting: Plant tissues (e.g., rosettes) are harvested at specific time points post-treatment, immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C.

  • Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., a mixture of methanol, water, and chloroform) to the powdered tissue.[7]

    • Vortex the mixture and incubate at a low temperature (e.g., -20°C) to allow for protein precipitation.[4]

    • Centrifuge the samples to pellet cell debris.

    • Collect the supernatant containing the metabolites.

Metabolomic Analysis (GC-MS and LC-MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility for GC-MS analysis.

    • Analysis: The derivatized samples are injected into a GC-MS system for separation and detection of metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analysis: The extracted samples are directly injected into an LC-MS system, which is particularly suitable for the analysis of semi-polar to polar metabolites.

Data Analysis
  • The raw data from the mass spectrometers are processed to identify and quantify the metabolites.

  • Statistical analyses (e.g., Principal Component Analysis, t-tests) are performed to identify significant differences in the metabolite profiles between the different treatment groups.

Visualizations

Signaling Pathways

Salicylic_Acid_Signaling SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive accumulation leads to redox change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active monomerization and nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activation of SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified Salicylic Acid (SA) signaling pathway.

Methyl_Salicylate_Signaling cluster_local cluster_distal Local_Tissue Local Infected Tissue SA Salicylic Acid (SA) Local_Tissue->SA SAMT SA Methyltransferase (SAMT) SA->SAMT MeSA This compound (MeSA) SAMT->MeSA Phloem Phloem Transport MeSA->Phloem volatile signal or phloem transport Distal_Tissue Distal Uninfected Tissue Phloem->Distal_Tissue SABP2 MeSA Esterase (e.g., SABP2) Distal_Tissue->SABP2 SA_distal Salicylic Acid (SA) SABP2->SA_distal converts MeSA back to SA SAR_Induction Induction of SAR SA_distal->SAR_Induction

Caption: this compound (MeSA) as a mobile signal for SAR.

Experimental Workflow

Experimental_Workflow Plant_Growth Plant Growth (Arabidopsis thaliana) Treatment Treatment Application Plant_Growth->Treatment Control Control Treatment->Control MeSA_Treatment This compound (MeSA) Treatment->MeSA_Treatment SA_Treatment Salicylic Acid (SA) Treatment->SA_Treatment Sampling Sample Collection (Freezing in Liquid N2) Control->Sampling MeSA_Treatment->Sampling SA_Treatment->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Metabolomic Analysis Extraction->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS Analysis->LC_MS Data_Processing Data Processing and Statistical Analysis GC_MS->Data_Processing LC_MS->Data_Processing Results Comparative Metabolite Profiles Data_Processing->Results

Caption: General workflow for comparative metabolomics.

Conclusion

The available data suggest that salicylic acid and this compound, while closely related and interconvertible, can have distinct impacts on the plant metabolome. SA treatment appears to modulate primary metabolism, particularly amino acid and organic acid pools, likely to support the energetic demands of defense responses. The role of MeSA as a mobile signal highlights its importance in initiating these changes in distal tissues. Further direct comparative metabolomic studies are necessary to fully elucidate the unique and overlapping metabolic signatures induced by these two critical signaling molecules. Such research will undoubtedly contribute to a more profound understanding of plant immunity and provide new avenues for crop improvement and the discovery of bioactive compounds.

References

Safety Operating Guide

Methyl Salicylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of methyl salicylate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to observe the following safety measures to minimize exposure and risk:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] A face shield may be required for larger quantities.[2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, wash the affected area thoroughly with soap and water.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Disposal of Unused or Waste this compound

Unused this compound and solutions containing it must be treated as chemical waste. Do not discharge this material into waterways, drains, or sewers.[3][4]

  • Containerize Waste: Keep waste this compound in its original container or a compatible, properly labeled, and sealed waste container.[2][3] Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[3][4]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[6] Treatment often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6]

Procedure for Managing Spills

Accidental spills must be handled immediately and safely to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated. For large spills, evacuate the area.[4]

  • Contain the Spill: Prevent the spill from spreading or entering drains using spill control materials.[2][7]

  • Absorb the Liquid: Cover and absorb the spill with an inert, non-combustible material such as sand, earth, vermiculite, or sawdust.[2][4][7]

  • Collect the Waste: Using non-sparking tools, carefully shovel the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the container with the absorbed spill material as hazardous waste, following the same procedure as for unused this compound.[6]

Disposal of Contaminated Materials

  • Empty Containers: Empty containers may retain hazardous product residues and vapors.[1][7] They should be handled with the same precautions as the product itself.[5] If they cannot be thoroughly cleaned for recycling or reuse, they should be punctured to prevent reuse and disposed of as hazardous waste through an authorized service.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2][6]

Toxicity Data

The disposal procedures are informed by the toxicological properties of the substance.

Toxicity DataValueSpecies
Acute Toxicity Oral LD50887 mg/kgRat
Acute Toxicity Dermal LD50> 5000 mg/kgRabbit
[3][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_spill Spill Scenario cluster_liquid Liquid Waste Scenario start This compound Waste Generated spill Spill Occurs start->spill liquid_waste Unused Product or Contaminated Solution start->liquid_waste absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Contain collect Collect in a Labeled, Sealed Hazardous Waste Container absorb->collect liquid_waste->collect final_disposal Dispose via Licensed Hazardous Waste Contractor collect->final_disposal

Caption: Decision workflow for safe disposal of this compound.

References

Personal protective equipment for handling Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of methyl salicylate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

This compound, also known as wintergreen oil, is a common organic ester utilized in various research and development applications. While offering significant benefits, it presents hazards that necessitate careful handling. This document outlines the necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal methods to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to safety when handling this compound involves a combination of engineering controls, personal protective equipment, and strict hygiene practices.

Engineering Controls:

  • Ventilation: Work should be conducted in a well-ventilated area. Use of a chemical fume hood is recommended to keep airborne concentrations below exposure limits.[1][2][3][4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4][5]

Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1] A face shield may be required if there is a splash hazard.[1][6]Protects against splashes and vapors that can cause serious eye irritation or damage.[3][7][8]
Hand Protection Chemically resistant, impermeable gloves (e.g., Butyl rubber, Nitrile).[9][10]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[11]
Body Protection A lab coat, apron, or other protective clothing to prevent skin exposure.[1][2][5]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation. If ventilation is insufficient or during large spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][2]Protects against inhalation of harmful vapors, which can cause respiratory irritation.[11]

Detailed Handling and Disposal Protocol

1. Preparation and Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound before use.[6]

  • Ensure all necessary PPE is clean, in good condition, and worn correctly.

  • Work within a designated, well-ventilated area, preferably a chemical fume hood.[3][4]

  • Avoid direct contact with skin, eyes, and clothing.[4][5][6]

  • Do not eat, drink, or smoke in the handling area.[1][6][11][12]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][2][6]

2. Storage:

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[1][2]

  • Keep containers tightly closed.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][11]

3. Spill Response:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2][5] Do not use combustible materials like sawdust.[2]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal.[1]

  • Large Spills:

    • Evacuate the area immediately and report the spill to the appropriate emergency response personnel.

    • Prevent the spill from entering drains or waterways.[5][6]

4. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • All waste must be disposed of in accordance with federal, state, and local regulations.[1][10] Do not pour down the drain.[1][5][6]

  • Leave chemicals in their original containers for disposal, if possible.[1] Handle uncleaned containers as you would the product itself.

Procedural Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 No Food/Drink/Smoking handle2->handle3 post1 Store Properly handle3->post1 spill Spill Response Protocol handle3->spill post2 Wash Hands Thoroughly post1->post2 waste Dispose as Hazardous Waste spill->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.